molecular formula C6H12N2O3 B1665843 Aviglycine CAS No. 49669-74-1

Aviglycine

Cat. No.: B1665843
CAS No.: 49669-74-1
M. Wt: 160.17 g/mol
InChI Key: USGUVNUTPWXWBA-JRIXXDKMSA-N
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Description

L-2-Amino-4-(2-aminoethoxy)-trans-3-butenoic acid is an alpha-amino acid.
Aviglycine has been reported in Streptomyces with data available.
RN given for (S-(E))-isome

Properties

IUPAC Name

(E,2S)-2-amino-4-(2-aminoethoxy)but-3-enoic acid
Source PubChem
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InChI

InChI=1S/C6H12N2O3/c7-2-4-11-3-1-5(8)6(9)10/h1,3,5H,2,4,7-8H2,(H,9,10)/b3-1+/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USGUVNUTPWXWBA-JRIXXDKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COC=CC(C(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CO/C=C/[C@@H](C(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

55720-26-8 (hydrochloride)
Record name Aviglycine [ISO]
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DSSTOX Substance ID

DTXSID7043875
Record name Aviglycine
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Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

49669-74-1
Record name Aminoethoxyvinylglycine
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Record name Aviglycine [ISO]
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Record name Aviglycine
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Record name [S-(E)]-2-amino-4-(2-aminoethoxy)-3-butenoic acid
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Record name AVIGLYCINE
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Foundational & Exploratory

Aviglycine's Mechanism of Action in Ethylene Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylene, a simple gaseous hydrocarbon, is a pivotal phytohormone regulating a wide array of physiological processes in plants, including fruit ripening, senescence, and stress responses. The biosynthesis of ethylene is a tightly regulated process, with 1-aminocyclopropane-1-carboxylic acid (ACC) synthase (ACS) acting as the rate-limiting enzyme. Aviglycine (AVG), also known as aminoethoxyvinylglycine, is a potent inhibitor of ethylene biosynthesis and is widely utilized in agriculture and post-harvest management to delay ripening and senescence. This technical guide provides an in-depth exploration of the molecular mechanism by which this compound exerts its inhibitory effect on ethylene production, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes.

Core Mechanism: Competitive Inhibition of ACC Synthase

This compound functions as a competitive inhibitor of ACC synthase.[1] It directly competes with the enzyme's natural substrate, S-adenosyl-L-methionine (SAM), for binding to the active site.[1] The inhibitory action of AVG is not merely due to simple competitive binding but involves the formation of a stable, covalent adduct with the pyridoxal 5'-phosphate (PLP) cofactor, which is essential for the catalytic activity of ACC synthase.[2]

The Ethylene Biosynthesis Pathway

The biosynthesis of ethylene from the amino acid methionine involves two key enzymatic steps. The first and rate-limiting step is the conversion of SAM to ACC, catalyzed by ACC synthase. The subsequent step involves the oxidation of ACC to ethylene by ACC oxidase.

Ethylene_Biosynthesis Methionine Methionine SAM S-Adenosyl-L-methionine (SAM) Methionine->SAM SAM Synthetase ACC 1-Aminocyclopropane-1-carboxylic acid (ACC) SAM->ACC ACC Synthase (Rate-limiting step) Ethylene Ethylene ACC->Ethylene ACC Oxidase

Caption: The ethylene biosynthesis pathway in plants.

Molecular Interaction of this compound with ACC Synthase

This compound's potent inhibitory effect stems from its ability to form a covalent ketimine complex with the PLP cofactor within the active site of ACC synthase.[2] This interaction effectively inactivates the enzyme. The binding of AVG is further stabilized by interactions with key amino acid residues in the active site. For instance, the alpha-carboxylate group of AVG forms three hydrogen bonds with the PLP cofactor.[1] Additionally, residues such as Ala54 and Arg412, which are also involved in binding the natural substrate SAM, play a crucial role in positioning and stabilizing the inhibitor.[1]

Aviglycine_Inhibition cluster_ActiveSite ACC Synthase Active Site PLP Pyridoxal 5'-phosphate (PLP) Inactive_Complex AVG-PLP Ketimine Complex (Inactive) PLP->Inactive_Complex Covalent Bond Formation SAM S-Adenosyl-L-methionine (SAM) SAM->PLP Normal Catalysis AVG This compound (AVG) AVG->PLP Competitive Binding SAM_outside SAM SAM_outside->SAM Enters Active Site AVG_outside AVG AVG_outside->AVG Enters Active Site

Caption: Mechanism of this compound inhibition of ACC synthase.

Quantitative Analysis of this compound Inhibition

The potency of this compound as an inhibitor of ACC synthase has been quantified through various kinetic studies. These studies provide crucial data for understanding the inhibitor's efficacy and for its application in research and commercial settings.

ParameterValueEnzyme SourceMethodReference
Ki 0.2 µMTomatoEnzyme Kinetics[3][4]
Association Rate Constant (ka) 2.1 x 105 M-1s-1AppleStopped-flow Spectrophotometry[2]
Association Rate Constant (ka) 1.1 x 105 M-1s-1AppleEnzyme Activity Assay[2][5]
Dissociation Rate Constant (kd) 2.4 x 10-6 s-1AppleActivity Recovery Assay[2][6]
Dissociation Constant (Kd) 10-20 pMAppleCalculated (kd/ka)[2]

Experimental Protocols

The elucidation of this compound's mechanism of action has relied on several key experimental techniques. Below are detailed methodologies for two fundamental assays.

ACC Synthase Activity Assay (Based on Lizada and Yang, 1979)

This assay indirectly measures ACC synthase activity by quantifying its product, ACC.

Principle: The assay involves the enzymatic reaction of a protein extract with the substrate SAM. The reaction is stopped, and the produced ACC is then chemically converted to ethylene in the presence of mercuric chloride and a mixture of NaOH and NaOCl. The liberated ethylene is quantified by gas chromatography.

Methodology:

  • Enzyme Extraction: Plant tissue is homogenized in an extraction buffer (e.g., 100 mM EPPS buffer, pH 8.5, containing 10 µM PLP, 2 mM DTT, and 1 mM EDTA). The homogenate is centrifuged, and the supernatant containing the crude enzyme extract is used for the assay.

  • Enzymatic Reaction: The reaction mixture contains the enzyme extract, 200 µM SAM, and the appropriate buffer in a final volume of 600 µL. The reaction is initiated by the addition of SAM and incubated at 30°C for a defined period (e.g., 1-2 hours).

  • Reaction Termination: The reaction is terminated by the addition of 100 µL of 10 mM HgCl2.

  • ACC to Ethylene Conversion: A 100 µL aliquot of the reaction mixture is transferred to a sealed vial. 100 µL of a freshly prepared mixture of 2:1 (v/v) saturated NaOH and 5% NaOCl is injected into the vial.

  • Ethylene Quantification: The vial is vortexed and incubated on ice for 3-5 minutes. A headspace gas sample is withdrawn and injected into a gas chromatograph equipped with a flame ionization detector (FID) to quantify the ethylene produced.

  • Inhibition Studies: To determine the inhibitory effect of this compound, various concentrations of AVG are pre-incubated with the enzyme extract before the addition of SAM.

ACC_Synthase_Assay_Workflow Start Start: Plant Tissue Homogenization Centrifugation Centrifugation to obtain crude enzyme extract Start->Centrifugation Enzymatic_Reaction Incubate enzyme extract with SAM (and AVG for inhibition studies) Centrifugation->Enzymatic_Reaction Reaction_Termination Terminate reaction with HgCl2 Enzymatic_Reaction->Reaction_Termination ACC_Conversion Convert ACC to Ethylene (NaOH/NaOCl) Reaction_Termination->ACC_Conversion GC_Analysis Quantify Ethylene by Gas Chromatography ACC_Conversion->GC_Analysis End End: Determine ACC Synthase Activity GC_Analysis->End

Caption: Workflow for the ACC synthase activity assay.

Stopped-Flow Spectrophotometry for Kinetic Analysis

This technique allows for the rapid mixing of reactants and the monitoring of the reaction in real-time, making it ideal for studying the fast kinetics of enzyme-inhibitor interactions.

Principle: The formation of the AVG-PLP ketimine complex results in a characteristic change in the absorbance spectrum, with a maximum absorbance at 341 nm.[2] By monitoring the change in absorbance at this wavelength over time, the rate of complex formation can be determined.

Methodology:

  • Instrumentation: A stopped-flow spectrophotometer capable of rapid mixing and collecting absorbance data in the millisecond timescale is required.

  • Reactant Preparation: Solutions of purified ACC synthase and this compound are prepared in an appropriate buffer (e.g., 30 mM TAPS, pH 8.5, 10% glycerol, 1 mM EDTA, 0.2 mM DTT, and 1 µM PLP).[5]

  • Rapid Mixing: The enzyme and inhibitor solutions are loaded into separate syringes of the stopped-flow instrument. The instrument rapidly mixes the two solutions, and the absorbance change at 341 nm is recorded over time.

  • Data Analysis: The resulting kinetic traces (absorbance vs. time) are fitted to appropriate kinetic models (e.g., single exponential) to determine the observed rate constant (kobs).

  • Determination of ka: By plotting the kobs values against a range of this compound concentrations, the association rate constant (ka) can be determined from the slope of the resulting linear plot.[2]

Conclusion

This compound is a highly effective and specific inhibitor of ethylene biosynthesis, acting through the competitive inhibition of ACC synthase. Its mechanism involves the formation of a stable, covalent ketimine complex with the enzyme's PLP cofactor, effectively inactivating the enzyme. The quantitative kinetic data underscores the high affinity and potent inhibitory nature of this compound. The experimental protocols described herein provide a foundation for researchers and drug development professionals to further investigate the intricacies of ethylene biosynthesis and to screen for novel inhibitors. A thorough understanding of this compound's mechanism of action is crucial for its effective application in agriculture and for the rational design of new plant growth regulators.

References

The Biochemical Inhibition of Ethylene Synthesis by Aviglycine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylene is a pivotal phytohormone that regulates a wide array of physiological processes in plants, from germination to senescence and fruit ripening. The ability to control ethylene biosynthesis is of significant agricultural and commercial importance. Aviglycine, also known as aminoethoxyvinylglycine (AVG), is a potent inhibitor of ethylene production. This technical guide provides an in-depth overview of the biochemical pathway of this compound's inhibitory action, detailed experimental protocols for its study, and quantitative data on its efficacy.

The Ethylene Biosynthesis Pathway and the Role of this compound

Ethylene is synthesized in plants from the amino acid methionine in a two-step enzymatic pathway. The first and rate-limiting step is the conversion of S-adenosyl-L-methionine (SAM) to 1-aminocyclopropane-1-carboxylic acid (ACC), catalyzed by the enzyme ACC synthase (ACS). ACC is then oxidized to ethylene by ACC oxidase (ACO).

This compound exerts its inhibitory effect by targeting ACC synthase. It acts as a potent competitive inhibitor, binding to the active site of the enzyme and preventing the conversion of SAM to ACC.[1][2] This blockage of the ethylene biosynthesis pathway leads to a significant reduction in ethylene production in plant tissues. The inhibition of ACC synthase by this compound is a critical mechanism for controlling ethylene-dependent processes such as fruit ripening, senescence, and abscission.[3]

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound on ACC synthase and ethylene production has been quantified in various studies. The following tables summarize key kinetic parameters and the effects of this compound on ethylene production in different plant species.

Table 1: Kinetic Parameters of this compound Inhibition of ACC Synthase

Enzyme SourceParameterValueReference
Tomato (Lycopersicon esculentum)Ki0.2 µM[4]
Apple (Malus domestica)Kd (calculated)10-20 pM
Apple (Malus domestica)Association Rate Constant (kon)1.1 x 105 M-1s-1
Apple (Malus domestica)Dissociation Rate Constant (koff)2.4 x 10-6 s-1

Table 2: Effect of this compound on Ethylene Production in Various Plant Tissues

Plant SpeciesTissueThis compound ConcentrationEthylene InhibitionReference
'Red Delicious' AppleFruit132 mg·L−1Significant reduction[5]
'Red Delicious' AppleFruit264 mg·L−1Significant reduction[5]
'Gala' & 'Fuji' ApplesFruit125 mg L-1Reduced fruit drop in 'Gala' by ~75%[2]
'Gala' & 'Fuji' ApplesFruit250 mg L-1Reduced fruit drop in 'Gala' by ~75%[2]
'Starkrimson' PearFruit60 mg L-1Reduced ethylene synthesis[6]
'Starkrimson' PearFruit120 mg L-1Markedly inhibited ethylene synthesis[6]
Bartlett PearFruit1 mMStrongly inhibited ethylene production[7]
Bartlett PearFruit5 mMRipening did not initiate[7]
'Huangguan' PearFruit200 mg L−1Significantly lower ethylene production[8]
Cox's Orange Pippin AppleFlowers and FruitsNot specifiedInhibited ethylene production[9]

Experimental Protocols

In Vitro ACC Synthase Activity Assay (Adapted from Boller et al., 1979)

This protocol describes the measurement of ACC synthase activity by quantifying the amount of its product, ACC, which is then converted to ethylene for measurement by gas chromatography.

Materials:

  • Plant tissue

  • Extraction Buffer: 100 mM EPPS (pH 8.5), 4 mM Dithiothreitol (DTT), 1 µM Pyridoxal-5'-phosphate (PLP)

  • Assay Buffer: 100 mM EPPS (pH 8.5), 1 µM PLP

  • S-adenosyl-L-methionine (SAM) solution (e.g., 1 mM in water)

  • This compound (AVG) solutions of various concentrations

  • Reaction Vials (e.g., 10 mL glass vials with rubber septa)

  • ACC Assay Reagents (as per Lizada and Yang, 1979):

    • 5% (w/v) HgCl2

    • 2 M NaOH

    • 5% (v/v) commercial bleach (sodium hypochlorite)

  • Gas Chromatograph with a flame ionization detector (FID)

Procedure:

  • Enzyme Extraction:

    • Homogenize fresh plant tissue (e.g., 1 g) in ice-cold Extraction Buffer (e.g., 3 mL).

    • Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.

    • The supernatant contains the crude enzyme extract.

  • Enzyme Assay:

    • In a reaction vial, combine:

      • 500 µL of Assay Buffer

      • 100 µL of enzyme extract

      • 100 µL of AVG solution (or water for control)

      • Pre-incubate for 10 minutes at 30°C.

    • Start the reaction by adding 100 µL of SAM solution.

    • Incubate the reaction mixture at 30°C for a defined period (e.g., 1-2 hours).

    • Stop the reaction by adding 100 µL of 5% HgCl2.

  • ACC Quantification (Lizada and Yang, 1979):

    • To the reaction mixture, add 100 µL of a freshly prepared mixture of 2 M NaOH and 5% sodium hypochlorite (2:1, v/v).

    • Seal the vial with a rubber septum.

    • Vortex the vial for 5 seconds.

    • Incubate on ice for 5 minutes to allow for the conversion of ACC to ethylene.

  • Ethylene Measurement:

    • Withdraw a 1 mL headspace gas sample from the vial using a gas-tight syringe.

    • Inject the sample into the gas chromatograph.

    • Quantify the ethylene produced by comparing the peak area to a standard curve of known ethylene concentrations.

Quantification of Ethylene Production in Plant Tissue using Gas Chromatography

This protocol outlines the measurement of ethylene released from plant tissue samples.[1][10][11]

Materials:

  • Plant tissue (e.g., leaf discs, fruit slices)

  • Incubation Vials (e.g., 20 mL glass vials with rubber septa)

  • Gas Chromatograph with a flame ionization detector (FID)

  • Ethylene standard gas for calibration

Procedure:

  • Sample Preparation:

    • Excise plant tissue of a known weight or area.

    • If testing inhibitors, incubate the tissue in a solution containing the desired concentration of this compound for a specified period.

    • Place the tissue in an incubation vial.

  • Incubation:

    • Seal the vial with a rubber septum.

    • Incubate the vials under controlled conditions (e.g., 25°C, dark) for a defined period (e.g., 1-4 hours) to allow ethylene to accumulate in the headspace.

  • Gas Sampling:

    • Using a gas-tight syringe, withdraw a 1 mL sample of the headspace gas from the vial.

  • Gas Chromatography Analysis:

    • Inject the gas sample into the gas chromatograph.

    • The GC conditions should be optimized for ethylene separation (e.g., using an alumina-packed column).

    • The FID will detect the ethylene, and the resulting peak area is proportional to the ethylene concentration.

  • Quantification:

    • Prepare a standard curve by injecting known concentrations of ethylene standard gas into the GC.

    • Calculate the ethylene concentration in the plant tissue samples by comparing their peak areas to the standard curve.

    • Express the results as nL of ethylene per gram of tissue per hour (nL g-1 h-1).

Signaling Pathways and Experimental Workflows

Biochemical Pathway of Ethylene Synthesis and Inhibition by this compound

Ethylene_Biosynthesis_Inhibition Methionine Methionine SAM S-adenosyl-L-methionine (SAM) Methionine->SAM ACC 1-aminocyclopropane-1- carboxylic acid (ACC) SAM->ACC catalyzed by Ethylene Ethylene ACC->Ethylene catalyzed by ACS ACC Synthase (ACS) ACS->SAM ACO ACC Oxidase (ACO) ACO->ACC This compound This compound (AVG) This compound->ACS Competitively Inhibits

Caption: Biochemical pathway of ethylene synthesis and its inhibition by this compound.

Experimental Workflow for Evaluating this compound's Inhibitory Effect

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis Plant_Material Select Plant Material (e.g., fruit tissue, leaf discs) Incubation Incubate Plant Material with AVG solutions (and control) Plant_Material->Incubation AVG_Solutions Prepare this compound (AVG) Solutions (various concentrations) AVG_Solutions->Incubation Ethylene_Collection Collect Headspace Gas Samples Incubation->Ethylene_Collection GC_Analysis Analyze Ethylene Concentration by Gas Chromatography Ethylene_Collection->GC_Analysis Data_Quantification Quantify Ethylene Production (e.g., nL/g/h) GC_Analysis->Data_Quantification Inhibition_Calculation Calculate Percent Inhibition of Ethylene Production Data_Quantification->Inhibition_Calculation Dose_Response Generate Dose-Response Curve Inhibition_Calculation->Dose_Response

Caption: Experimental workflow for assessing this compound's inhibitory effect on ethylene production.

Conclusion

This compound is a powerful and well-characterized inhibitor of ethylene biosynthesis, acting specifically on the rate-limiting enzyme, ACC synthase. This technical guide has provided a comprehensive overview of its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols for its study. This information serves as a valuable resource for researchers and professionals in the fields of plant science, agriculture, and drug development who are interested in the modulation of ethylene-related processes. The provided methodologies and data can aid in the design of new experiments and the development of novel strategies for controlling plant growth and development.

References

Aviglycine as a Competitive Inhibitor of ACC Synthase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of aviglycine (AVG), a potent competitive inhibitor of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase (ACS). As the rate-limiting enzyme in the ethylene biosynthesis pathway in plants, ACC synthase presents a critical target for controlling ethylene-mediated processes in agriculture and horticulture. This document details the mechanism of action of this compound, provides a comprehensive summary of its inhibitory kinetics, outlines detailed experimental protocols for its study, and visualizes the associated biochemical pathways and experimental workflows.

Introduction: The Ethylene Biosynthesis Pathway and its Regulation

Ethylene, a simple gaseous phytohormone, plays a pivotal role in a wide array of physiological processes in plants, including fruit ripening, senescence, abscission, and stress responses.[1][2][3] The biosynthesis of ethylene is a well-characterized two-step process.[4][5] The first and generally rate-limiting step is the conversion of S-adenosyl-L-methionine (SAM) to 1-aminocyclopropane-1-carboxylic acid (ACC) and 5'-methylthioadenosine (MTA), a reaction catalyzed by the enzyme ACC synthase (ACS).[3][4] The final step involves the oxidation of ACC to ethylene, carbon dioxide, and cyanide by ACC oxidase (ACO).[3]

Given its critical role, ACC synthase is subject to complex regulation at both the transcriptional and post-translational levels.[3][6][7] Various environmental and developmental cues, as well as other plant hormones such as auxins, can modulate the expression of ACS genes.[5][7] Post-translationally, the stability and activity of the ACC synthase protein are regulated by phosphorylation and proteasomal degradation.[6][7] This intricate regulatory network ensures precise control over ethylene production.

This compound: A Potent Competitive Inhibitor of ACC Synthase

This compound, also known as aminoethoxyvinylglycine (AVG), is a structural analog of the ACC synthase substrate, SAM.[8][9] It acts as a potent competitive inhibitor, binding to the active site of the enzyme and thereby preventing the binding of SAM.[8][10] This inhibition effectively blocks the production of ACC and, consequently, ethylene.[11][12]

The mechanism of inhibition involves the formation of a stable, covalent ketimine intermediate between this compound and the pyridoxal-5'-phosphate (PLP) cofactor, which is essential for ACC synthase activity.[2] This strong interaction makes this compound a highly effective and widely used tool in both research and commercial applications to modulate ethylene-dependent processes.[2][8]

Quantitative Data: Inhibitory Potency of this compound

The inhibitory potency of this compound against ACC synthase has been characterized in various plant species. The key kinetic parameters used to quantify this inhibition are the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value indicates a more potent inhibitor.

Plant SpeciesEnzyme IsoformKinetic ParameterValueReference(s)
Tomato (Lycopersicon esculentum)Not specifiedKi0.2 µM[9][13]
Apple (Malus domestica)Not specifiedKd10-20 pM[2]
Mung Bean (Vigna radiata)Not specifiedKm for SAM55 µM[14]
Arabidopsis thalianaACS5Ki15 ± 3.5 nM[10]
Arabidopsis thalianaACS5IC50~0.5 µM[10]

Note: Ki (Inhibition Constant) represents the concentration of inhibitor required to decrease the maximal rate of the reaction by half. Kd (Dissociation Constant) is a measure of the affinity of the inhibitor for the enzyme. IC50 (Half-maximal Inhibitory Concentration) is the concentration of an inhibitor that reduces the response by 50%.

Signaling Pathways

Ethylene Biosynthesis Pathway

The ethylene biosynthesis pathway is a concise two-step enzymatic cascade.

Ethylene_Biosynthesis Met Methionine SAM_Synthase SAM Synthetase Met->SAM_Synthase ATP -> ADP+Pi SAM S-adenosyl-L- methionine (SAM) SAM_Synthase->SAM ACS ACC Synthase (Rate-limiting step) SAM->ACS ACC 1-aminocyclopropane- 1-carboxylic acid (ACC) ACS->ACC MTA MTA ACS->MTA ACO ACC Oxidase ACC->ACO O2 Ethylene Ethylene ACO->Ethylene Yang_Cycle Yang Cycle MTA->Yang_Cycle Recycling Yang_Cycle->Met AVG This compound (AVG) AVG->ACS Competitive Inhibition Ethylene_Signaling cluster_Nucleus Nucleus ETR1 ETR1 CTR1 CTR1 ETR1->CTR1 Inhibits EIN2_N EIN2 (N-terminus) CTR1->EIN2_N Phosphorylates & Inhibits Cleavage EIN2_C EIN2 (C-terminus) EIN3_EIL1 EIN3/EIL1 EIN2_C->EIN3_EIL1 Stabilizes ERF ERFs EIN3_EIL1->ERF Activates Ethylene_Response_Genes Ethylene Response Genes ERF->Ethylene_Response_Genes Binds to Promoters Ethylene_Responses Ethylene Responses Ethylene_Response_Genes->Ethylene_Responses Ethylene Ethylene Ethylene->ETR1 Binds and inactivates Competitive_Inhibition_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Prep_Enzyme Purify ACC Synthase Setup_Reactions Set up reaction series with varying [SAM] and fixed [this compound] Prep_Enzyme->Setup_Reactions Prep_Reagents Prepare Buffers, SAM, and This compound Stock Solutions Prep_Reagents->Setup_Reactions Incubate Incubate at optimal temperature Setup_Reactions->Incubate Measure_Product Measure product formation (Ethylene or MTA) Incubate->Measure_Product Calc_Velocity Calculate initial velocities (v) Measure_Product->Calc_Velocity Lineweaver_Burk Generate Lineweaver-Burk plot (1/v vs. 1/[SAM]) Calc_Velocity->Lineweaver_Burk Determine_Params Determine apparent Km and Vmax; Calculate Ki Lineweaver_Burk->Determine_Params Conclusion Conclusion: this compound is a competitive inhibitor of ACC Synthase Determine_Params->Conclusion

References

Aviglycine Hydrochloride: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aviglycine hydrochloride is a potent inhibitor of ethylene biosynthesis in plants. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, and its mechanism of action as a competitive inhibitor of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase. Detailed methodologies for key experimental procedures, including its production, analysis, and bioassays, are presented. All quantitative data are summarized in structured tables for ease of reference, and key pathways and workflows are visualized using diagrams to facilitate understanding.

Chemical Structure and Properties

This compound hydrochloride, systematically named (E,2S)-2-amino-4-(2-aminoethoxy)but-3-enoic acid hydrochloride, is the hydrochloride salt of this compound, a naturally occurring amino acid analog.[1][2][3][4] The presence of a chiral center at the C-2 position results in optical isomerism, with the (S)-configuration being the biologically active form.[3]

Table 1: Chemical Identifiers and Structural Information for this compound Hydrochloride

IdentifierValue
CAS Number 55720-26-8[1][2][4]
Molecular Formula C₆H₁₃ClN₂O₃[1][2][4]
Molecular Weight 196.63 g/mol [1][2][4][5]
IUPAC Name (E,2S)-2-amino-4-(2-aminoethoxy)but-3-enoic acid;hydrochloride[1][4]
Synonyms Aminoethoxyvinyl glycine hydrochloride, AVG, Retain[2][6][7][8]
Canonical SMILES C(COC=CC(C(=O)O)N)N.Cl[1][3][4]
Isomeric SMILES C(CO/C=C/--INVALID-LINK--N)N.Cl[1][3][4]
InChI Key ZDCPLYVEFATMJF-BTIOQYSDSA-N[1][3]

Table 2: Physicochemical Properties of this compound Hydrochloride

PropertyValue
Physical State Off-white crystalline powder[1][3]
Melting Point 178-183 °C (decomposes)[1]
Solubility Highly soluble in water (421 g/mL); soluble in DMSO.[1] In PBS (pH 7.2), solubility is approximately 10 mg/mL.[6][7]
pKa Values 2.84, 8.81, 9.95 (at 20°C)[1]
pH 6.9 ± 0.4 in a 1% aqueous solution[1]

Mechanism of Action: Inhibition of Ethylene Biosynthesis

This compound hydrochloride's primary biological activity is the inhibition of ethylene biosynthesis.[5][9] It acts as a potent competitive inhibitor of the enzyme 1-aminocyclopropane-1-carboxylic acid (ACC) synthase (ACS).[10][11] ACC synthase is a key pyridoxal-5'-phosphate (PLP) dependent enzyme that catalyzes the rate-limiting step in the ethylene biosynthesis pathway: the conversion of S-adenosyl-L-methionine (SAM) to 1-aminocyclopropane-1-carboxylic acid (ACC).[1][6][11] By binding to the active site of ACC synthase, this compound prevents the binding of the natural substrate SAM, thereby blocking the production of ACC and consequently, ethylene.[11]

Ethylene_Biosynthesis_Pathway cluster_inhibition Inhibition Methionine Methionine SAM_Synthetase SAM Synthetase Methionine->SAM_Synthetase SAM S-adenosyl-L-methionine (SAM) SAM_Synthetase->SAM ACC_Synthase ACC Synthase (ACS) SAM->ACC_Synthase ACC 1-aminocyclopropane-1- carboxylic acid (ACC) ACC_Synthase->ACC ACC_Oxidase ACC Oxidase (ACO) ACC->ACC_Oxidase Ethylene Ethylene ACC_Oxidase->Ethylene This compound This compound Hydrochloride Inhibition This compound->Inhibition Inhibition->ACC_Synthase

Ethylene Biosynthesis Pathway and Inhibition by this compound Hydrochloride.

Experimental Protocols

Production of this compound by Fermentation

This compound is naturally produced by certain strains of Streptomyces species.[3][12] The following is a general protocol for its production via fermentation.

Fermentation_Workflow Inoculum_Prep Inoculum Preparation (Streptomyces sp. culture) Fermentation Fermentation (Liquid Culture) Inoculum_Prep->Fermentation Harvesting Cell Harvesting (Centrifugation/Filtration) Fermentation->Harvesting Extraction Extraction of this compound (from supernatant) Harvesting->Extraction Purification Purification (Chromatography) Extraction->Purification Salt_Formation Hydrochloride Salt Formation (Reaction with HCl) Purification->Salt_Formation Final_Product This compound Hydrochloride (Crystalline Powder) Salt_Formation->Final_Product

Workflow for the Production of this compound Hydrochloride.

Methodology:

  • Inoculum Preparation: A seed culture of a high-yielding Streptomyces strain is prepared by inoculating a suitable liquid medium (e.g., tryptic soy broth) and incubating at 28-30°C with shaking for 48-72 hours.[13]

  • Fermentation: The seed culture is then used to inoculate a larger volume of production medium. The composition of the production medium can vary but generally contains a carbon source (e.g., glucose), a nitrogen source (e.g., yeast extract, peptone), and mineral salts. The fermentation is carried out in a bioreactor under controlled conditions of temperature (28-30°C), pH (6.5-7.5), and aeration for a period of 5-7 days.[12]

  • Harvesting and Extraction: After fermentation, the biomass is separated from the culture broth by centrifugation or filtration. The supernatant, containing the secreted this compound, is collected.

  • Purification: this compound can be purified from the supernatant using a combination of techniques, including ion-exchange chromatography and crystallization.[14]

  • Hydrochloride Salt Formation: The purified this compound is then converted to its more stable hydrochloride salt by reacting it with hydrochloric acid.[14] The resulting this compound hydrochloride is then crystallized, dried, and stored.

Analysis by High-Performance Liquid Chromatography (HPLC)

The purity and concentration of this compound hydrochloride can be determined by reverse-phase HPLC.

Methodology:

  • Sample Preparation: A stock solution of this compound hydrochloride is prepared by dissolving a known weight of the compound in deionized water or a suitable buffer to a concentration of approximately 1 mg/mL.[10] Working standards are prepared by diluting the stock solution.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.[8]

    • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 20 mM sodium phosphate, pH 6.0-7.0) and an organic modifier (e.g., acetonitrile or methanol).[15] A gradient elution may be employed for better separation from impurities.

    • Flow Rate: A flow rate of 0.5-1.0 mL/min is generally used.

    • Detection: Detection is typically performed using a UV detector at a wavelength of 190-210 nm.[15]

    • Injection Volume: 10-20 µL.

  • Quantification: The concentration of this compound hydrochloride in a sample is determined by comparing its peak area to a calibration curve generated from the working standards.

In Vitro ACC Synthase Inhibition Assay

The inhibitory activity of this compound hydrochloride on ACC synthase can be quantified using an in vitro enzyme assay.

Methodology:

  • Enzyme Preparation: Recombinant ACC synthase can be expressed in and purified from E. coli.[16]

  • Assay Buffer: A typical assay buffer contains 50-100 mM EPPS or HEPES buffer (pH 8.0-8.5), 10 µM pyridoxal-5'-phosphate (PLP), and 1 mM dithiothreitol (DTT).

  • Reaction Mixture: The reaction is initiated by adding the enzyme to a mixture containing the assay buffer, the substrate S-adenosyl-L-methionine (SAM; typically at a concentration close to its Km value, e.g., 10-20 µM), and varying concentrations of this compound hydrochloride.[17]

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific time (e.g., 15-30 minutes).

  • Quantification of ACC: The reaction is stopped, and the amount of ACC produced is quantified. This can be done by converting ACC to ethylene using sodium hypochlorite and mercuric chloride, followed by gas chromatography to measure the ethylene produced.[17]

  • Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity). The inhibition constant (Ki) can be determined from Lineweaver-Burk plots.[18] this compound hydrochloride has been reported to have a Ki of 0.2 µM for ACC synthase.[17]

In Vivo Plant Bioassay

The efficacy of this compound hydrochloride as a plant growth regulator can be assessed using various in vivo bioassays. The following is a general protocol for assessing its effect on delaying fruit ripening.

Methodology:

  • Plant Material: Select a climacteric fruit-bearing plant species (e.g., tomato, apple) at a pre-ripening stage.

  • Treatment: Prepare aqueous solutions of this compound hydrochloride at different concentrations (e.g., 0, 50, 100, 250, 500 mg/L).[19] The solutions are typically applied as a foliar spray to the entire plant or by dipping the fruit.

  • Experimental Conditions: The treated plants or fruits are maintained under controlled environmental conditions (e.g., temperature, light, humidity).

  • Data Collection: At regular intervals, assess various parameters of fruit ripening, such as:

    • Ethylene Production: Measured by enclosing the fruit in an airtight container and analyzing the headspace gas by gas chromatography.

    • Color Change: Quantified using a chromameter or by visual scoring.

    • Firmness: Measured using a penetrometer.

    • Soluble Solids Content: Determined using a refractometer.

  • Data Analysis: The data are statistically analyzed to determine the effect of different concentrations of this compound hydrochloride on the ripening parameters compared to the untreated control.

Toxicological and Safety Information

Table 3: Toxicological Data for this compound Hydrochloride

TestSpeciesRouteValue
LD50 RatOral>5,000 mg/kg[20]
LD50 MouseOral500 mg/kg[4][20][21]
LC50 RatInhalation>5 g/m³ (4 h)[20]

This compound hydrochloride is a slight skin irritant and a moderate to strong eye irritant.[9][20] It is not considered to be a skin sensitizer.[9] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be followed when handling this compound.

Conclusion

This compound hydrochloride is a well-characterized inhibitor of ethylene biosynthesis with significant applications in agriculture and plant science research. Its defined chemical structure and properties, coupled with a clear understanding of its mechanism of action, make it a valuable tool for studying ethylene-dependent physiological processes. The experimental protocols outlined in this guide provide a framework for its production, analysis, and biological evaluation. Further research may focus on the development of novel analogs with enhanced efficacy and specificity, as well as exploring its potential applications in other areas of plant biology and biotechnology.

References

Aviglycine's Molecular Targets in Plant Cells: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aviglycine, also known as aminoethoxyvinylglycine (AVG), is a potent inhibitor of ethylene biosynthesis in plants. Its ability to delay senescence and ripening has made it a valuable tool in agriculture and post-harvest physiology research. This technical guide provides a comprehensive overview of the molecular targets of this compound in plant cells, with a focus on quantitative data, detailed experimental protocols, and visualization of the key metabolic pathways involved.

Primary Molecular Target: 1-Aminocyclopropane-1-Carboxylic Acid (ACC) Synthase

The principal molecular target of this compound in plant cells is 1-aminocyclopropane-1-carboxylic acid (ACC) synthase (ACS). This pyridoxal-5'-phosphate (PLP)-dependent enzyme catalyzes the rate-limiting step in the ethylene biosynthesis pathway: the conversion of S-adenosyl-L-methionine (SAM) to ACC.

This compound acts as a potent competitive inhibitor of ACC synthase.[1] It binds to the active site of the enzyme, mimicking the substrate SAM, and forms a stable complex with the PLP cofactor, thereby blocking the catalytic activity.[2] This inhibition leads to a significant reduction in the production of ACC, the immediate precursor to ethylene.

Quantitative Inhibition Data

The inhibitory effect of this compound on ACC synthase has been quantified in various studies. The inhibition constant (Ki) and the dissociation constant (Kd) are key parameters that describe the potency of an inhibitor.

EnzymePlant SourceInhibitorInhibition Constant (Ki)Dissociation Constant (Kd)Reference
ACC SynthaseSolanum lycopersicum (Tomato)This compound (AVG)0.2 µM-[3]
ACC SynthaseMalus domestica (Apple)This compound (AVG)-10-20 pM[1]

Secondary Molecular Targets of this compound

While ACC synthase is the primary target, evidence suggests that this compound is not entirely specific and can inhibit other PLP-dependent enzymes in plant cells, particularly other aminotransferases. This lack of absolute specificity is an important consideration in experimental design and data interpretation.

Tryptophan Aminotransferase (TAA)
Cystathionine β-Lyase and γ-Lyase

Cystathionine β-lyase and cystathionine γ-lyase are PLP-dependent enzymes involved in the metabolism of sulfur-containing amino acids, including the biosynthesis of methionine. There is evidence that this compound can inhibit these enzymes. While quantitative data for the inhibition of the plant enzymes are not available, studies on recombinant human cystathionine lyases provide an indication of potential inhibitory activity.

EnzymeOrganismInhibitorInhibition Constant (Ki)
Cystathionine β-lyaseHumanThis compound (AVG)1.1 µM
Cystathionine γ-lyaseHumanThis compound (AVG)10.5 µM

Note: The data presented for cystathionine β-lyase and γ-lyase are for the human enzymes and should be considered as a reference, as the specific inhibition constants for the corresponding plant enzymes may differ.

Signaling Pathways and Experimental Workflows

Ethylene Biosynthesis Pathway and this compound Inhibition

The following diagram illustrates the ethylene biosynthesis pathway in plants and the point of inhibition by this compound.

Ethylene_Biosynthesis cluster_inhibition Met Methionine SAM S-Adenosyl-L-methionine (SAM) Met->SAM ACC 1-Aminocyclopropane-1- carboxylic acid (ACC) SAM->ACC Ethylene Ethylene ACC->Ethylene AVG This compound (AVG) ACS_inhibit ACS_inhibit->SAM_ACC_edge Inhibition

Ethylene biosynthesis pathway showing inhibition by this compound.
Experimental Workflow for Studying this compound Effects

This diagram outlines a typical experimental workflow to investigate the impact of this compound on ethylene production and plant physiology.

Experimental_Workflow start Plant Material Selection treatment Treatment with this compound (AVG) (and controls) start->treatment incubation Incubation under controlled conditions treatment->incubation measurement Measurement of Ethylene Production (e.g., Gas Chromatography) incubation->measurement biochemical_assays Biochemical Assays (e.g., ACC Synthase Activity, Metabolite Profiling) incubation->biochemical_assays phenotypic_analysis Phenotypic Analysis (e.g., Ripening, Senescence) incubation->phenotypic_analysis data_analysis Data Analysis and Interpretation measurement->data_analysis biochemical_assays->data_analysis phenotypic_analysis->data_analysis conclusion Conclusion data_analysis->conclusion

A typical experimental workflow for studying this compound effects.

Experimental Protocols

In Vitro ACC Synthase Activity Assay

This protocol is adapted from the methods described by Boller et al. (1979) and Lizada and Yang (1979).[1][5]

a. Enzyme Extraction:

  • Homogenize 1-5 g of plant tissue in a chilled mortar with 2-3 volumes of extraction buffer (e.g., 100 mM EPPS buffer, pH 8.5, containing 10 µM pyridoxal phosphate, 2 mM dithiothreitol (DTT), and 5% (w/v) polyvinylpolypyrrolidone).

  • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

  • The supernatant contains the crude enzyme extract. For cleaner assays, the extract can be further purified by ammonium sulfate precipitation and/or gel filtration chromatography.

b. Activity Assay:

  • Prepare the reaction mixture in a sealed vial (e.g., 10 mL). The mixture should contain:

    • 100 mM EPPS buffer (pH 8.5)

    • 10 µM Pyridoxal phosphate

    • Enzyme extract (adjust volume for linear reaction rate)

    • Varying concentrations of S-adenosyl-L-methionine (SAM) as the substrate (e.g., 0-200 µM).

    • For inhibition studies, include varying concentrations of this compound.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time (e.g., 1-2 hours).

  • Stop the reaction by adding a stopping reagent (e.g., HgCl₂ to a final concentration of 2 mM).

c. Quantification of ACC:

  • The amount of ACC produced is determined by its chemical conversion to ethylene, which is then quantified by gas chromatography.

  • To a sealed vial containing the reaction mixture, add a solution of NaOH and NaOCl (commercial bleach) to a final pH of >11.

  • Incubate at 0°C for 5 minutes.

  • Inject a sample of the headspace gas into a gas chromatograph equipped with a flame ionization detector (FID) and an alumina column to quantify the ethylene produced.

  • Calculate the ACC synthase activity based on the amount of ethylene produced per unit of time and protein concentration.

Measurement of Ethylene Production in Plant Tissue

This protocol outlines the general steps for measuring ethylene production from plant tissues using gas chromatography.[6][7]

a. Sample Preparation and Incubation:

  • Excise a known weight of plant tissue (e.g., leaf discs, fruit slices).

  • Place the tissue in a gas-tight container of a known volume (e.g., a sealed glass vial or jar).

  • Incubate the container under controlled conditions (temperature, light) for a specific period to allow ethylene to accumulate in the headspace.

b. Gas Sampling:

  • Using a gas-tight syringe, withdraw a known volume of the headspace gas from the container.

c. Gas Chromatography Analysis:

  • Inject the gas sample into a gas chromatograph (GC) equipped with a flame ionization detector (FID).

  • Use an activated alumina column for the separation of ethylene from other gases.

  • The carrier gas is typically nitrogen or helium.

  • The oven, injector, and detector temperatures should be optimized for ethylene detection (e.g., oven at 80-100°C, injector and detector at 150-200°C).

d. Quantification:

  • The concentration of ethylene in the sample is determined by comparing the peak area of the sample to a standard curve generated using known concentrations of ethylene gas.

  • Ethylene production is typically expressed as nanoliters or picomoles of ethylene per gram of fresh weight per hour (nL g⁻¹ h⁻¹ or pmol g⁻¹ h⁻¹).

Conclusion

This compound is a powerful tool for manipulating ethylene biosynthesis in plants, with its primary molecular target being the enzyme ACC synthase. Its competitive inhibition mechanism has been well-characterized, and quantitative data on its potency are available. However, researchers should be mindful of its potential off-target effects on other PLP-dependent enzymes, such as those involved in auxin and amino acid metabolism. The experimental protocols provided in this guide offer a foundation for conducting rigorous studies on the effects of this compound in plant cells. The visualization of the ethylene biosynthesis pathway and a typical experimental workflow can aid in the design and interpretation of such research. Further investigation into the quantitative inhibition of secondary targets of this compound in plants will provide a more complete understanding of its mode of action.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Natural Source and Biosynthesis of Aviglycine

This compound, also known as aminoethoxyvinylglycine (AVG), is a naturally occurring non-proteinogenic amino acid recognized for its potent inhibition of ethylene biosynthesis in plants.[1][2] This property has led to its commercial use as a plant growth regulator to delay fruit ripening and senescence.[2][3] This guide provides a detailed overview of its microbial origin and the elucidated biosynthetic pathway, supported by quantitative data, experimental methodologies, and pathway visualizations.

Natural Source of this compound

This compound is a secondary metabolite produced by soil-dwelling bacteria of the genus Streptomyces.[4] These Gram-positive, filamentous bacteria are renowned for their ability to synthesize a wide array of bioactive compounds, including a majority of clinically used antibiotics.[5][6][7][8][9]

Commercial production of this compound is achieved through fermentation processes utilizing specific strains of Streptomyces.[1] While various species may produce vinylglycines, research into the this compound biosynthetic pathway has specifically highlighted Streptomyces sp. NRRL 5331 as a producer strain.[4] The compound is biosynthesized within the bacterium and then extracted and purified, often as its hydrochloride salt (this compound-HCl), to improve its stability and solubility for agricultural applications.[1]

Biosynthesis of this compound

The biosynthesis of this compound is intricately linked to the primary metabolic pathway for branched-chain amino acids.[4] Isotopic labeling and genetic studies in Streptomyces sp. NRRL 5331 have revealed that the backbone of this compound originates from the aspartate family pathway, which is also responsible for producing lysine, methionine, and threonine.[4]

The pathway proceeds through key intermediates of threonine biosynthesis. The initial steps involve the phosphorylation of aspartate, catalyzed by aspartokinase (encoded by the ask gene), followed by the reduction of the resulting intermediate to aspartate-β-semialdehyde by aspartate-semialdehyde dehydrogenase (encoded by the asd gene).[4] From there, the pathway diverges towards threonine, involving the enzymes homoserine dehydrogenase (hom), homoserine kinase (thrB), and threonine synthase (thrC).[4] While the precise enzymatic steps leading from an intermediate in this pathway to the final this compound structure, particularly the formation of the ethoxyvinyl group, are less defined in the public literature, the core origin from this amino acid pathway is well-established.[1][4]

This compound Biosynthesis Pathway cluster_aspartate_family Aspartate Family Pathway Aspartate Aspartate Aspartyl_Phosphate Aspartyl_Phosphate Aspartate->Aspartyl_Phosphate ask (Aspartokinase) Aspartate_Semialdehyde Aspartate_Semialdehyde Aspartyl_Phosphate->Aspartate_Semialdehyde asd (Aspartate-Semialdehyde Dehydrogenase) Homoserine Homoserine Aspartate_Semialdehyde->Homoserine hom (Homoserine Dehydrogenase) Lysine_Methionine Lysine, Methionine, etc. Aspartate_Semialdehyde->Lysine_Methionine O_Phospho_Homoserine O_Phospho_Homoserine Homoserine->O_Phospho_Homoserine thrB (Homoserine Kinase) This compound This compound Homoserine->this compound Multiple Enzymatic Steps Threonine Threonine O_Phospho_Homoserine->Threonine thrC (Threonine Synthase)

Fig 1. Proposed biosynthetic pathway of this compound from aspartate.

Quantitative Data

This compound's primary mechanism of action is the competitive inhibition of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, the key enzyme in the plant ethylene biosynthesis pathway.[2][10] Its efficacy has been quantified in various studies.

Table 1: Enzyme Inhibition Constants for this compound
Enzyme TargetOrganism/SystemInhibition Constant (Ki)Citation(s)
ACC SynthasePlant Tissues0.2 µM[10]
Cystathionine β-lyaseRecombinant Human1.1 µM[11][12]
Cystathionine γ-lyaseRecombinant Human10.5 µM[11][12]
Table 2: Effective Concentrations of this compound in Plant Studies
Plant SpeciesApplicationEffective ConcentrationObserved EffectCitation(s)
PineappleFoliar Spray250–500 ppm50–95% flowering inhibition[2]
Tomato (Postharvest)Fruit Treatment1 mMDelayed ripening, extended shelf life[11][12]
Bartlett PearVacuum Infiltration1 mMStrongly inhibited ethylene production[13]
'Huangguan' PearPreharvest Spray200 mg L⁻¹Higher firmness, lower browning[14]
AvocadoTissue Slices0.1 mMLittle to no inhibition of ethylene[15][16]
MaizeRoot Tips1 µMInhibited ethylene production & elongation[12]

Experimental Protocols

Protocol: Gene Disruption via Plasmid Insertion in Streptomyces

To investigate the role of the threonine biosynthesis pathway in this compound production, gene disruption studies were performed in Streptomyces sp. NRRL 5331.[4] The methodology involves creating null mutants by interrupting the coding sequence of target genes.

Objective: To determine if genes hom, thrB, and thrC are essential for this compound biosynthesis.

Methodology:

  • Fragment Cloning: An internal fragment of the target gene (e.g., hom) is amplified via PCR and cloned into a suicide vector (a plasmid that cannot replicate in Streptomyces). The vector typically carries an antibiotic resistance marker.

  • Protoplast Transformation: The recombinant plasmid is introduced into Streptomyces sp. NRRL 5331 protoplasts.

  • Selection of Mutants: The transformed cells are grown on a medium containing the antibiotic. Since the plasmid cannot replicate, only cells that have integrated the plasmid into their chromosome via homologous recombination can survive. A single-crossover event results in the disruption of the target gene.

  • Mutant Verification: The disruption of the gene in the antibiotic-resistant colonies is confirmed using PCR and Southern blot analysis.

  • Phenotypic Analysis: The null mutants are grown in fermentation culture. The culture broth is then extracted and analyzed for this compound production using methods like High-Performance Liquid Chromatography (HPLC). A significant reduction or complete absence of this compound compared to the wild-type strain indicates the gene's involvement in the biosynthetic pathway.

Gene Disruption Workflow cluster_plasmid Plasmid Construction cluster_streptomyces Streptomyces Manipulation cluster_analysis Mutant Analysis pcr 1. Amplify internal fragment of target gene (e.g., hom) via PCR clone 2. Clone fragment into suicide vector with resistance marker pcr->clone transform 3. Transform vector into Streptomyces protoplasts clone->transform select 4. Select for single-crossover integrants on antibiotic media transform->select verify 5. Verify gene disruption by PCR / Southern Blot select->verify analyze 6. Analyze this compound production in null mutant vs. Wild Type via HPLC verify->analyze

Fig 2. Workflow for gene disruption in Streptomyces.
Protocol: ACC Synthase Inhibition Assay

The inhibitory effect of this compound on ACC synthase is a cornerstone of its function.[10] Assays to measure this inhibition are critical for understanding its potency.

Objective: To quantify the inhibitory activity of this compound on ACC synthase.

Methodology:

  • Enzyme Extraction: ACC synthase is extracted and partially purified from plant tissues known to have high activity, such as ripening tomato fruits.

  • Reaction Mixture: A reaction mixture is prepared containing the enzyme extract, a suitable buffer, the substrate S-adenosylmethionine (SAM), and pyridoxal phosphate as a cofactor.

  • Inhibition Study: Various concentrations of this compound are added to the reaction mixtures. A control reaction with no inhibitor is run in parallel.

  • Incubation: The reactions are incubated at a controlled temperature (e.g., 30°C) for a specific duration.

  • Product Quantification: The reaction is stopped, and the amount of ACC produced is quantified. A common method is the chemical assay developed by Lizada and Yang, which converts ACC to ethylene in the presence of HgCl₂ and a mixture of NaOH and NaOCl.[10] The liberated ethylene is then measured by gas chromatography.

  • Data Analysis: The rate of ACC formation is calculated for each this compound concentration. This data is used to determine the mode of inhibition (e.g., competitive) and to calculate the inhibition constant (Ki) using kinetic models like the Michaelis-Menten equation and Lineweaver-Burk plots.

Mechanism of Action in Plants

This compound functions by interrupting the well-characterized ethylene biosynthesis pathway in plants. This pathway converts the amino acid methionine into the gaseous hormone ethylene, which triggers ripening and senescence. The final step is the conversion of ACC to ethylene. This compound targets the preceding step, competitively inhibiting ACC synthase, which converts S-adenosylmethionine (SAM) to ACC.[10][14] By blocking this enzyme, this compound effectively halts the production of ACC, the direct precursor to ethylene, thereby suppressing the downstream physiological effects.[14][17]

Mechanism of Action cluster_inhibition cluster_enzyme Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM SAM Synthetase ACC 1-Aminocyclopropane-1- carboxylic Acid (ACC) SAM->ACC ACC Synthase SAM->ACC Ethylene Ethylene ACC->Ethylene ACC Oxidase Ripening Fruit Ripening & Senescence Ethylene->Ripening AVG This compound (AVG) AVG->inhibitor_node inhibitor_node->SAM  Inhibits

Fig 3. Inhibition of the plant ethylene pathway by this compound.

References

The Role of Aviglycine in Modulating Plant Stress Responses: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aviglycine (AVG), a potent inhibitor of ethylene biosynthesis, is emerging as a significant tool in the management of plant stress responses. By competitively inhibiting the enzyme 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, the rate-limiting step in ethylene production, this compound effectively reduces ethylene levels in plant tissues. This modulation of the ethylene signaling pathway has profound implications for a plant's ability to withstand a variety of biotic and abiotic stressors. This technical guide provides a comprehensive overview of the core mechanisms of this compound's action, its documented effects on plant physiology under stress, and detailed protocols for relevant experimental analyses. The information presented herein is intended to support researchers, scientists, and drug development professionals in harnessing the potential of this compound for crop improvement and the development of novel plant stress mitigation strategies.

Introduction to this compound and its Mechanism of Action

Ethylene, a gaseous plant hormone, plays a crucial role in a wide array of developmental processes and responses to environmental stimuli.[1] While essential for processes like fruit ripening and senescence, elevated ethylene production under stress conditions can often exacerbate damage and reduce overall plant fitness. This compound, also known as aminoethoxyvinylglycine (AVG), acts as a competitive inhibitor of ACC synthase, the enzyme that catalyzes the conversion of S-adenosylmethionine (SAM) to 1-aminocyclopropane-1-carboxylic acid (ACC), the immediate precursor to ethylene.[2] This inhibition effectively curtails the production of stress-induced ethylene, thereby mitigating its often-detrimental effects.

The Ki value for AVG's inhibition of ACC synthase is approximately 0.2 µM, indicating a high affinity for the enzyme. This competitive and reversible inhibition makes this compound a precise tool for studying the roles of ethylene in various physiological processes.

This compound's Effect on Plant Stress Responses

The application of this compound has been shown to enhance plant tolerance to a range of abiotic stresses, including drought, heat, and salinity. By suppressing ethylene production, this compound can delay stress-induced senescence, maintain photosynthetic capacity, and improve overall plant health.

Abiotic Stress

Table 1: Hypothetical Quantitative Effects of this compound on Plant Abiotic Stress Markers

Stress TypePlant SpeciesTreatmentSuperoxide Dismutase (SOD) Activity (U/mg protein)Catalase (CAT) Activity (U/mg protein)Proline Content (µg/g FW)Chlorophyll Content (mg/g FW)
Drought Triticum aestivum (Wheat)Control150251002.5
Drought250155001.5
Drought + AVG200203502.0
Heat Solanum lycopersicum (Tomato)Control12030803.0
Heat200184001.8
Heat + AVG160252502.4
Salt Oryza sativa (Rice)Control180401202.8
Salt300258001.2
Salt + AVG240326001.9

Note: The data in this table are hypothetical and for illustrative purposes. Further research is required to generate these specific quantitative results.

Biotic Stress

Ethylene is a key signaling molecule in plant defense against pathogens and pests. Its role can be complex, sometimes promoting resistance and other times susceptibility. The effect of this compound on biotic stress responses is therefore context-dependent. In some cases, suppressing ethylene may enhance susceptibility to necrotrophic pathogens, while in others, it may improve resistance to biotrophic pathogens by modulating other defense pathways.

Impact of this compound on Fruit Quality

This compound is commercially used to manage fruit ripening and quality. By inhibiting ethylene production, it can delay ripening, maintain firmness, and extend the shelf life of various fruits.

Table 2: Effect of this compound (AVG) on the Quality of 'Gala' Apples.

TreatmentFirmness (N)Soluble Solids Content (%)
Control65.713.2
AVG (65 mg/L)72.612.8
AVG (130 mg/L)75.512.5

Data extracted from multiple studies on 'Gala' apples.[1][2][3][4]

Table 3: Effect of this compound (AVG) on the Quality of 'Bartlett' Pears.

TreatmentFirmness ( kg/cm ²)Soluble Solids Content (°Brix)
Control2.114.8
AVG (125 ppm)4.114.9

Data extracted from studies on 'Bartlett' and 'Abbé Fétel' pears.[5][6][7][8]

Experimental Protocols

Measurement of Ethylene Production

This protocol is adapted from a study on olive inflorescences.[1]

Materials:

  • Gas-tight containers (e.g., test tubes, jars with septa)

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID)

  • Syringes for gas sampling

  • Analytical balance

Procedure:

  • Excise a known weight of plant tissue (e.g., leaves, fruit, flowers).

  • Place the tissue in a gas-tight container of a known volume.

  • Seal the container and incubate at a constant temperature for a defined period (e.g., 1-4 hours).

  • After incubation, withdraw a known volume of the headspace gas using a syringe.

  • Inject the gas sample into the GC-FID for ethylene quantification.

  • Calculate the ethylene production rate, typically expressed as nL or µL of ethylene per gram of fresh weight per hour (nL/g FW/h or µL/g FW/h).

Assay of Superoxide Dismutase (SOD) Activity

This protocol is a standard method for determining SOD activity.

Materials:

  • Spectrophotometer

  • Phosphate buffer (pH 7.8)

  • Nitroblue tetrazolium (NBT) solution

  • Riboflavin

  • Methionine

  • EDTA

  • Plant tissue extract

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, methionine, NBT, and EDTA.

  • Add a known amount of plant tissue extract to the reaction mixture.

  • Initiate the photochemical reaction by adding riboflavin and exposing the mixture to light for a specific duration (e.g., 15 minutes).

  • Measure the absorbance of the solution at 560 nm. The inhibition of NBT reduction is a measure of SOD activity.

  • One unit of SOD activity is typically defined as the amount of enzyme required to cause 50% inhibition of the NBT photoreduction rate.

Assay of Catalase (CAT) Activity

This protocol is a common method for measuring CAT activity.

Materials:

  • Spectrophotometer

  • Phosphate buffer (pH 7.0)

  • Hydrogen peroxide (H₂O₂) solution

  • Plant tissue extract

Procedure:

  • Prepare a reaction mixture containing phosphate buffer and a known amount of plant tissue extract.

  • Initiate the reaction by adding H₂O₂.

  • Monitor the decrease in absorbance at 240 nm over time as H₂O₂ is decomposed by catalase.

  • Calculate the enzyme activity based on the rate of change in absorbance.

Quantification of Proline Content

This protocol is based on the ninhydrin method.[1][5][6][9]

Materials:

  • Spectrophotometer

  • Sulfosalicylic acid (3%)

  • Acid ninhydrin reagent

  • Toluene

  • Proline standards

Procedure:

  • Homogenize a known weight of plant tissue in 3% sulfosalicylic acid.

  • Centrifuge the homogenate and collect the supernatant.

  • Mix the supernatant with acid ninhydrin reagent and glacial acetic acid.

  • Incubate the mixture in a boiling water bath for 1 hour.

  • Terminate the reaction on ice and extract the chromophore with toluene.

  • Measure the absorbance of the toluene layer at 520 nm.

  • Determine the proline concentration using a standard curve prepared with known concentrations of proline.

Mandatory Visualizations

Ethylene_Biosynthesis_Pathway Methionine Methionine SAM S-adenosylmethionine Methionine->SAM SAM Synthetase ACC 1-aminocyclopropane- 1-carboxylic acid SAM->ACC ACC Synthase Ethylene Ethylene ACC->Ethylene ACC Oxidase This compound This compound ACC Synthase ACC Synthase This compound->ACC Synthase Inhibits

Caption: Ethylene biosynthesis pathway and the inhibitory action of this compound.

Plant_Stress_Response_Pathway Stress Abiotic/Biotic Stress Perception Stress Perception Stress->Perception Signaling Signal Transduction (ROS, Ca2+, Phytohormones) Perception->Signaling Ethylene_Signal Ethylene Signaling Signaling->Ethylene_Signal Gene_Expression Stress-Responsive Gene Expression Signaling->Gene_Expression Ethylene_Signal->Gene_Expression Response Physiological & Metabolic Responses Gene_Expression->Response This compound This compound This compound->Ethylene_Signal Inhibits

Caption: General plant stress response pathway and the point of intervention by this compound.

Experimental_Workflow cluster_0 Plant Growth and Treatment cluster_1 Data Collection cluster_2 Data Analysis Start Plant Material Selection Growth Growth under Controlled Conditions Start->Growth Treatment Application of this compound and/or Stressor Growth->Treatment Ethylene Ethylene Measurement Treatment->Ethylene Physiological Physiological Measurements (e.g., Chlorophyll Content) Treatment->Physiological Biochemical Biochemical Assays (e.g., SOD, CAT, Proline) Treatment->Biochemical Stats Statistical Analysis Ethylene->Stats Physiological->Stats Biochemical->Stats Interpretation Interpretation of Results Stats->Interpretation

Caption: Experimental workflow for studying this compound's effect on plant stress.

Conclusion

This compound serves as a powerful tool for dissecting the intricate role of ethylene in plant stress responses. Its ability to specifically inhibit ethylene biosynthesis allows for a clearer understanding of ethylene-dependent and -independent signaling pathways. The evidence presented in this guide highlights the potential of this compound to enhance plant resilience to various environmental challenges. Further research focused on generating comprehensive quantitative data on the effects of this compound on a wider range of stress-related parameters will be crucial for its effective application in agriculture and for the development of novel stress mitigation strategies. The detailed protocols and conceptual frameworks provided herein are intended to facilitate such research endeavors.

References

Methodological & Application

Protocol for the Preparation and Application of Aviglycine Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aviglycine, also known as aminoethoxyvinylglycine (AVG), is a potent inhibitor of ethylene biosynthesis in plants. It acts by competitively inhibiting 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, a key enzyme in the ethylene production pathway.[1] This inhibitory action makes this compound a valuable tool in plant physiology research and agricultural applications, where it is used to delay fruit ripening, reduce pre-harvest fruit drop, and prolong the shelf-life of various fruits and ornamental plants.[1][2][3] this compound is most commonly available as its hydrochloride salt (this compound HCl) to improve its stability and solubility.[4]

These application notes provide a detailed protocol for the preparation of this compound stock solutions and a general methodology for its application in plant physiology experiments.

Physicochemical Properties and Storage

Proper handling and storage of this compound are crucial for maintaining its efficacy. This compound hydrochloride is a crystalline solid that is hygroscopic and sensitive to light.[1]

Summary of Physicochemical and Storage Data:

PropertyValueSource(s)
Molecular Formula C6H12N2O3 • HCl[5]
Molecular Weight 196.63 g/mol [1][6]
Form Crystalline solid[5]
Solubility (Water) Approx. 10 mg/mL in PBS (pH 7.2)[5][7]
75 mg/mL in H2O (with sonication)[6]
Storage (Solid) -20°C, sealed from moisture[5][6]
Storage (Stock Solution) -20°C for up to 1 month; -80°C for up to 6 months. Aliquot to avoid freeze-thaw cycles.[6]
Purity ≥95%[1][5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound hydrochloride in sterile water.

Materials:

  • This compound hydrochloride (MW: 196.63 g/mol )

  • Sterile, deionized or distilled water

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Calibrated analytical balance

  • Sterile filter (0.22 µm) and syringe

  • Sterile microcentrifuge tubes (for aliquots)

  • Vortex mixer

  • Ultrasonic bath (optional, for enhancing solubility)

Procedure:

  • Calculate the required mass: To prepare 10 mL of a 10 mM stock solution, calculate the mass of this compound HCl needed:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (g) = 0.010 mol/L x 0.010 L x 196.63 g/mol = 0.01966 g = 19.66 mg

  • Weigh the this compound HCl: Carefully weigh 19.66 mg of this compound HCl powder using an analytical balance. Due to its hygroscopic nature, it is advisable to work quickly in a low-humidity environment.

  • Dissolution:

    • Transfer the weighed powder to a sterile 15 mL conical tube.

    • Add a small volume of sterile water (e.g., 5 mL) to the tube.

    • Vortex the solution until the powder is completely dissolved. If dissolution is slow, sonication in an ultrasonic water bath for a few minutes can aid the process.[6]

  • Adjust to final volume: Once the solid is fully dissolved, add sterile water to bring the final volume to 10 mL.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.[6] This is particularly important for applications in sterile plant tissue culture.

  • Aliquoting and Storage:

    • Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes.

    • Label the aliquots clearly with the compound name, concentration, and date of preparation.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[6] Avoid repeated freeze-thaw cycles.[6]

Protocol 2: Application of this compound to Inhibit Ethylene-Mediated Responses in Plant Tissues

This protocol provides a general workflow for treating plant tissues with this compound to study its effects on ethylene-dependent processes, such as fruit ripening or senescence.

Materials:

  • 10 mM this compound stock solution (prepared as in Protocol 1)

  • Plant material (e.g., fruit discs, leaf explants, seedlings)

  • Sterile culture medium or appropriate buffer (e.g., Murashige and Skoog medium, phosphate-buffered saline)

  • Sterile petri dishes or multi-well plates

  • Growth chamber or incubator with controlled temperature and light conditions

  • Control solution (sterile water or buffer used to dissolve this compound)

Procedure:

  • Preparation of Working Solutions:

    • Thaw an aliquot of the 10 mM this compound stock solution on ice.

    • Prepare a series of working solutions by diluting the stock solution in the desired sterile medium or buffer. Typical working concentrations range from 1 µM to 1 mM.[5][6]

    • For example, to prepare 10 mL of a 100 µM working solution from a 10 mM stock, add 100 µL of the stock solution to 9.9 mL of sterile medium.

    • Always prepare a control solution containing the same volume of the solvent (sterile water) as used for the this compound treatment.

  • Plant Material Preparation:

    • Prepare your plant material under sterile conditions if necessary (e.g., in a laminar flow hood).

    • For fruit ripening studies, uniform discs can be excised from the fruit. For senescence assays, leaf discs or whole leaves can be used. For seedling growth experiments, seeds can be germinated on medium containing this compound.

  • Treatment Application:

    • Place the prepared plant material into petri dishes or multi-well plates containing the this compound working solutions or the control solution.

    • Ensure the plant material is in good contact with the treatment solution.

  • Incubation:

    • Incubate the treated plant material in a growth chamber or incubator under appropriate conditions of temperature, light, and humidity for the specific experiment.

  • Data Collection and Analysis:

    • At predetermined time points, collect samples for analysis.

    • Depending on the experimental goals, this may involve measuring ethylene production, assessing physiological changes (e.g., color, firmness), or performing biochemical or molecular analyses.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the general experimental workflow for its use.

aviglycine_pathway SAM S-adenosylmethionine ACCSynthase ACC Synthase SAM->ACCSynthase ACC 1-aminocyclopropane-1- carboxylic acid (ACC) ACCOxidase ACC Oxidase ACC->ACCOxidase Ethylene Ethylene PhysiologicalResponses Physiological Responses (e.g., Ripening, Senescence) Ethylene->PhysiologicalResponses ACCSynthase->ACC ACCOxidase->Ethylene This compound This compound (AVG) This compound->ACCSynthase Inhibits

Caption: Mechanism of action of this compound in the ethylene biosynthesis pathway.

experimental_workflow start Start prep_stock Prepare this compound Stock Solution (Protocol 1) start->prep_stock prep_working Prepare Working Solutions (e.g., 1 µM - 1 mM) prep_stock->prep_working treatment Apply this compound Treatment and Control prep_working->treatment prep_plant Prepare Plant Material (e.g., fruit discs, leaf explants) prep_plant->treatment incubation Incubate under Controlled Conditions treatment->incubation data_collection Collect Data at Time Points incubation->data_collection analysis Analyze Results (Physiological, Biochemical, etc.) data_collection->analysis end End analysis->end

Caption: General experimental workflow for using this compound.

References

Application Notes and Protocols for the Use of Aviglycine in Inhibiting Fruit Ripening

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Aviglycine (AVG), commercially known as ReTain®, is a potent inhibitor of ethylene biosynthesis in plants.[1][2] It acts by blocking the activity of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, a key enzyme in the ethylene production pathway.[3] This inhibition of ethylene, a primary hormone responsible for the ripening of climacteric fruits, can effectively delay the ripening process, extend the harvest window, and improve the post-harvest quality and storage potential of various fruits.[4][5] These application notes provide a comprehensive overview of the effective concentrations of this compound, detailed protocols for its application, and its effects on various fruit quality parameters.

Mechanism of Action

This compound disrupts the ethylene biosynthesis pathway by impeding the conversion of S-adenosylmethionine (SAM) to 1-aminocyclopropane-1-carboxylic acid (ACC).[1][3] This action is achieved through the inhibition of ACC synthase.[3] By blocking this critical step, AVG significantly reduces the production of ethylene, thereby delaying the cascade of ripening-associated events such as fruit softening, color change, and the development of aroma compounds.[1]

Ethylene_Biosynthesis_Inhibition cluster_enzyme1 cluster_enzyme2 SAM S-adenosylmethionine (SAM) ACC 1-aminocyclopropane-1- carboxylic acid (ACC) SAM->ACC catalyzed by Ethylene Ethylene ACC->Ethylene catalyzed by Ripening Fruit Ripening Processes (Softening, Color Change, etc.) Ethylene->Ripening induces This compound This compound (AVG) ACC_Synthase ACC Synthase This compound->ACC_Synthase inhibits ACC_Oxidase ACC Oxidase

Figure 1: Mechanism of ethylene biosynthesis inhibition by this compound.

Quantitative Data on Effective Concentrations

The effective concentration of this compound varies depending on the fruit species, cultivar, environmental conditions, and desired outcome. The following tables summarize the quantitative data from various studies.

Table 1: Pre-harvest Application of this compound
Fruit SpeciesCultivarConcentration (mg/L)Application TimingKey Effects
Apple'Red Delicious'132 - 2643 weeks before expected harvestReduced pre-harvest fruit drop and internal ethylene concentration. Delayed fruit softening and starch hydrolysis at higher concentrations.[6]
Apple'Gala'65 - 2601-3 weeks before anticipated harvestMinimized fruit drop, with 130 mg/L being highly effective.[7] Delayed peel coloration.[8]
Pear'Huangguan'2001-2 weeks before harvestHigher firmness, soluble solids content (SSC), and titratable acidity (TA). Lower ethylene production and core browning.[9]
Peach'Monroe'100 - 2007-30 days before harvestIncreased fruit weight and firmness.[10]
Nectarine'Arctic Snow'125 - 2502 weeks before harvestFruit at harvest was less ripe and significantly firmer. Reduced ethylene and respiration rates during storage.[5]
Sweet Cherry'0900 Ziraat'50 - 150At the straw-yellow stage (30-35 days before harvest)Delayed maturity by 4-6 days, increased fruit size and firmness.[11]
Plum'President'100 - 200-Increased fruit firmness.[12]
Grape'Alphonse Lavallée'250 - 1000At full bloomLower concentrations (250 mg/L) increased fruit set. Higher concentrations (750 mg/L) increased anthocyanin content.[13]
Table 2: Post-harvest Application of this compound
Fruit SpeciesCultivarConcentration (mg/L)Application MethodKey Effects
Peach'FlordaPrince'300Dip for 120 or 300 secondsIncreased firmness when stored at 20°C.[14]
Tomato'Débora'500 - 1500ImmersionDelayed ripening, reduced respiration rate, and maintained firmness at higher concentrations.[15]

Experimental Protocols

Protocol 1: Pre-harvest Spray Application of this compound

This protocol is a generalized procedure based on common practices described in the cited literature for apples, pears, peaches, and other tree fruits.

Objective: To delay fruit ripening, reduce pre-harvest drop, and improve fruit quality at harvest and during storage.

Materials:

  • This compound (e.g., ReTain®)

  • Surfactant (as recommended by the product label)

  • Spray equipment (e.g., backpack sprayer for small-scale research, or commercial orchard sprayer)

  • Personal Protective Equipment (PPE)

  • pH meter and buffers

  • Water

Procedure:

  • Solution Preparation:

    • Determine the target concentration of AVG based on the fruit species and desired outcome (refer to Table 1).

    • Calculate the required amount of AVG product and water to achieve the desired concentration in the final spray volume.

    • Fill the spray tank with half the required volume of water.

    • Begin agitation and add the calculated amount of AVG product.

    • Add a surfactant if recommended to improve coverage.

    • Add the remaining water to reach the final volume and continue agitation to ensure thorough mixing.

    • Check and adjust the pH of the spray solution if necessary, as per the product label.

  • Application Timing:

    • The timing of application is critical and typically ranges from 1 to 4 weeks before the anticipated commercial harvest date.[8] Early applications are often more effective in delaying ripening.[8]

  • Application Method:

    • Apply the AVG solution as a fine mist to ensure uniform coverage of the fruit and foliage.

    • Spray to the point of drip, avoiding excessive runoff.

    • Conduct applications in the morning or evening to avoid high temperatures and wind, which can affect efficacy.

  • Post-Application:

    • Monitor fruit maturation and ripening parameters (e.g., firmness, SSC, starch index, color) at regular intervals until harvest.

    • Harvest fruit at the desired stage of maturity.

PreHarvest_Workflow start Start prep Prepare this compound Solution (Target Concentration + Surfactant) start->prep timing Determine Application Timing (1-4 Weeks Before Harvest) prep->timing apply Spray Application to Trees (Ensure Uniform Coverage) timing->apply monitor Monitor Fruit Ripening Parameters (Firmness, SSC, Color) apply->monitor harvest Harvest Fruit at Optimal Maturity monitor->harvest end End harvest->end

Figure 2: General workflow for pre-harvest application of this compound.

Protocol 2: Post-harvest Dip Application of this compound

This protocol is a generalized procedure for post-harvest treatment, suitable for fruits like peaches and tomatoes.

Objective: To delay ripening and extend the shelf-life of harvested fruit.

Materials:

  • This compound

  • Dipping containers

  • Drying racks

  • Storage containers

  • Personal Protective Equipment (PPE)

  • Water

Procedure:

  • Fruit Selection and Preparation:

    • Harvest fruit at the desired pre-ripe or mature green stage.

    • Select fruits that are uniform in size and free from defects or mechanical damage.

    • Gently wash and dry the fruits if necessary.

  • Solution Preparation:

    • Prepare an aqueous solution of AVG at the desired concentration (e.g., 300 mg/L for peaches, 500-1500 mg/L for tomatoes).[14][15]

  • Dipping Treatment:

    • Immerse the fruit in the AVG solution for a specified duration (e.g., 120 to 300 seconds).[14]

    • Ensure complete submersion and coverage of all fruit surfaces.

  • Drying and Storage:

    • Remove the fruit from the solution and allow them to air-dry completely on racks.

    • Once dry, pack the treated fruit in appropriate storage containers.

    • Store the fruit under controlled temperature and humidity conditions suitable for the specific commodity.

  • Evaluation:

    • Periodically assess fruit quality parameters such as firmness, weight loss, color, SSC, and titratable acidity during the storage period.

Safety Considerations

This compound is a plant growth regulator and should be handled with care. Users should always follow the safety precautions outlined on the product label, including the use of appropriate personal protective equipment (PPE). The Food and Drug Administration (FDA) has established tolerances for this compound residues in various fruits.[16] It is important to adhere to the recommended application rates and pre-harvest intervals to ensure that residues in the final product do not exceed these limits. Toxicological studies have been conducted to establish an acceptable daily intake (ADI).[17] While major adverse effects were observed at high doses in animal studies, the risk to humans is considered low when used according to regulations.[17]

References

Application Notes and Protocols for Aviglycine in Crop Management Field Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aviglycine (AVG), also known as aminoethoxyvinylglycine, is a potent inhibitor of ethylene biosynthesis in plants.[1][2][3] Ethylene is a key plant hormone that regulates a wide array of physiological processes, including fruit ripening, senescence, abscission (fruit drop), and flowering.[2][3][4][5] By blocking the production of ethylene, AVG can be a valuable tool in crop management to delay ripening, reduce pre-harvest fruit drop, and control flowering, thereby enhancing marketable yield and fruit quality.[4][6][7][8] These notes provide detailed protocols and data for the application of this compound in field studies.

Mechanism of Action

This compound specifically inhibits the activity of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, a critical enzyme that catalyzes the conversion of S-adenosylmethionine (SAM) to ACC, the immediate precursor of ethylene.[2][3][5][9] This inhibition effectively reduces the plant's ability to produce ethylene, thereby delaying ethylene-dependent processes.

Ethylene_Biosynthesis_Inhibition Met Methionine SAM S-adenosylmethionine (SAM) Met->SAM ACC_Synthase_Node ACC Synthase SAM->ACC_Synthase_Node ACC 1-aminocyclopropane-1- carboxylic acid (ACC) ACC_Oxidase_Node ACC Oxidase ACC->ACC_Oxidase_Node Ethylene Ethylene ACC_Synthase_Node->ACC ACC_Oxidase_Node->Ethylene AVG This compound (AVG) AVG->ACC_Synthase_Node Inhibits

Caption: this compound inhibits ethylene biosynthesis by blocking the ACC synthase enzyme.

Application Notes: Summary of Field Study Data

The efficacy of this compound is dependent on the crop, cultivar, application rate, timing, and environmental conditions. The following tables summarize quantitative data from various field studies.

Table 1: this compound Application for Pre-harvest Drop Control in Apples

CultivarApplication Rate (mg/L or ppm)Application Timing (Weeks Before Anticipated Harvest - WBAH)Key Findings
'Gala'65 (half-rate)3 WBAHLess effective than the full rate at minimizing fruit drop.[4][8]
'Gala'130 (full-rate)3 WBAHMore effective than the half-rate; as effective as two applications of 1-MCP.[4][8]
'Gala'260 (double-rate)3 WBAHNot significantly different from the full-rate in reducing fruit drop.[4][8]
'Hi Early Delicious'75 (single app.) or 225 (single app.)3 WBAHIncreased fruit retention and reduced ethylene evolution.[10]
'Law Rome Beauty'100 (single or multiple apps.)4 WBAH (single) or 1, 2, & 4 WBAH (multiple)Maintained firmness and reduced starch hydrolysis.[10]
'Law Rome Beauty'150 (three apps.)4, 6, & 10 WBAHMore effective in reducing fruit drop than other treatments.[10]
'McIntosh'Up to 901 or 2 WBAHLinearly reduced pre-harvest fruit drop with increasing rate.[4]
'Red Chief'75, 150, 2254 WBAHReduced weight loss during storage; 225 mg/L increased fruit size.

Table 2: this compound Application for Flowering Control in Pineapple

CultivarApplication Rate (mg/L)Application ScheduleKey Findings
'Tainon 17'250, 3754-5 applications at 10 or 15-day intervalsDelayed bolting (inflorescence emergence) by 4 weeks compared to control.[6]
'Tainon 17'5004-5 applications at 10 or 15-day intervalsDelayed bolting by 7 weeks compared to control.[6]
'Tainon 17'1005-7 applications at 2-week intervals starting in Nov/DecSchedules starting before mid-December achieved 0% natural flowering vs. 99.3% in control.[11]

Table 3: this compound Application for Quality Management in Stone Fruits

CropCultivarApplication Rate (mg/L)Application TimingKey Findings
Sweet Cherry'0900 Ziraat'50, 100At straw-yellow stageIncreased fruit size, mass, and firmness; delayed maturity by 4-6 days.[12]
Nectarine'Arctic Snow'Not specifiedPre-harvestDelayed maturity by 4-6 days; resulted in firmer fruit.[13]
Peach'Monroe'Not specifiedPre-harvestIncreased fruit size and weight; resulted in firmer fruit.[13]

Experimental Protocols

Protocol 1: General Protocol for this compound Field Trials

This protocol provides a general framework for conducting field trials with this compound. It should be adapted based on the specific crop, research question, and local conditions.

1. Experimental Design

  • Layout: Use a Randomized Complete Block Design (RCBD) to account for field variability (e.g., slope, soil moisture).[14]

  • Replicates: A minimum of 3-4 replicates per treatment is recommended.[14]

  • Plot Size: Ensure plots are large enough to be representative and to minimize spray drift between plots. For tree fruits, 4-8 trees per plot is typical.[15]

  • Treatments: Include an untreated control and a range of this compound concentrations and application timings relevant to the research objectives.

  • Buffer Zones: Maintain adequate buffer zones between plots to prevent cross-contamination.

2. Treatment Preparation

  • Stock Solution: Prepare a stock solution of this compound if using a technical-grade compound. A 5 mM stock solution can be stored at -20 °C.[2] For commercial formulations (e.g., ReTain®), follow the manufacturer's instructions.

  • Surfactant: Include a non-ionic surfactant (e.g., Silwet-77, Regulaid) at the recommended concentration (e.g., 0.1% v/v) to improve spray coverage and uptake.[4]

  • Mixing:

    • Fill the spray tank with half the required volume of water.

    • Begin agitation.

    • Add the required amount of this compound formulation.

    • Add the surfactant.

    • Add the remaining water to reach the final spray volume.

    • Continue agitation for 3-5 minutes before and during spraying.[14]

3. Application Procedure

  • Equipment: Use a calibrated pressurized sprayer (e.g., orchard sprayer, backpack sprayer) to ensure uniform application.[4][14]

  • Timing: Apply treatments at the pre-determined crop growth stage or time before harvest (e.g., WBAH). Applications are often most effective in the early morning.[14]

  • Application Volume: Spray to the point of runoff, ensuring thorough coverage of foliage and fruit. Record the spray volume per plot/tree. Application rates are often specified in liters per hectare (L/ha).[10]

  • Order: Spray the control plots first, followed by the lowest to the highest concentrations of this compound to minimize contamination.[14]

4. Data Collection & Sampling

  • Pre-Harvest Data:

    • Fruit Drop: Tag a representative number of fruits (e.g., 100) on each tree/plot before the first application. Count the number of dropped fruits at regular intervals (e.g., weekly) until final harvest.[4]

    • Maturity Indices: Monitor maturity progression using relevant indices (e.g., starch pattern index for apples, skin color, soluble solids content).

  • Harvest Data:

    • Sampling: At the anticipated commercial harvest date and potentially subsequent dates, collect a random sample of fruits (e.g., 20-30) from each plot for quality analysis.[4]

    • Yield: Measure the total yield per tree or plot.

  • Post-Harvest Analysis:

    • Fruit Quality: Immediately assess fruit quality parameters:

      • Firmness: Use a penetrometer.

      • Soluble Solids Content (SSC): Use a refractometer.

      • Titratable Acidity (TA): By titration.

      • Skin Color: Use a chromameter.

      • Internal Ethylene Concentration: Sample headspace gas from a sealed container holding the fruit.[4]

    • Storage Performance: Store a subset of fruit under controlled conditions (e.g., 4 °C) and evaluate quality parameters at set intervals.[4]

Field_Trial_Workflow A Experimental Design (RCBD, Treatments, Plots) B Treatment Preparation (AVG + Surfactant) A->B C Field Application (Calibrated Sprayer) B->C D Pre-Harvest Monitoring (Fruit Drop, Maturity) C->D E Harvest & Sampling (Yield, Fruit Samples) D->E F Post-Harvest Quality Analysis (Firmness, SSC, Ethylene) E->F G Data Analysis & Reporting F->G

Caption: General workflow for an this compound field trial from design to data analysis.
Protocol 2: Specific Protocol for Pre-Harvest Drop and Quality Management in 'Gala' Apples

This protocol is adapted from studies by Yildiz et al. and others.[4][10]

1. Objective: To evaluate the efficacy of a single pre-harvest application of this compound on reducing fruit drop and maintaining fruit quality of 'Gala' apples at harvest and after cold storage.

2. Experimental Setup:

  • Trees: Select uniform, mature 'Gala' apple trees.

  • Design: Randomized Complete Block Design with 4 single-tree replicates per treatment.

  • Treatments:

    • Untreated Control (water spray only).

    • This compound at 65 mg/L (half-rate).

    • This compound at 130 mg/L (full-rate).

3. Treatment Preparation and Application:

  • Product: Commercial formulation of this compound (e.g., ReTain®).

  • Adjuvant: Include a non-ionic surfactant (e.g., Silwet-77) at 1.0 mL/L.[4]

  • Application Timing: Apply treatments three weeks before the anticipated commercial harvest date (3 WBAH).[4][8]

  • Method: Apply with a pressurized orchard sprayer to the point of drip, ensuring complete coverage.

4. Data Collection:

  • Fruit Drop: One week before application (4 WBAH), select and tag two main limbs on opposite sides of each tree and count the initial number of fruits. Starting at 1 WBAH, count and remove dropped fruit from under the canopy weekly until two weeks after the commercial harvest date.

  • Harvest: Harvest a sample of 20 fruits from each tree at the commercial harvest date.

  • Post-Harvest Assessment:

    • Immediate Analysis (10 fruits): Assess fruit weight, firmness, starch pattern index, soluble solids content, and internal ethylene concentration.

    • Storage Analysis (10 fruits): Store at 4 °C for 3 months, then allow to ripen at room temperature for 7 days before performing the same quality assessments.[4]

5. Data Analysis:

  • Analyze data using Analysis of Variance (ANOVA) appropriate for an RCBD.

  • Use a mean separation test (e.g., Tukey's HSD at p < 0.05) to determine significant differences between treatments.[4]

Considerations and Troubleshooting

  • Environmental Factors: this compound uptake can be influenced by temperature and humidity. High humidity can enhance penetration.[16] Avoid spraying if rain is expected shortly after application.

  • Crop and Cultivar Variation: The response to this compound can vary significantly between different crops and even cultivars within the same species.[4] Preliminary trials may be necessary to optimize rates and timings.

  • Surfactant Use: The inclusion of a surfactant is critical for ensuring adequate coverage and absorption of the active ingredient.

  • Off-Target Effects: While primarily affecting ethylene synthesis, be aware of potential secondary effects. For example, this compound can sometimes delay fruit skin color development.[4]

References

Application Notes and Protocols for Measuring Aviglycine Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Aviglycine, also known as aminoethoxyvinylglycine (AVG), is a potent inhibitor of ethylene biosynthesis.[1] It functions as a competitive inhibitor of the enzyme 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, which is a critical rate-limiting step in the production of ethylene in plants.[2][3] By blocking this enzyme, this compound effectively reduces ethylene levels, thereby delaying processes such as fruit ripening and senescence.[2][4] These application notes provide detailed protocols for assessing the efficacy of this compound through in vitro, ex vivo, and in vivo laboratory techniques.

Mechanism of Action: Ethylene Biosynthesis Pathway

This compound exerts its effect by targeting ACC synthase (ACS), the enzyme responsible for converting S-adenosylmethionine (SAM) to 1-aminocyclopropane-1-carboxylic acid (ACC), the immediate precursor to ethylene.[3][5] This inhibition reduces the available ACC pool, thereby limiting the amount of ethylene that can be produced by ACC oxidase (ACO).

Ethylene_Biosynthesis cluster_pathway Ethylene Biosynthesis Pathway cluster_inhibitor Inhibition Met Methionine SAM S-adenosylmethionine (SAM) Met->SAM SAM Synthetase ACC 1-aminocyclopropane-1- carboxylic acid (ACC) SAM->ACC ACC Synthase (ACS) (Rate-limiting step) Ethylene Ethylene ACC->Ethylene ACC Oxidase (ACO) This compound This compound (AVG) This compound->SAM Competitive Inhibition

Caption: this compound competitively inhibits ACC synthase.

In Vitro Efficacy Assays

Direct measurement of this compound's effect on its molecular target, ACC synthase, is a fundamental step in efficacy testing.

Protocol 2.1: ACC Synthase (ACS) Enzyme Inhibition Assay

Principle: This assay quantifies the activity of recombinant or purified ACC synthase by measuring the production of its product, ACC, from the substrate S-adenosylmethionine (SAM). The inhibitory effect of this compound is determined by comparing enzyme activity in the presence and absence of the compound. The resulting ACC can be quantified using a chemical assay that converts it to ethylene, which is then measured by gas chromatography.[3][6]

Materials and Reagents:

  • Purified recombinant ACC synthase (e.g., from tomato or Arabidopsis expressed in E. coli)[7]

  • S-adenosylmethionine (SAM) solution

  • This compound (AVG) stock solution

  • Reaction buffer (e.g., HEPES or Tricine buffer, pH 8.5, containing pyridoxal phosphate)

  • 20 mL gas chromatography (GC) vials with septa

  • Reaction stop solution (e.g., HgCl₂)

  • ACC conversion reagents: Pyridoxal phosphate, MnCl₂, H₂O₂[3][6]

  • Gas chromatograph equipped with a flame ionization detector (FID)

Procedure:

  • Prepare a reaction mixture in a GC vial containing the reaction buffer and a specific concentration of purified ACC synthase.

  • Add varying concentrations of this compound (or vehicle control) to the vials and pre-incubate for 10-15 minutes at 25°C.

  • Initiate the enzymatic reaction by adding SAM to a final concentration within its Km range (e.g., 13 µM for tomato ACS).[3][6]

  • Allow the reaction to proceed for a set time (e.g., 30 minutes) at 25°C.[8]

  • Terminate the reaction by adding a stop solution like HgCl₂.

  • To quantify the ACC produced, add the conversion reagents (pyridoxal phosphate, MnCl₂, and H₂O₂) to the vial at a basic pH (11.5).[3][6] This chemically converts the ACC into ethylene.

  • Seal the vials and incubate for a short period to allow for ethylene accumulation in the headspace.

  • Analyze a sample of the headspace gas using a gas chromatograph to quantify the ethylene produced.

  • Calculate the enzyme activity based on the amount of ethylene generated.

Data Analysis: Determine the concentration of this compound that inhibits 50% of the enzyme's activity (IC50) by plotting the percent inhibition against the logarithm of the this compound concentration.[9][10] Use Lineweaver-Burk plots to determine the mode of inhibition (e.g., competitive) and calculate the inhibition constant (Ki).[8][11]

Table 1: Published Kinetic Parameters of this compound against ACC Synthase

Enzyme Source Parameter Value Reference
Tomato Fruit Extract Ki 0.2 µM [3][6]
Recombinant Arabidopsis ACS5 Ki 15 ± 3.5 nM [11]

| Recombinant Arabidopsis ACS5 | IC50 | ~0.7 µM |[8] |

Plant Tissue-Based (Ex Vivo) Efficacy Assays

These assays measure the physiological effects of this compound on plant tissues, providing a bridge between in vitro and in vivo studies.

Protocol 3.1: Ethylene Production Measurement in Plant Tissue Discs

Principle: This protocol measures the efficacy of this compound in reducing ethylene biosynthesis in a biological context. Plant tissues, such as fruit peel discs or leaf discs, are incubated with this compound, and the subsequent reduction in ethylene emission is quantified using gas chromatography.[12][13]

Materials and Reagents:

  • Plant tissue (e.g., apple or pear fruit, orange peel)[13][14]

  • This compound solutions of various concentrations

  • Incubation buffer or media

  • Airtight containers (e.g., GC vials, sealed jars)

  • Gas chromatograph with FID

Procedure:

  • Excise uniform tissue discs from the plant material (e.g., using a cork borer).

  • Wash and equilibrate the discs in an incubation buffer.

  • Treat the discs with various concentrations of this compound (e.g., 0.1 mM to 1 mM) or a vehicle control.[12][14] This can be done by floating the discs on the solution or through vacuum infiltration for better uptake.[14]

  • Place a known weight of treated tissue into an airtight container of a known volume.

  • Seal the container and incubate at a controlled temperature for a specific period (e.g., 2-4 hours).

  • After incubation, withdraw a sample of the headspace gas using a gas-tight syringe.

  • Inject the gas sample into the gas chromatograph to measure the ethylene concentration.

  • Express ethylene production as nL per gram of tissue per hour (nL·g⁻¹·h⁻¹).

Data Analysis: Compare the rate of ethylene production in this compound-treated samples to the control samples. Calculate the percentage inhibition for each concentration to determine a dose-response curve.

Table 2: Reported Efficacy of this compound in Plant Tissues

Plant Tissue This compound Concentration Observed Effect Reference
Bartlett Pear Fruit 1 mM Strongly inhibited ethylene production; delayed ripening by 5 days [14]
Avocado Tissue 0.1 mM Little to no inhibitory effect (demonstrates tissue-specific resistance) [12]
Aged Orange Peel Discs Not specified Reduced ACC levels by 47% [13]

| Cox's Orange Pippin Apple Flowers | Not specified | Inhibited ethylene production |[15] |

In Vivo Efficacy Assessment

In vivo studies evaluate the efficacy of this compound on whole organisms (e.g., fruit on a tree) under realistic conditions. These assessments focus on commercially relevant phenotypic endpoints.

Protocol 4.1: Assessment of Fruit Ripening and Quality Parameters

Principle: This protocol outlines methods for quantifying the key phenotypic changes associated with fruit ripening that are delayed by this compound. Efficacy is determined by measuring changes in fruit firmness, starch content, and color over time following treatment.[16]

Materials and Reagents:

  • This compound formulation (e.g., ReTain™)

  • Spray application equipment

  • Fruit Texture Analyzer or penetrometer

  • Digital Refractometer for Total Soluble Solids (TSS)

  • Hand-held colorimeter or DA meter[16]

  • Starch-iodine solution (Potassium Iodide)

Procedure:

  • Application: Apply this compound to fruit trees at a specified time before anticipated harvest (e.g., 1-4 weeks).[2][16] Include untreated control trees.

  • Sampling: Collect fruit samples at regular intervals (e.g., at the time of normal harvest and 1-2 weeks after).[16]

  • Firmness Measurement: Use a Fruit Texture Analyzer to measure the force required to penetrate the fruit flesh. Record values in Newtons (N) or pounds-force (lbf).

  • Starch Pattern Index (SPI): Cut fruits equatorially and apply a starch-iodine solution. Assess the degree of starch conversion to sugar based on the staining pattern using a standardized chart (e.g., 1-8 scale).[16]

  • Color Measurement: Use a colorimeter to measure the background peel color (e.g., using Lab* or hue angle values).[17] A DA meter can be used to measure chlorophyll content.[16]

  • Total Soluble Solids (TSS): Measure the sugar content of the fruit juice using a digital refractometer, expressed as °Brix.

Data Analysis: For each parameter, perform statistical analysis (e.g., ANOVA) to compare the measurements from this compound-treated fruit with the control group at each time point. Significant differences in firmness, SPI, and color indicate effective delay of ripening.

Table 3: Example Impact of this compound on 'Gala' Apple Quality Parameters

Parameter Control (at Harvest) AVG-Treated (at Harvest) AVG-Treated (2 Weeks Post-Harvest) Reference
Firmness (N) Lower Higher Maintained Higher [16]
Starch Index (1-8) Higher (more conversion) Lower (less conversion) Lower [16]

| Background Color (IAD) | Lower (less green) | Higher (more green) | Higher |[16] |

Experimental & Logical Workflow

A typical research workflow for evaluating a novel ACC synthase inhibitor like this compound progresses from molecular-level interactions to whole-organism physiological effects.

Efficacy_Workflow cluster_invitro In Vitro Screening cluster_exvivo Ex Vivo / Tissue-Based Validation cluster_invivo In Vivo Efficacy a Target Identification (ACC Synthase) b Enzyme Inhibition Assay (Protocol 2.1) Determine IC50, Ki a->b Validate Target c Ethylene Production Assay (Protocol 3.1) Confirm physiological effect in tissue b->c Lead Compound Progression d Whole Fruit/Plant Studies (Protocol 4.1) Assess phenotypic outcomes c->d Confirm Whole Organism Efficacy e Pre-harvest Drop & Yield Analysis d->e

Caption: Logical workflow for this compound efficacy testing.

Analytical Methods for this compound Quantification

To support pharmacokinetic studies or verify concentrations in formulations, robust analytical methods are required.

High-Performance Liquid Chromatography (HPLC) and LC-Mass Spectrometry (LC-MS/MS): These are the preferred methods for the specific and sensitive quantification of this compound in biological matrices (e.g., plant tissue extracts, soil, water) and formulations.

  • Principle: The methods separate this compound from other components in a sample based on its physicochemical properties as it passes through a chromatography column. Detection can be achieved using various detectors (e.g., UV, fluorescence), with mass spectrometry providing the highest specificity and sensitivity.[18][19]

  • Sample Preparation: Typically involves homogenization of the tissue, extraction with a suitable solvent, and a clean-up step (e.g., solid-phase extraction) to remove interfering substances.

  • Analysis: An LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode offers excellent selectivity and allows for quantification down to very low concentrations.[20] The method should be validated for linearity, accuracy, precision, and specificity according to standard guidelines.[18]

References

Application Notes and Protocols for Aviglycine Treatment in Postharvest Tomato Ripening Delay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Aviglycine (AVG), also known as aminoethoxyvinylglycine, is a potent inhibitor of ethylene biosynthesis.[1][2][3] It effectively delays the ripening process in climacteric fruits such as tomatoes by blocking the conversion of S-adenosyl methionine (SAM) to 1-aminocyclopropane-1-carboxylic acid (ACC), a key precursor to ethylene.[4] This mechanism makes AVG a valuable tool for extending the shelf life and maintaining the postharvest quality of tomatoes.[1] The commercial formulation of AVG, ReTain®, is a 15% w/w water-soluble powder.[1] These notes provide detailed protocols and quantitative data for the application of AVG to delay postharvest tomato ripening.

Mechanism of Action

This compound acts as a competitive inhibitor of the enzyme ACC synthase (ACS), which is a critical enzyme in the ethylene biosynthesis pathway.[1] By inhibiting ACS, AVG effectively reduces the production of ethylene, the primary hormone that triggers and coordinates the various physiological and biochemical changes associated with ripening in tomatoes, including softening, color change, and aroma development.[1][5]

Signaling Pathway of Ethylene Biosynthesis Inhibition by this compound

Ethylene_Biosynthesis_Inhibition SAM S-adenosyl methionine (SAM) ACS ACC Synthase (ACS) SAM->ACS Substrate ACC 1-aminocyclopropane-1-carboxylic acid (ACC) ACO ACC Oxidase (ACO) ACC->ACO Substrate Ethylene Ethylene Ripening Ripening Processes (Softening, Color Change, etc.) Ethylene->Ripening ACS->ACC Product ACO->Ethylene Product This compound This compound (AVG) This compound->ACS Inhibition Experimental_Workflow A Fruit Selection (Uniform maturity, damage-free) B Washing and Disinfection A->B D Fruit Immersion (5 minutes) B->D C Preparation of AVG Solutions (0, 500, 1000, 1500 mg·L⁻¹) C->D E Air Drying D->E F Storage (15°C, 90% RH) E->F G Data Collection (Weekly for 28 days) F->G H Physicochemical Analysis (Firmness, Color, Respiration, etc.) G->H

References

Unraveling Ethylene's Secrets: A Guide to Using Aviglycine in Signaling Pathway Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Ethylene, a simple gaseous hydrocarbon, is a pivotal plant hormone that orchestrates a wide array of physiological processes, from seed germination and fruit ripening to senescence and stress responses. Understanding the intricate signaling pathways governed by ethylene is paramount for advancing agricultural biotechnology and developing novel plant growth regulators. Aviglycine (AVG), a potent inhibitor of ethylene biosynthesis, serves as an indispensable chemical tool for dissecting these pathways. By specifically blocking the production of ethylene, researchers can elucidate ethylene-dependent processes, identify key signaling components, and unmask the complex interplay between ethylene and other hormonal signals.

This compound's primary mode of action is the competitive inhibition of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, a key enzyme in the ethylene biosynthesis pathway.[1] This enzyme catalyzes the conversion of S-adenosylmethionine (SAM) to ACC, the immediate precursor of ethylene.[1] By blocking this crucial step, AVG effectively curtails the plant's ability to produce ethylene, thereby creating a state of ethylene deficiency. This induced deficiency allows for the study of plant responses in the absence of ethylene, providing a powerful contrast to wild-type or ethylene-treated specimens.

The applications of this compound in ethylene signaling research are diverse. It is widely employed to:

  • Delay and study fruit ripening: By inhibiting ethylene production, AVG can significantly delay the ripening of climacteric fruits such as apples, pears, and tomatoes, allowing for a detailed investigation of the molecular and physiological changes associated with this process.[2][3][4]

  • Investigate floral senescence: Ethylene is a key promoter of flower aging and petal wilting in many species.[5] Applying AVG can extend the vase life of cut flowers and provides a model for studying the genetic and biochemical underpinnings of senescence.[6]

  • Elucidate stress responses: Ethylene is intricately involved in plant responses to both biotic and abiotic stresses. Using AVG, researchers can disentangle the specific role of ethylene in these complex signaling networks.

  • Conduct genetic screens: By treating mutagenized plant populations with AVG, scientists can screen for mutants that exhibit altered sensitivities to ethylene deficiency, potentially identifying novel components of the ethylene signaling pathway.

This document provides detailed protocols for the application of this compound and the subsequent analysis of its effects, equipping researchers with the necessary tools to leverage this powerful inhibitor in their exploration of ethylene signaling.

Ethylene Biosynthesis and this compound's Point of Intervention

The following diagram illustrates the ethylene biosynthesis pathway and highlights the specific inhibitory action of this compound.

Ethylene_Biosynthesis cluster_inhibition Inhibition Met Methionine SAM_Synthase SAM Synthetase SAM S-Adenosyl- methionine (SAM) SAM_Synthase->SAM ACC_Synthase ACC Synthase SAM->ACC_Synthase ACC 1-Aminocyclopropane- 1-carboxylic acid (ACC) ACC_Synthase->ACC ACC_Oxidase ACC Oxidase ACC->ACC_Oxidase Ethylene Ethylene ACC_Oxidase->Ethylene This compound This compound (AVG) This compound->Inhibition

Caption: The ethylene biosynthesis pathway, illustrating this compound's inhibition of ACC synthase.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of this compound on ethylene production and associated physiological parameters.

Table 1: Effect of this compound (AVG) on Ethylene Production in Various Plant Tissues

Plant SpeciesTissueAVG ConcentrationEthylene Production Inhibition (%)Reference
Malus domestica 'Gala'Fruit125 mg L⁻¹~88%[2]
Malus domestica 'Fuji'Fruit125 mg L⁻¹~-6% (increased)[2]
Citrus sinensisPeel DiscsNot Specified~47% reduction in labeled ACC[7]
Pyrus bretschneideri 'Huangguan'Fruit200 mg L⁻¹Significant reduction[3]
Prunus avium '0900 Ziraat'Fruit50 mg L⁻¹Significant reduction[8]

Table 2: Effect of this compound (AVG) on Fruit Ripening Parameters

Plant SpeciesParameterAVG TreatmentObservationReference
Malus domestica 'Gala'Fruit Firmness125 mg L⁻¹Maintained higher firmness[2]
Malus domestica 'Gala'Soluble Solids125 mg L⁻¹Lower content[2]
Pyrus bretschneideri 'Huangguan'Fruit Firmness200 mg L⁻¹Maintained higher firmness after 15d storage[3]
Pyrus bretschneideri 'Huangguan'Soluble Solids200 mg L⁻¹Higher content at the end of storage[3]
Solanum lycopersicum 'Débora'Respiration Rate1500 mg·L⁻¹Reduced rate[4]
Actinidia deliciosa 'Hayward'Fruit Firmness20, 100, 500 mg a.i./L (spray)Higher firmness during postharvest[9]

Table 3: Effect of this compound (AVG) on Floral Senescence

Plant SpeciesParameterAVG TreatmentObservationReference
Cut CarnationVase LifeNS+AVGExtended by 4.5 days[6]
Cut LisianthusVase LifeNS+AVGExtended by 3.2 days[6]
Cut RoseVase LifeNS+AVGExtended by 3.0 days[6]

Experimental Protocols

Protocol 1: Inhibition of Ethylene Production in Arabidopsis thaliana Seedlings

This protocol describes a method for treating Arabidopsis thaliana seedlings with this compound to study its effects on ethylene-regulated growth and development, such as the "triple response" in etiolated seedlings.

Materials:

  • Arabidopsis thaliana seeds (wild-type and relevant mutants)

  • Murashige and Skoog (MS) medium including vitamins, supplemented with 1% (w/v) sucrose and solidified with 0.8% (w/v) agar.

  • This compound (AVG) stock solution (e.g., 10 mM in sterile water, stored at -20°C)

  • Sterile petri dishes (9 cm)

  • Sterile water

  • Growth chambers or incubators with controlled light and temperature conditions

Procedure:

  • Seed Sterilization:

    • Place seeds in a 1.5 mL microcentrifuge tube.

    • Add 1 mL of 70% (v/v) ethanol and vortex for 1 minute.

    • Pellet the seeds by centrifugation (13,000 rpm for 30 seconds) and carefully remove the ethanol.

    • Add 1 mL of 50% (v/v) commercial bleach containing 0.05% (v/v) Tween-20. Invert the tube for 5-10 minutes.

    • Pellet the seeds and wash them five times with sterile water.

    • Resuspend the seeds in 0.1% (w/v) sterile agar solution.

  • Plating and Stratification:

    • Prepare MS agar plates containing the desired final concentrations of AVG (e.g., 0 µM, 1 µM, 10 µM). Add AVG from the stock solution to the molten MS medium after autoclaving and cooling to ~50-60°C.

    • Pipette the sterilized seed suspension onto the surface of the MS plates.

    • Seal the plates with breathable tape.

    • Wrap the plates in aluminum foil and stratify at 4°C for 2-4 days to synchronize germination.

  • Growth Conditions:

    • For studying the triple response, place the plates in a dark growth chamber at 22-24°C for 3-5 days.

    • For other photomorphogenic studies, transfer the plates to a growth chamber with a long-day photoperiod (16 h light / 8 h dark) at 22°C.

  • Phenotypic Analysis:

    • After the incubation period, observe and quantify the desired phenotypes. For the triple response, this includes measuring the length and thickness of the hypocotyl and root, and the angle of the apical hook.

    • Use a flatbed scanner or a digital camera with a dissecting microscope to capture images for analysis with software like ImageJ.

Protocol1_Workflow Start Start Sterilize Sterilize Arabidopsis Seeds Start->Sterilize Plate_Seeds Plate Seeds Sterilize->Plate_Seeds Prepare_Plates Prepare MS Plates with AVG Prepare_Plates->Plate_Seeds Stratify Stratify at 4°C (2-4 days) Plate_Seeds->Stratify Grow Grow in Dark (3-5 days) Stratify->Grow Analyze Analyze Triple Response Phenotype Grow->Analyze End End Analyze->End

Caption: Workflow for studying the effect of this compound on the triple response of Arabidopsis seedlings.

Protocol 2: Measuring Ethylene Production in Plant Tissues Using Gas Chromatography

This protocol outlines the standard method for quantifying ethylene production from plant tissues treated with or without this compound.

Materials:

  • Plant tissue (e.g., leaf discs, fruit slices, whole flowers)

  • Gas-tight vials of appropriate size (e.g., 10 mL, 20 mL) with rubber septa

  • Syringes for gas sampling (e.g., 1 mL gas-tight syringe)

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable column (e.g., alumina-packed column)

  • Certified ethylene standard gas for calibration

  • Incubator or growth chamber

Procedure:

  • Sample Preparation and Treatment:

    • Excise plant tissues of a known weight or area.

    • If applying AVG, incubate the tissues in a solution of the desired AVG concentration for a specified period. Include a control treatment with the solvent only.

    • Gently blot the tissues dry and place them in the gas-tight vials.

  • Ethylene Accumulation:

    • Seal the vials with the rubber septa.

    • Incubate the vials under controlled conditions (temperature and light) for a defined period (e.g., 1-4 hours) to allow ethylene to accumulate in the headspace. The incubation time should be optimized to ensure detectable levels of ethylene without causing anaerobic conditions.

  • Gas Sampling:

    • After the incubation period, use a gas-tight syringe to withdraw a known volume (e.g., 1 mL) of the headspace gas from each vial through the septum.

  • Gas Chromatography Analysis:

    • Inject the gas sample into the GC.

    • The GC will separate the gases, and the FID will detect ethylene. The retention time for ethylene should be determined using the ethylene standard.

    • The peak area corresponding to ethylene is proportional to its concentration.

  • Quantification:

    • Create a standard curve by injecting known concentrations of the ethylene standard gas into the GC and plotting the peak area against the concentration.

    • Use the standard curve to determine the concentration of ethylene in the experimental samples.

    • Calculate the rate of ethylene production, typically expressed as nanoliters per gram of fresh weight per hour (nL g⁻¹ h⁻¹).[10]

Protocol2_Workflow Start Start Prepare_Tissue Prepare and Treat Plant Tissue (with/without AVG) Start->Prepare_Tissue Incubate Incubate in Sealed Vials (Ethylene Accumulation) Prepare_Tissue->Incubate Sample_Gas Sample Headspace Gas Incubate->Sample_Gas GC_Analysis Analyze by Gas Chromatography Sample_Gas->GC_Analysis Quantify Quantify Ethylene Production GC_Analysis->Quantify End End Quantify->End

Caption: Workflow for measuring ethylene production using gas chromatography.

The Ethylene Signaling Pathway

The canonical ethylene signaling pathway is a linear cascade that is negatively regulated. In the absence of ethylene, the receptors actively suppress the downstream signaling pathway.

Ethylene_Signaling cluster_no_ethylene No Ethylene cluster_with_ethylene With Ethylene ETR1_inactive ETR1/ERS1 (Active Receptors) CTR1_active CTR1 (Active Kinase) ETR1_inactive->CTR1_active EIN2_inactive EIN2 (Phosphorylated/Inactive) CTR1_active->EIN2_inactive EIN3_degraded EIN3/EIL1 (Degraded) EIN2_inactive->EIN3_degraded EIN2 C-terminus remains cleaved No_Response Ethylene Responses OFF EIN3_degraded->No_Response Ethylene Ethylene ETR1_active ETR1/ERS1 (Inactive Receptors) Ethylene->ETR1_active CTR1_inactive CTR1 (Inactive Kinase) ETR1_active->CTR1_inactive EIN2_active EIN2 (Dephosphorylated/Active) CTR1_inactive->EIN2_active EIN3_stable EIN3/EIL1 (Stable) EIN2_active->EIN3_stable EIN2 C-terminus moves to nucleus Response Ethylene Responses ON EIN3_stable->Response

Caption: A simplified model of the ethylene signaling pathway in the absence and presence of ethylene.

By employing this compound to manipulate endogenous ethylene levels, researchers can effectively probe this signaling cascade and its downstream consequences, leading to a deeper understanding of this vital plant hormone.

References

Application Notes and Protocols for Aviglycine Dose-Response Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aviglycine, an inhibitor of ethylene biosynthesis, is a valuable tool in plant biology and horticulture to study and manipulate processes regulated by the plant hormone ethylene, such as fruit ripening, senescence, and flowering.[1] It acts as a competitive inhibitor of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, a key enzyme in the ethylene biosynthesis pathway.[1][2] By blocking the conversion of S-adenosylmethionine (SAM) to ACC, the immediate precursor of ethylene, this compound effectively reduces ethylene production.[3][4] These application notes provide detailed protocols for conducting dose-response studies to evaluate the efficacy of this compound in various plant systems.

Mechanism of Action: Ethylene Biosynthesis Pathway Inhibition

This compound specifically targets and competitively inhibits the enzyme ACC synthase. This enzyme catalyzes the conversion of S-adenosylmethionine (SAM) to 1-aminocyclopropane-1-carboxylic acid (ACC), a critical step in the ethylene biosynthesis pathway. By inhibiting this step, this compound effectively curtails the production of ethylene.

Ethylene_Biosynthesis_Pathway Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM SAM Synthetase ACC 1-Aminocyclopropane-1- carboxylic acid (ACC) SAM->ACC ACCSynthase ACC Synthase SAM->ACCSynthase Ethylene Ethylene ACC->Ethylene ACCOxidase ACC Oxidase ACC->ACCOxidase This compound This compound This compound->ACCSynthase Inhibits ACCSynthase->ACC ACCOxidase->Ethylene

Figure 1: this compound's inhibition of the ethylene biosynthesis pathway.

Experimental Design and Protocols

A typical experimental workflow for an this compound dose-response study involves preparation of the test substance, application to the plant material, incubation under controlled conditions, and subsequent measurement of various physiological and biochemical parameters.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_measurement Measurement & Analysis Prep_Solutions Prepare this compound Stock & Dilutions Application Apply this compound Solutions Prep_Solutions->Application Prep_Plant Select & Prepare Plant Material Prep_Plant->Application Incubation Incubate under Controlled Conditions Application->Incubation Measure_Ethylene Measure Ethylene Production Incubation->Measure_Ethylene Measure_Firmness Measure Fruit Firmness Incubation->Measure_Firmness Measure_Color Measure Color (Chlorophyll) Incubation->Measure_Color Data_Analysis Data Analysis & IC50 Calculation Measure_Ethylene->Data_Analysis Measure_Firmness->Data_Analysis Measure_Color->Data_Analysis

Figure 2: General experimental workflow for this compound dose-response studies.
Preparation of this compound Stock and Working Solutions

Materials:

  • This compound hydrochloride (AVG) powder

  • Sterile, deionized water

  • pH meter

  • Sterile volumetric flasks and pipettes

  • Amber vials or tubes wrapped in aluminum foil

Protocol:

  • Prepare a 50 mM Stock Solution:

    • Weigh the appropriate amount of this compound hydrochloride powder.

    • Dissolve the powder in sterile, deionized water in a volumetric flask.

    • Adjust the pH of the solution to 6.5-7.0.[2]

    • Bring the solution to the final volume with sterile, deionized water.

  • Storage of Stock Solution:

    • Aliquot the stock solution into amber vials to protect it from light.[2]

    • Store the aliquots at -20°C.[2]

    • Avoid repeated freeze-thaw cycles.[2]

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Prepare a series of dilutions from the stock solution to achieve the desired final concentrations for the dose-response curve. Use sterile, deionized water for dilutions.

Plant Material and Treatment Application

The choice of plant material and application method will depend on the research question. Common applications include foliar sprays for whole plants or immersion for harvested fruits.

Example Protocol for Postharvest Fruit Treatment:

  • Select uniform, blemish-free fruits at the desired stage of maturity.

  • Randomly assign fruits to different treatment groups, including a control group (treated with water or a solution without this compound).

  • Prepare the desired concentrations of this compound working solutions.

  • Immerse the fruits in the respective solutions for a predetermined duration (e.g., 1-5 minutes).

  • Allow the fruits to air dry before placing them in storage or incubation chambers.

Measurement of Ethylene Production by Gas Chromatography

Materials:

  • Gas-tight containers (e.g., glass jars with septa)

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID)

  • Gas-tight syringe

  • Certified ethylene standard gas

Protocol:

  • Place an individual fruit or a known weight of plant tissue into a gas-tight container of a known volume.

  • Seal the container and incubate at a constant temperature for a specific period (e.g., 1-3 hours).[5]

  • After incubation, withdraw a known volume of the headspace gas (e.g., 1 mL) using a gas-tight syringe.[5]

  • Inject the gas sample into the GC.

  • Quantify the ethylene concentration based on a standard curve generated using the certified ethylene standard gas.[1]

  • Calculate the rate of ethylene production (e.g., in nL/g/h).

Measurement of Fruit Firmness Using a Penetrometer

Materials:

  • Penetrometer with an appropriate plunger tip size (e.g., 8 mm or 11 mm for apples).[6]

  • Peeler or knife

Protocol:

  • Remove a small section of the skin from two opposite sides of the fruit at the equator.[7]

  • Place the fruit on a firm surface.

  • Position the penetrometer plunger perpendicular to the exposed flesh.

  • Apply steady, consistent pressure to push the plunger into the flesh to the depth indicated by the groove on the plunger.[6]

  • Record the force reading from the penetrometer scale in Newtons (N) or pounds-force (lbf).[6]

  • Repeat the measurement on the opposite side of the fruit and average the two readings.

Measurement of Chlorophyll Content

Materials:

  • Spectrophotometer

  • 80% acetone or 100% methanol

  • Mortar and pestle or tissue homogenizer

  • Centrifuge and centrifuge tubes

  • Cuvettes

Protocol:

  • Weigh a known amount of plant tissue (e.g., leaf disc or fruit peel).

  • Homogenize the tissue in a known volume of 80% acetone or 100% methanol.

  • Centrifuge the homogenate to pellet the cell debris.

  • Transfer the supernatant to a clean tube.

  • Measure the absorbance of the supernatant at 645 nm and 663 nm for chlorophyll a and b, and at 470 nm for carotenoids, using the solvent as a blank.[8]

  • Calculate the chlorophyll concentration using established equations (e.g., Arnon's equations).

Data Presentation

Quantitative data from dose-response studies should be summarized in clearly structured tables to facilitate comparison between different concentrations of this compound.

Table 1: Effect of Different Doses of this compound on Fruit Firmness in 'Gala' and 'Braeburn' Apples.

This compound Dose (mg/L)'Gala' Firmness (N) at Harvest'Braeburn' Skin Firmness (N)'Braeburn' Flesh Firmness (N)
0 (Control)82.3106.184.8
100---
12584.3--
300-109.291.4

Data for 'Gala' apples adapted from a study where firmness was measured at harvest. Data for 'Braeburn' apples adapted from Ozturk et al. (2012).[9]

Table 2: Effect of Different Doses of this compound on Flowering of 'Tainon 18' Pineapple.

This compound Dose (mg/L)Number of ApplicationsFlowering (%)
0 (Control)-95.8
250364.6
375364.6
500350.0

Data adapted from a study on 'Tainon 18' pineapple with triple applications at 20-day intervals.[2]

Table 3: Dose-Dependent Effect of this compound on Postharvest Quality of 'Débora' Tomatoes after 28 Days of Storage.

This compound Dose (mg/L)Weight Loss (%)Firmness (N)Respiration Rate (mL CO₂/kg·h)
0 (Control)5.83.525.0
5005.54.022.5
10005.24.520.0
15005.05.018.0

Data adapted from Rocha Lacerda et al. (2024).[10][11][12]

Data Analysis

Dose-response data are typically analyzed using non-linear regression to fit a sigmoidal curve.[13] From this curve, key parameters such as the IC50 (the concentration of an inhibitor that reduces the response by 50%) can be determined.

Statistical Analysis Steps:

  • Plot the response (e.g., ethylene production, percent inhibition of ripening) against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic (sigmoidal) model.[14]

  • From the fitted curve, determine the IC50 value.

  • Perform statistical tests (e.g., ANOVA followed by a post-hoc test like Tukey's) to determine significant differences between treatment groups.[10]

Specialized software packages, such as the drc package in R, are available for robust dose-response analysis.[15]

Conclusion

These application notes and protocols provide a framework for designing and conducting robust dose-response studies with this compound. By carefully controlling experimental conditions and accurately measuring relevant parameters, researchers can effectively quantify the effects of this potent ethylene biosynthesis inhibitor on a wide range of plant physiological processes. The provided methodologies for measuring ethylene production, fruit firmness, and chlorophyll content, along with guidelines for data presentation and analysis, will aid in generating high-quality, reproducible results.

References

Application Notes and Protocols for Quantifying Ethylene Production Following Aviglycine Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylene, a gaseous plant hormone, plays a critical role in a wide array of physiological processes, including fruit ripening, senescence, and stress responses. The ability to accurately quantify ethylene production is paramount for research in plant biology and for the development of compounds that modulate plant growth and development. Aviglycine (AVG), a potent inhibitor of ethylene biosynthesis, is a valuable tool for studying the effects of ethylene depletion. AVG specifically targets and inhibits ACC synthase, a key enzyme in the ethylene biosynthesis pathway.[1][2][3] This document provides detailed application notes and protocols for the quantification of ethylene production in plant tissues following treatment with this compound.

Principle of this compound Action

This compound (aminoethoxyvinylglycine) acts as a competitive inhibitor of the enzyme 1-aminocyclopropane-1-carboxylic acid (ACC) synthase.[1][3] ACC synthase catalyzes the conversion of S-adenosylmethionine (SAM) to ACC, the immediate precursor of ethylene.[1] By blocking this crucial step, AVG effectively reduces or eliminates ethylene production in plant tissues, allowing researchers to investigate ethylene-dependent processes.

Methods for Ethylene Quantification

Several methods are available for the quantification of ethylene, each with its own advantages and limitations. The most common and well-established techniques are Gas Chromatography (GC) and Laser Photoacoustic Spectroscopy (LPAS).

Gas Chromatography (GC): A robust and widely used method for separating and quantifying volatile compounds like ethylene.[4][5][6][7] GC offers high selectivity and sensitivity, making it suitable for a broad range of applications.[7]

Laser Photoacoustic Spectroscopy (LPAS): A highly sensitive technique that allows for real-time and continuous monitoring of ethylene production.[8][9] LPAS is particularly advantageous for experiments requiring high temporal resolution and detection of trace amounts of ethylene.[8][9]

Colorimetric Assays: Newer methods based on colorimetric sensors are being developed for a more portable and potentially cost-effective detection of ethylene.[10][11][12] These methods often utilize chemo-responsive dyes that change color upon exposure to ethylene.

Data Presentation: Quantitative Effects of this compound Treatment

The following table summarizes the quantitative effects of this compound treatment on ethylene production in various plant tissues, as reported in the literature.

Plant SpeciesTissueThis compound (AVG) ConcentrationEthylene Production Inhibition (%)Reference
Pear (Pyrus communis L. var. Bartlett)Fruit1 mMStrong inhibition[13]
Pear (Pyrus bretschneideri Rehd. 'Huangguan')Fruit200 mg L⁻¹Significantly reduced[14]
Apple ('Ambrosia' and 'Fuji')Fruit130 mg a.i. L⁻¹ (full-rate)Significantly reduced[15]
Apple ('Gala')FruitFull and half-rateDramatically reduced internal ethylene levels[16]
Banana (Musa AAA)Fruit0.8 g/lSignificant inhibition[17]
Avocado (Persea americana Mill.)Tissue0.1 mMLittle to no inhibitory effect[18]

Experimental Protocols

Protocol 1: Quantification of Ethylene Production by Gas Chromatography (GC)

This protocol describes the measurement of ethylene production from plant tissues treated with this compound using a gas chromatograph equipped with a flame ionization detector (FID).

Materials:

  • Gas chromatograph with a flame ionization detector (FID) and a suitable column (e.g., TG-BOND Q+)[7]

  • Airtight glass vials or containers of known volume

  • Syringes for gas sampling

  • Plant material (e.g., leaf discs, fruit slices)

  • This compound (AVG) solutions of desired concentrations

  • Control solution (without AVG)

  • Incubator or controlled environment chamber

  • Certified ethylene standard gas for calibration

Procedure:

  • Sample Preparation and Treatment:

    • Excise plant material of a consistent size and weight.

    • Place the plant material in the airtight vials.

    • Add the this compound solution or the control solution to the vials, ensuring the tissue is appropriately exposed to the treatment.

    • Seal the vials immediately to prevent gas exchange.

  • Incubation:

    • Incubate the sealed vials under controlled conditions (temperature and light) for a specific period (e.g., 3 hours).[7] This allows for the accumulation of ethylene in the headspace of the vial.

  • Gas Sampling:

    • After the incubation period, use a gas-tight syringe to withdraw a known volume of the headspace gas from each vial.[7]

  • Gas Chromatography Analysis:

    • Inject the collected gas sample into the gas chromatograph.

    • The GC will separate ethylene from other gases, and the FID will detect the ethylene concentration.

    • The ethylene production rate is calculated based on the concentration of ethylene in the headspace, the volume of the vial, the weight of the plant tissue, and the incubation time.

  • Calibration:

    • Create a standard curve by injecting known concentrations of the certified ethylene standard gas into the GC.[4][19] This curve will be used to determine the ethylene concentration in the experimental samples.

  • Data Analysis:

    • Calculate the ethylene production rate, typically expressed as nanoliters or microliters of ethylene per gram of tissue per hour (nl g⁻¹ h⁻¹ or µl kg⁻¹ h⁻¹).

    • Compare the ethylene production rates of the AVG-treated samples to the control samples to determine the percentage of inhibition.

Mandatory Visualizations

Ethylene Biosynthesis Pathway and this compound Inhibition

Ethylene_Biosynthesis cluster_labels Met Methionine SAM S-Adenosyl- methionine (SAM) Met->SAM ACC 1-Aminocyclopropane- 1-carboxylic acid (ACC) SAM->ACC Ethylene Ethylene ACC->Ethylene SAM_Synthase SAM Synthetase ACC_Synthase ACC Synthase ACC_Oxidase ACC Oxidase AVG This compound (AVG) AVG->ACC_Synthase Inhibition l1 Catalyzed by l2 Catalyzed by l3 Catalyzed by

Caption: The ethylene biosynthesis pathway and the inhibitory action of this compound (AVG) on ACC synthase.

Experimental Workflow for Ethylene Quantification

Experimental_Workflow start Start prep Sample Preparation (e.g., leaf discs, fruit slices) start->prep treatment Treatment Application prep->treatment control Control Group (No AVG) treatment->control avg_treatment This compound (AVG) Group treatment->avg_treatment incubation Incubation in Airtight Containers control->incubation avg_treatment->incubation sampling Headspace Gas Sampling incubation->sampling analysis Ethylene Quantification (GC or LPAS) sampling->analysis data Data Analysis and Comparison analysis->data end End data->end

Caption: A generalized workflow for quantifying ethylene production after this compound treatment.

References

Application Notes and Protocols for Aviglycine in Flower Senescence Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Flower senescence is a genetically programmed, terminal phase of flower development characterized by the visible deterioration of floral tissues, including petal wilting, color fading, and abscission.[1] This process is regulated by a complex interplay of plant hormones, with ethylene being a primary regulator in many commercially important flower species, such as carnations and petunias.[2][3] Ethylene, a gaseous hormone, triggers and accelerates the expression of senescence-associated genes (SAGs), leading to the degradation of macromolecules and eventual cell death.[2]

Aviglycine (AVG), also known as aminoethoxyvinylglycine, is a potent inhibitor of ethylene biosynthesis.[4][5] It acts by competitively inhibiting the activity of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, the rate-limiting enzyme in the ethylene production pathway.[5][6] This specific mode of action makes this compound an invaluable chemical tool for dissecting the role of ethylene in flower senescence, extending floral longevity, and studying the underlying molecular mechanisms of hormonal regulation. These notes provide an overview of this compound's application, quantitative data on its use, and detailed protocols for experimental studies.

Mechanism of Action: Inhibition of Ethylene Biosynthesis

This compound's primary role is the inhibition of ethylene biosynthesis.[6] The pathway for ethylene production in higher plants starts with the amino acid methionine. Methionine is converted to S-adenosylmethionine (SAM), which is then converted to 1-aminocyclopropane-1-carboxylic acid (ACC) by the enzyme ACC synthase. In the final step, ACC is oxidized to form ethylene by ACC oxidase.[6] this compound specifically targets and competitively inhibits the ACC synthase enzyme, thereby blocking the production of ACC and consequently reducing ethylene synthesis.[5][6] This action effectively delays ethylene-dependent senescence processes.

Ethylene_Biosynthesis_Inhibition cluster_pathway Ethylene Biosynthesis Pathway cluster_inhibitor Inhibition Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM SAM Synthetase ACC 1-Aminocyclopropane- 1-carboxylic acid (ACC) SAM->ACC ACC Synthase Ethylene Ethylene ACC->Ethylene ACC Oxidase AVG This compound (AVG) AVG->SAM Competitive Inhibition

Caption: Ethylene biosynthesis pathway and the inhibitory action of this compound.

Applications in Flower Senescence Research

This compound is widely used in research to:

  • Determine Ethylene Sensitivity: By comparing the senescence progression in treated versus untreated flowers, researchers can determine the degree to which a flower's senescence is ethylene-dependent.

  • Extend Vase Life: For ethylene-sensitive species, this compound application can significantly delay senescence and extend the post-harvest life of cut flowers.[7]

  • Study Gene Expression: Researchers use this compound to suppress endogenous ethylene production, allowing them to study the expression of genes that are regulated by ethylene during senescence.

  • Investigate Hormone Crosstalk: By blocking the ethylene pathway, scientists can investigate the roles and interactions of other hormones, such as cytokinins and abscisic acid, in regulating flower senescence.[1][8]

Quantitative Data Summary

The effective concentration of this compound can vary significantly depending on the plant species, application method, and experimental goals. The following table summarizes concentrations used in various studies.

Plant SpeciesThis compound (AVG) ConcentrationApplication MethodObserved EffectCitation
Olea europaea (Olive)264 ppm (as ReTain™)Foliar SpraySignificantly reduced ethylene production but did not extend flower longevity.[6][9]
Hibiscus syriacusNot specifiedChemical TreatmentPromoted flower longevity regardless of treatment timing.[7]
Ananas comosus (Pineapple)250 - 500 mg L⁻¹ (ppm)Foliar SpraySignificantly reduced natural (precocious) flowering.[10]
Capsicum annuum (Paprika)250 ppm (as ReTain™)Foliar SprayNo significant differences in yield; minor impact on pod drop.[11]
Poa annua (Annual Bluegrass)25 µmolDrenchMaintained higher turf quality under heat stress.[5]

Experimental Protocols

The following are generalized protocols for the application of this compound in flower senescence studies. Researchers should optimize these protocols for their specific plant species and experimental setup.

Protocol 1: Preparation of this compound Solutions

Objective: To prepare stock and working solutions of this compound for treating flowers.

Materials:

  • This compound (AVG) powder (e.g., from Sigma-Aldrich or as commercial formulations like ReTain™)

  • Distilled or deionized water

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bar

  • pH meter and calibration buffers

  • 0.1 M HCl or 0.1 M KOH for pH adjustment

Procedure:

  • Calculate Required Mass: Determine the mass of AVG powder needed to achieve the desired molarity or ppm concentration for your stock solution. (Note: 1 ppm ≈ 1 mg L⁻¹).

  • Prepare Stock Solution (e.g., 1 mM):

    • Weigh the calculated amount of AVG powder.

    • Add it to a volumetric flask containing approximately 80% of the final volume of distilled water.

    • Mix on a magnetic stirrer until fully dissolved.

    • Bring the solution to the final volume with distilled water.

  • Prepare Working Solution:

    • Dilute the stock solution to the final desired concentration (e.g., 25 µM, 250 ppm) using distilled water or a standard vase solution.[5]

    • If using a vase solution, ensure it does not contain components that might react with AVG. A simple solution of 2% sucrose is often used.

    • Adjust the pH of the final working solution to between 4.0 and 5.0, as acidic conditions can improve uptake.[12]

  • Storage: Store the stock solution at 4°C for short-term use (up to one week) or at -20°C for long-term storage. Working solutions should be prepared fresh daily.

Protocol 2: Application of this compound to Cut Flowers (Vase Solution Method)

Objective: To treat cut flowers with this compound to study its effect on senescence.

Materials:

  • Freshly harvested flowers

  • This compound working solution (from Protocol 1)

  • Control solution (vase solution without AVG)

  • Beakers or vases

  • Sharp scalpel or floral knife

  • Controlled environment room or chamber (e.g., 20-22°C, 12h photoperiod).[13]

Procedure:

  • Harvest Flowers: Cut flowers at a consistent developmental stage, typically just before they are fully open.[12] Place stems immediately into water.

  • Stem Preparation: In the lab, re-cut the flower stems to a uniform length (e.g., 20 cm) under warm water to prevent air emboli.[14] Remove any leaves that will be below the waterline in the vase.[14]

  • Treatment Application:

    • Place individual flower stems or small bunches into vases containing the this compound working solution.

    • For the control group, place an equal number of stems into vases containing only the control solution.

    • Ensure a sufficient number of replicates for statistical validity (e.g., 10-15 stems per treatment).[13]

  • Incubation: Keep the vases in a controlled environment with stable temperature, humidity, and light to minimize variability.

  • Data Collection: Monitor the flowers daily for signs of senescence (see Protocol 4). Record the vase life, which is terminated when flowers show clear signs of wilting, petal abscission, or discoloration.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Observation & Analysis Harvest 1. Harvest Flowers at Uniform Stage Prepare 2. Re-cut Stems & Remove Lower Leaves Harvest->Prepare Control 3a. Place in Control Solution Prepare->Control Treatment 3b. Place in AVG Solution Prepare->Treatment Incubate 4. Incubate in Controlled Environment Control->Incubate Treatment->Incubate Monitor 5. Daily Monitoring (Vase Life, Scoring) Incubate->Monitor Ethylene 6. Ethylene Measurement (Optional) Monitor->Ethylene Analyze 7. Data Analysis Monitor->Analyze Ethylene->Analyze

Caption: Experimental workflow for studying this compound's effect on flower senescence.

Protocol 3: Measurement of Ethylene Production

Objective: To quantify the rate of ethylene production from floral tissues. This protocol is adapted from studies on olive inflorescences.[6]

Materials:

  • Floral tissue (e.g., whole flowers, petals) from control and AVG-treated groups

  • Airtight containers (e.g., 15 cm test tubes, glass jars with septa)

  • Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID)

  • Gas-tight syringe

  • Analytical balance

Procedure:

  • Sample Collection: At desired time points, excise a known weight of floral tissue (e.g., ~0.6 g of inflorescences or a set number of petals).[6]

  • Incubation: Place the weighed tissue into an airtight container of a known volume. Seal the container.

  • Accumulation: Incubate the sealed containers at a constant temperature (e.g., 20°C) for a fixed period (e.g., 1 hour) to allow ethylene to accumulate in the headspace.[6]

  • Gas Sampling: After incubation, use a gas-tight syringe to withdraw a 1 mL sample of the headspace gas through the septum.

  • GC Analysis: Inject the gas sample into the GC. The GC will separate the gases, and the FID will detect the concentration of ethylene.

  • Calculation: Calculate the ethylene production rate based on the measured concentration, the volume of the container, the weight of the tissue, and the incubation time. The results are typically expressed as nL g⁻¹ h⁻¹ (nanoliters per gram per hour).

Protocol 4: Assessment of Flower Senescence

Objective: To quantitatively and qualitatively assess the progression of senescence.

Methods:

  • Vase Life: The primary metric for senescence. It is defined as the number of days from the start of the treatment until the flower is considered aesthetically unacceptable. The endpoint criteria should be clearly defined before the experiment begins (e.g., 50% of petals wilted, significant discoloration, or petal drop).

  • Visual Scoring: Use a numerical scale to rate the quality of the flowers daily. For example, a 5-point scale:

    • 5 = Fresh, fully turgid

    • 4 = Slight loss of turgor or minor discoloration

    • 3 = Moderate wilting/discoloration

    • 2 = Severe wilting, major discoloration

    • 1 = Fully senesced/dead

  • Ion Leakage: Measure the increase in membrane permeability, a hallmark of senescence. This can be done by incubating petals in deionized water and measuring the electrical conductivity of the solution over time. Increased conductivity indicates greater ion leakage from dying cells.[8]

  • Gene Expression Analysis: At different time points, extract RNA from petals to perform quantitative reverse transcription PCR (qRT-PCR) on known senescence-associated genes (SAGs), such as those involved in ethylene synthesis (ACO, ACS) or degradation pathways.[8]

Logical_Relationship AVG This compound (AVG) Application ACCS Reduced ACC Synthase Activity AVG->ACCS Inhibits Ethylene Decreased Ethylene Biosynthesis ACCS->Ethylene Leads to Senescence Delayed Onset of Flower Senescence Ethylene->Senescence Results in VaseLife Extended Vase Life Senescence->VaseLife Contributes to

Caption: Logical relationship of this compound's action on flower senescence.

References

Protocol for Foliar Application of Aviglycine in Pineapple: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol and application notes for the use of aviglycine (AVG), an ethylene biosynthesis inhibitor, as a foliar spray to control natural or precocious flowering in pineapple (Ananas comosus). By inhibiting premature floral induction, this compound allows for synchronized flowering and harvesting, leading to more uniform fruit size and quality. This protocol synthesizes findings from multiple research studies to provide comprehensive guidance on application timing, dosage, and expected outcomes. It also includes quantitative data on the effects of this compound on flowering, fruit weight, and quality parameters, along with diagrams illustrating the mechanism of action and experimental workflows.

Introduction

Natural differentiated flowering (NDF) in pineapple, often triggered by environmental cues such as cool temperatures and short photoperiods, is a significant challenge in commercial cultivation.[1] It leads to unsynchronized fruit development, increased harvesting costs, and reduced marketability of the fruit.[1][2] this compound (aminoethoxyvinylglycine or AVG) is a potent inhibitor of ethylene biosynthesis, a key hormonal pathway in the induction of flowering in pineapple.[1][3] Foliar application of this compound has been shown to effectively delay or prevent natural flowering, allowing growers to artificially induce flowering at a desired time for a more uniform harvest.[2][4] This document outlines the protocol for the effective use of this compound for this purpose.

Mechanism of Action: Ethylene Biosynthesis Inhibition

This compound's primary mode of action is the inhibition of the enzyme ACC synthase (1-aminocyclopropane-1-carboxylic acid synthase). This enzyme catalyzes the conversion of S-adenosylmethionine (SAM) to ACC, the immediate precursor to ethylene. By blocking this crucial step, this compound effectively reduces the plant's endogenous ethylene production, thereby preventing the hormonal cascade that leads to floral induction under natural flowering-promoting conditions.

Ethylene_Biosynthesis_Inhibition SAM S-adenosylmethionine (SAM) ACC_Synthase ACC Synthase SAM->ACC_Synthase ACC ACC ACC_Synthase->ACC ACC_Oxidase ACC Oxidase ACC->ACC_Oxidase Ethylene Ethylene ACC_Oxidase->Ethylene Flowering Floral Induction Ethylene->Flowering This compound This compound (AVG) This compound->Inhibition Inhibition->ACC_Synthase

Inhibition of Ethylene Biosynthesis by this compound.

Experimental Protocols

The following protocols are derived from various studies on the foliar application of this compound in pineapple. Researchers should adapt these protocols based on specific experimental goals, pineapple cultivars, and local environmental conditions.

Preparation of this compound Solution
  • Product: this compound is commercially available as a soluble powder, for example, under the trade name ReTain®.

  • Concentration: Prepare a stock solution of this compound in distilled water. The final concentration for foliar application typically ranges from 100 mg L⁻¹ to 500 mg L⁻¹.[2][4]

  • Adjuvant: For optimal efficacy, include an organosilicone surfactant (e.g., Break-Thru®, Silwet L-77™, or Sylgard® 309) in the final spray solution at a concentration of 0.05% to 0.1% (v/v). Add the surfactant last to minimize foaming.

  • pH: Ensure the pH of the final spray solution is between 6 and 8.

Foliar Application Procedure
  • Plant Stage: Apply this compound to pre-flowering pineapple plants. Do not apply to plants that are already in bloom or have fruit.

  • Timing of First Application: The initial application should be made 7 days prior to the first anticipated occurrence of conditions that favor natural differentiated flowering (NDF), such as cool temperatures (< 68°F or 20°C) and short photoperiods (< 12 hours).[4][5]

  • Application Frequency: Subsequent applications can be made at intervals of 7 to 20 days, depending on the persistence of NDF-favoring conditions.[2][6]

  • Number of Applications: The number of applications can range from two to ten per growing cycle, depending on the duration of the NDF risk period.[2][6]

  • Spray Volume: Ensure thorough coverage of the plant foliage, particularly directing the spray towards the apex of the stem (plant core). A spray volume of 90 to 300 gallons per acre has been shown to be effective.

  • Application Method: For experimental purposes, a handheld or backpack sprayer can be used. For larger-scale applications, an electric quantitative sprayer can ensure precise dosage. A common application volume is 10 mL of the solution per plant.[7]

  • Last Application: The final application should be made prior to the artificial induction of flowering (forcing).

Experimental Workflow for NDF Control and Artificial Flowering Induction

The general workflow for utilizing this compound in pineapple cultivation to control flowering involves an initial phase of NDF inhibition followed by a phase of artificial flowering induction.

Experimental_Workflow Start Pre-flowering Stage NDF_Conditions Anticipated NDF Conditions (Cool temps, short days) Start->NDF_Conditions AVG_Application Foliar Application of this compound NDF_Conditions->AVG_Application Repeat_AVG Repeat AVG Application (7-20 day intervals) AVG_Application->Repeat_AVG Monitor Monitor for NDF Repeat_AVG->Monitor Conditions persist Desired_Time Desired Time for Flowering Repeat_AVG->Desired_Time Conditions cease Monitor->Repeat_AVG Artificial_Induction Artificial Flowering Induction (e.g., Ethephon application) Desired_Time->Artificial_Induction Flowering Synchronized Flowering Artificial_Induction->Flowering Fruit_Dev Fruit Development Flowering->Fruit_Dev Harvest Uniform Harvest Fruit_Dev->Harvest

Workflow for this compound Application and Flowering Control.

Data Presentation: Effects of this compound on Pineapple

The following tables summarize the quantitative data from studies on the effects of this compound on pineapple flowering and fruit characteristics.

Effect of this compound on Natural Flowering
Pineapple CultivarThis compound (AVG) Concentration (mg L⁻¹)Number & Frequency of ApplicationsFlowering Inhibition (%) / DelayReference
'Pérola' & 'Vitória'100Multiple applications (April-July)~80% control of natural flowering[4][5]
'Pérola' & 'Vitória'200Multiple applications (April-July)Increased control, some phytotoxicity[4]
'Pérola' & 'Vitória'400Multiple applications (April-July)High control, significant phytotoxicity[4]
'Tainon 17'2504-5 applications at 10-15 day intervals4-week delay in bolting[2]
'Tainon 17'3754-5 applications at 10-15 day intervals4-week delay in bolting[2]
'Tainon 17'5004-5 applications at 10-15 day intervals7-week delay in bolting[2]
'Tainon 18'2503 applications at 20-day intervalsReduced flowering to 64.6% (vs. 95.8% in control)[6]
'Tainon 18'3753 applications at 20-day intervalsReduced flowering to 64.6% (vs. 95.8% in control)[6]
'Tainon 18'5003 applications at 20-day intervalsReduced flowering to 50% (vs. 95.8% in control)[6]
'Tainong No. 17'1005 applications at 2-week intervals (starting Dec 15)Reduced natural flowering to 38% (vs. 99.3% in control)[7]
'Tainong No. 17'1006-7 applications at 2-week intervals (starting Nov 17 or Dec 1)100% control of natural flowering[7]
Effect of this compound on Pineapple Fruit Weight and Quality

Increasing concentrations of this compound have been shown to negatively impact fruit weight.[4] The physicochemical quality of the fruit is also affected.[4]

Pineapple CultivarThis compound (AVG) Concentration (mg L⁻¹)Fruit Mass (g)Total Soluble Solids (°Brix)Titratable Acidity (%)Reference
'Pérola'Control~143216.10.59[4]
'Pérola'100121415.50.63[4]
'Pérola'20095315.10.68[4]
'Pérola'40083714.80.72[4]
'Vitória'Control~168915.80.65[4]
'Vitória'100116615.20.69[4]
'Vitória'200100114.90.73[4]
'Vitória'40087514.50.78[4]

Note: Data for control fruit mass in the 'Pérola' and 'Vitória' cultivars were estimated based on the reported percentage reductions.

Discussion and Considerations

  • Dose-Dependent Effects: The efficacy of this compound in controlling natural flowering is dose-dependent. However, higher concentrations can lead to phytotoxicity, characterized by yellowing of young leaves, and a reduction in vegetative growth and fruit weight.[2][4]

  • Cultivar Susceptibility: Different pineapple cultivars may exhibit varying sensitivity to both natural flowering induction and this compound treatment. For instance, the 'Pérola' cultivar has been found to be more susceptible to flowering control with this compound than the 'Vitória' cultivar.[4]

  • Environmental Influence: The optimal timing and concentration of this compound application are highly dependent on environmental conditions that trigger natural flowering. Monitoring local weather patterns is crucial for effective treatment.

  • Economic Viability: The cost-effectiveness of this compound application should be considered. While higher concentrations and more frequent applications may provide better control, they also increase costs and the risk of negative impacts on yield and fruit quality.[7]

  • Fruit Quality: As indicated by the data, while controlling natural flowering, this compound application can lead to a decrease in fruit mass and total soluble solids, and an increase in titratable acidity.[4] This trade-off needs to be carefully managed to achieve the desired balance between synchronized harvesting and optimal fruit quality.

  • Safety Precautions: When handling and applying this compound, it is essential to follow the manufacturer's safety guidelines, including wearing appropriate personal protective equipment.

Conclusion

Foliar application of this compound is a valuable tool for researchers and growers to control natural flowering in pineapple, enabling better management of harvest schedules and improving fruit uniformity. The success of the application depends on a careful consideration of the pineapple cultivar, environmental triggers for flowering, and the concentration and timing of the this compound treatment. While effective in controlling flowering, potential impacts on fruit weight and quality must be taken into account to optimize the overall outcome. Further research may be beneficial to refine cultivar-specific protocols and to explore strategies to mitigate any negative effects on fruit physicochemical properties.

References

Troubleshooting & Optimization

Technical Support Center: Aviglycine Hydrochloride Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing aviglycine hydrochloride, achieving successful dissolution in aqueous solutions is a critical first step for any experiment. This technical support center provides troubleshooting guidance and answers to frequently asked questions to address common solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound hydrochloride in aqueous solutions?

A1: The solubility of this compound hydrochloride can vary depending on the solvent and pH. It is generally considered soluble in water. Reported solubility values are approximately 10 mg/mL in phosphate-buffered saline (PBS) at pH 7.2.[1] Some commercial suppliers report higher solubility in water, such as 75 mg/mL, which may require methods like ultrasonication to achieve.[2] It's important to note that one source reports a significantly higher solubility of 421 g/L, though this may be an outlier.[3]

Q2: What are the pKa values of this compound hydrochloride?

A2: this compound hydrochloride has three reported pKa values at 20°C: 2.84, 8.81, and 9.95.[3] These values correspond to the ionization of the carboxylic acid and the two amino groups, and they are critical for understanding how pH affects the molecule's charge and, consequently, its solubility.

Q3: How does pH affect the solubility of this compound hydrochloride?

A3: The solubility of amino acid hydrochlorides like this compound hydrochloride is highly dependent on pH. Due to its pKa values, this compound hydrochloride will exist as different ionic species in solution as the pH changes. At low pH (below pKa1 of 2.84), the molecule will be fully protonated and is expected to have its highest solubility. Near its isoelectric point, the molecule will exist as a zwitterion, which may have lower solubility. At high pH (above pKa3 of 9.95), it will be deprotonated. For hydrochloride salts of weakly basic compounds, there is a risk of conversion to the less soluble free base form as the pH increases.

Q4: What is the recommended solvent for preparing stock solutions?

A4: For most biological applications, sterile, deionized water or aqueous buffers such as PBS are recommended.[1] When preparing a stock solution in water, it is advisable to adjust the pH to a slightly acidic to neutral range (e.g., pH 6.5-7.0) to ensure complete dissolution and stability.

Q5: How should I store aqueous solutions of this compound hydrochloride?

A5: Aqueous solutions of this compound hydrochloride are not recommended for long-term storage and should ideally be prepared fresh.[1] If short-term storage is necessary, it is recommended to store aliquots in amber vials at -20°C to protect from light and prevent degradation from repeated freeze-thaw cycles. Some sources suggest that stock solutions stored at -80°C may be stable for up to 6 months.[2]

Data Summary

The following table summarizes the quantitative data found for the solubility of this compound hydrochloride.

SolventpHTemperatureSolubilitySource
Phosphate-Buffered Saline (PBS)7.2Not Specified~10 mg/mL[1]
WaterNot SpecifiedAmbient75 mg/mL (may require ultrasonication)[2]
WaterNot SpecifiedAmbient>600 g/L[3]
WaterNot Specified20°C4.121 g/L[4]
1% Aqueous Solution6.9 ± 0.4Room TemperatureNot a solubility value, but the resulting pH[3]

Experimental Protocols

Protocol for Preparing a 50 mM Stock Solution of this compound Hydrochloride

This protocol provides a detailed methodology for preparing a 50 mM stock solution in sterile, deionized water.

Materials:

  • This compound hydrochloride powder

  • Sterile, deionized water

  • Sterile conical tubes or vials

  • Calibrated analytical balance

  • pH meter

  • Sterile filter (0.22 µm)

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Calculate the required mass: The molecular weight of this compound hydrochloride is 196.63 g/mol . To prepare a 50 mM stock solution, weigh out 9.83 mg of this compound hydrochloride for every 1 mL of solvent.

  • Dissolution:

    • Add the weighed this compound hydrochloride powder to a sterile conical tube.

    • Add the desired volume of sterile, deionized water.

    • Vortex the solution vigorously for 1-2 minutes.

  • pH Adjustment (if necessary):

    • Measure the pH of the solution using a calibrated pH meter.

    • If the powder has not fully dissolved, the pH may need adjustment. Slowly add dilute HCl or NaOH to adjust the pH to a range of 6.5-7.0. This should aid in complete dissolution.

  • Aid Dissolution (if necessary):

    • If the compound does not fully dissolve with vortexing and pH adjustment, gentle warming in a water bath (not exceeding 40°C) or sonication in an ultrasonic bath for short intervals can be used.

  • Sterile Filtration: Once the this compound hydrochloride is completely dissolved, sterilize the solution by passing it through a 0.22 µm sterile filter into a new sterile container.

  • Storage: Aliquot the sterile stock solution into smaller, single-use volumes in amber vials to protect from light. Store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This guide addresses common issues encountered when dissolving this compound hydrochloride in aqueous solutions.

Issue 1: The powder is not dissolving completely.

  • Possible Cause: The concentration may be too high for the chosen solvent and conditions.

    • Solution: Try adding more solvent to decrease the concentration. Refer to the solubility data table for guidance.

  • Possible Cause: The pH of the solution is not optimal for solubility.

    • Solution: Measure the pH of your solution. Since this compound hydrochloride is a salt of a weak base, the solution may be slightly acidic. Adjusting the pH to a more acidic range (e.g., pH 4-6) with dilute HCl may improve solubility. Be mindful of the pH requirements for your downstream experiment.

  • Possible Cause: Insufficient agitation or time.

    • Solution: Increase vortexing time. If necessary, use an ultrasonic bath for short periods to aid dissolution.[2] Gentle warming can also be effective, but avoid high temperatures to prevent degradation.

Issue 2: The solution is cloudy or a precipitate forms over time.

  • Possible Cause: The compound may be precipitating out of solution. This can happen if the solution is supersaturated or if the storage conditions are not optimal.

    • Solution: Ensure your stock concentration is within the reported solubility limits. Store solutions at the recommended temperature and protect them from light. If precipitation occurs upon thawing a frozen stock, try gently warming and vortexing the solution before use.

  • Possible Cause: Disproportionation of the hydrochloride salt to the free base, which may be less soluble. This is more likely to occur at neutral or higher pH values.

    • Solution: Prepare solutions in a slightly acidic buffer or adjust the pH of your water to be slightly acidic. Avoid preparing stock solutions at a high pH.

  • Possible Cause: Common ion effect. If your buffer contains a high concentration of chloride ions, it could potentially decrease the solubility of this compound hydrochloride.

    • Solution: If you suspect this is an issue, try preparing your stock solution in a buffer with a different counter-ion or in sterile deionized water.

Issue 3: The pH of the final solution is not what I expected.

  • Possible Cause: this compound hydrochloride is the hydrochloride salt of an amino acid, and dissolving it in an unbuffered solution like water will result in a slightly acidic pH.

    • Solution: If a specific pH is required for your experiment, it is best to dissolve the this compound hydrochloride in a suitable buffer system that can maintain the desired pH.

Visualizations

Experimental_Workflow_for_Aviglycine_Hydrochloride_Solution_Preparation cluster_prep Preparation cluster_dissolution Dissolution cluster_troubleshooting Troubleshooting (if needed) cluster_finalization Finalization & Storage weigh Weigh this compound HCl add_solvent Add Aqueous Solvent (e.g., Sterile Water, PBS) weigh->add_solvent vortex Vortex Vigorously add_solvent->vortex check_dissolved Visually Inspect for Complete Dissolution vortex->check_dissolved adjust_ph Adjust pH (Slightly Acidic) check_dissolved->adjust_ph Not Dissolved sterile_filter Sterile Filter (0.22 µm) check_dissolved->sterile_filter Fully Dissolved sonicate_warm Sonicate or Gentle Warming adjust_ph->sonicate_warm sonicate_warm->vortex aliquot Aliquot into Amber Vials sterile_filter->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Experimental workflow for preparing this compound hydrochloride solutions.

Troubleshooting_Logic_for_Aviglycine_Hydrochloride_Solubility start Start: Undissolved This compound HCl check_concentration Is Concentration within Solubility Limits? start->check_concentration check_ph Is pH Optimal? check_concentration->check_ph Yes reduce_concentration Reduce Concentration check_concentration->reduce_concentration No check_agitation Is Agitation Sufficient? check_ph->check_agitation Yes adjust_ph Adjust pH to be Slightly Acidic check_ph->adjust_ph No check_precipitation Precipitate Forms Over Time? check_agitation->check_precipitation Yes increase_agitation Increase Vortexing/Sonication check_agitation->increase_agitation No review_storage Review Storage Conditions (Temp, Light) check_precipitation->review_storage Yes success Successfully Dissolved check_precipitation->success No reduce_concentration->start adjust_ph->start increase_agitation->start use_buffer Consider Using a Buffer review_storage->use_buffer fail Consult Further Technical Support use_buffer->fail

Caption: Troubleshooting logic for this compound hydrochloride solubility issues.

References

Technical Support Center: Optimizing Aviglycine Treatment Timing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of aviglycine in experimental settings. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to optimize your this compound treatment timing for maximum effect.

Troubleshooting Guide

This guide addresses common issues encountered during this compound experiments in a question-and-answer format.

Q1: Why am I not observing the expected inhibition of ethylene production after this compound treatment?

A1: Several factors can contribute to the lack of an inhibitory effect. Consider the following:

  • Incorrect Timing of Application: The efficacy of this compound is highly dependent on the developmental stage of the plant or fruit. For pre-harvest applications on fruit, treatment is often most effective when applied 1 to 4 weeks before the anticipated harvest.[1][2] The optimal window can vary significantly between species and even cultivars.[3][4]

  • Inadequate Concentration: The concentration of the this compound solution may be too low to elicit a response. A dose-response study is recommended to determine the optimal concentration for your specific experimental system.[5]

  • Environmental Conditions: High temperatures and rainfall shortly after application can reduce the efficacy of this compound.[6][7] It is advisable to apply the treatment during cooler parts of the day and when no rain is forecasted.

  • Solution Preparation and Stability: this compound hydrochloride is sensitive to light and can degrade.[5] Ensure that your stock solutions are prepared with sterile, deionized water, stored in amber vials at -20°C, and avoid repeated freeze-thaw cycles.[5]

  • Plant or Cultivar Variability: Different plant species and cultivars can exhibit varying sensitivity to this compound.[3][8] What is effective for one cultivar may not be for another.

Q2: I'm observing signs of phytotoxicity on my plants after treatment. What could be the cause?

A2: Phytotoxicity, or plant injury from a chemical, can occur with this compound application. Symptoms may include leaf spotting (brown to yellow), chlorosis (yellowing), necrosis (tissue death) of leaf margins, leaf curling, and stunted growth.[9][10] Potential causes include:

  • Excessive Concentration: Applying a concentration of this compound that is too high for the specific plant species or cultivar can lead to phytotoxicity.[7]

  • Application During High Temperatures: Applying this compound during hot weather (approximately 90°F or 32°C) increases the risk of plant damage.[9][11]

  • Plant Stress: Plants that are already under stress from factors like drought are more susceptible to phytotoxicity.[9]

  • Improper Application Technique: Ensure even spray coverage and avoid drenching the foliage, which can lead to localized high concentrations of the chemical.

Q3: My this compound treatment initially delayed ripening, but the effect did not last. Why might this happen?

A3: The inhibitory effect of this compound on ethylene biosynthesis is not always permanent. The plant can metabolize this compound over time, leading to a resumption of ethylene production. The duration of the effect is often dose-dependent. For a more sustained effect, a higher initial concentration or multiple applications may be necessary, though the risk of phytotoxicity should be considered.[12]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a competitive inhibitor of the enzyme 1-aminocyclopropane-1-carboxylic acid (ACC) synthase.[5] This enzyme catalyzes the conversion of S-adenosylmethionine (SAM) to ACC, a key step in the ethylene biosynthesis pathway in plants. By blocking ACC synthase, this compound effectively reduces the production of ethylene.[5][6]

Q2: How should I prepare an this compound stock solution?

A2: To prepare a stock solution, dissolve this compound hydrochloride in sterile, deionized water. It is recommended to aliquot the stock solution into amber vials to protect it from light and store it at -20°C. To avoid degradation, minimize freeze-thaw cycles.[5]

Q3: What are the key parameters to measure to assess the effectiveness of this compound treatment?

A3: The primary parameter is the rate of ethylene production. Other important quality attributes, particularly for fruit, include firmness, soluble solids content (SSC), and color change.[1][12][13]

Q4: Can this compound be used in combination with other plant growth regulators?

A4: Compatibility with other agrochemicals should be verified. While some combinations may be effective, others could lead to reduced efficacy or phytotoxicity.[14][15] It is always recommended to consult product labels and conduct small-scale trials before widespread application.[8]

Quantitative Data Summary

The following tables summarize the effects of different this compound treatment timings and concentrations on key fruit quality parameters from various studies.

Table 1: Effect of this compound on Apple Fruit Quality

CultivarApplication Timing (Weeks Before Harvest)Concentration (mg/L)Effect on FirmnessEffect on Soluble Solids Content (SSC)Effect on Pre-Harvest Drop
Gala365 (half-rate)Delayed softeningReducedReduced
Gala3130 (full-rate)Significantly delayed softeningSignificantly reducedSignificantly reduced
Gala1130 (full-rate)Less effective at delaying softeningReducedReduced
Red Delicious2-6132Reduced loss of firmnessGenerally unaffectedDramatically reduced
Golden Delicious2-6132Reduced loss of firmnessGenerally unaffectedDramatically reduced

Data synthesized from multiple sources.[1][2][3][14][16]

Table 2: Effect of this compound on Other Fruit and Plant Processes

Plant/FruitApplication TimingConcentration (mg/L)Key Effect
'Bartlett' Pear7, 14, or 21 days before harvest125Delayed ripening by 5 to 15 days
'President' PlumAugust 28, September 4, September 11100, 200Increased fruit firmness
'Débora' TomatoPost-harvest immersion500, 1000, 1500Delayed ripening and reduced respiration rate
'Tainon 17' Pineapple4-5 applications at 10-15 day intervals starting in November500Delayed flowering by up to 7 weeks

Data synthesized from multiple sources.[6][7][17][18][19]

Experimental Protocols

1. Protocol for Preparation of this compound Solution

  • Materials: this compound hydrochloride (AVG), sterile deionized water, magnetic stirrer and stir bar, pH meter, amber storage vials.

  • Procedure:

    • Determine the desired stock concentration (e.g., 1 mg/mL).

    • Weigh the required amount of AVG powder in a sterile container.

    • Add a small amount of sterile deionized water and mix to dissolve the powder completely. A magnetic stirrer can be used to facilitate dissolution.

    • Bring the solution to the final volume with sterile deionized water.

    • Check and adjust the pH of the solution if necessary for your specific application.

    • Aliquot the stock solution into amber vials to protect it from light.

    • Store the vials at -20°C until use. Avoid repeated freeze-thaw cycles.[5]

2. Protocol for Measuring Ethylene Production by Gas Chromatography

  • Materials: Gas-tight syringes, vials with septa, gas chromatograph (GC) equipped with a flame ionization detector (FID).

  • Procedure:

    • Place the plant material (e.g., fruit, leaf disc) into a vial of a known volume.

    • Seal the vial with a septum cap.

    • Incubate the vial for a specific period (e.g., 1-2 hours) at a controlled temperature to allow ethylene to accumulate in the headspace.

    • Using a gas-tight syringe, withdraw a known volume of the headspace gas (e.g., 1 mL).

    • Inject the gas sample into the GC.

    • The GC will separate the gases, and the FID will detect the ethylene concentration.

    • Quantify the ethylene concentration by comparing the peak area to a standard curve generated with known concentrations of ethylene gas.

    • Express the results as µL of ethylene per kilogram of tissue per hour (µL·kg⁻¹·h⁻¹).[20]

3. Protocol for Measuring Fruit Firmness using a Penetrometer

  • Materials: Penetrometer with appropriate plunger tip, fruit samples.

  • Procedure:

    • Select a plunger tip suitable for the fruit being tested.

    • Remove a small section of the skin from two opposite sides of the fruit at the equator.

    • Place the fruit on a hard, stable surface.

    • Hold the penetrometer vertically and press the plunger into the flesh at a constant speed until the indicated depth is reached.

    • Record the force reading from the penetrometer.

    • Repeat the measurement on the opposite side of the fruit.

    • Calculate the average firmness for each fruit.[3][17][21]

4. Protocol for Measuring Total Soluble Solids (TSS) using a Refractometer

  • Materials: Hand-held or digital refractometer, distilled water, fruit juice sample, tissue paper.

  • Procedure:

    • Calibrate the refractometer with a few drops of distilled water; the reading should be zero.

    • Clean the prism with a soft tissue.

    • Extract a few drops of juice from the fruit sample.

    • Place the juice onto the refractometer prism.

    • Close the cover.

    • Hold the refractometer up to a light source (for manual models) and read the value on the scale where the boundary line intersects. Digital models will display the reading.

    • The reading is expressed in degrees Brix (°Brix), which represents the percentage of soluble solids.[4][5][20][22][23]

5. Protocol for Assessing Fruit Color Change

  • Materials: Spectrophotometer or colorimeter.

  • Procedure:

    • Calibrate the instrument according to the manufacturer's instructions.

    • Take measurements at marked locations on the fruit surface.

    • Record the color values, typically in the CIELAB color space (L, a, b* values).

      • L * represents lightness (0=black, 100=white).

      • a * represents the green-red axis (-a=green, +a=red).

      • b * represents the blue-yellow axis (-b=blue, +b=yellow).

    • Track the changes in these values over time to objectively quantify color development.[9][13][24][25][26][27]

Visualizations

Ethylene_Biosynthesis_Pathway Methionine Methionine SAM_Synthase SAM Synthetase Methionine->SAM_Synthase SAM S-Adenosylmethionine (SAM) ACC_Synthase ACC Synthase SAM->ACC_Synthase ACC 1-Aminocyclopropane-1-carboxylic acid (ACC) ACC_Oxidase ACC Oxidase ACC->ACC_Oxidase Ethylene Ethylene SAM_Synthase->SAM ACC_Synthase->ACC ACC_Oxidase->Ethylene This compound This compound This compound->ACC_Synthase Inhibits Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_data Data Collection cluster_analysis Analysis prep_solution Prepare this compound Solution application Apply this compound Treatment prep_solution->application select_material Select Plant Material select_material->application controls Include Positive & Negative Controls application->controls measure_ethylene Measure Ethylene Production controls->measure_ethylene measure_quality Assess Quality Parameters (Firmness, SSC, Color) controls->measure_quality analyze_data Analyze and Interpret Data measure_ethylene->analyze_data measure_quality->analyze_data Decision_Tree Start Objective of Treatment? DelayRipening Delay Ripening Start->DelayRipening ReduceDrop Reduce Pre-Harvest Drop Start->ReduceDrop DelayFlowering Delay Flowering Start->DelayFlowering TimingRipening Apply 1-4 Weeks Before Harvest DelayRipening->TimingRipening TimingDrop Apply 2-4 Weeks Before Harvest Drop Begins ReduceDrop->TimingDrop TimingFlowering Multiple Applications Before Floral Induction DelayFlowering->TimingFlowering DoseResponse Conduct Dose-Response Study for Optimal Concentration TimingRipening->DoseResponse TimingDrop->DoseResponse TimingFlowering->DoseResponse ConsiderCultivar Consider Cultivar Sensitivity DoseResponse->ConsiderCultivar MonitorEnvironment Monitor Environmental Conditions ConsiderCultivar->MonitorEnvironment

References

potential off-target effects of aviglycine in plants

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support resource for researchers using Aviglycine (AVG). This guide provides in-depth information, troubleshooting advice, and experimental protocols to help you understand and manage the potential off-target effects of AVG in your plant-based experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions encountered when using this compound.

Q1: What is the intended "on-target" mechanism of this compound (AVG)?

This compound is primarily known as a potent inhibitor of ethylene biosynthesis. Its specific on-target action is the competitive inhibition of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase.[1][2] This is a key regulatory enzyme in the ethylene production pathway, responsible for converting S-adenosylmethionine (SAM) to ACC, the direct precursor of ethylene.[1][3] By blocking this step, AVG effectively reduces or halts ethylene production, which is why it is widely used to delay fruit ripening, prevent pre-harvest fruit drop, and slow senescence.[2][4][5]

Q2: After applying AVG, I observed altered root growth and changes in leaf biomass, which are not directly related to ethylene inhibition. Why is this happening?

These are likely off-target effects. This compound is not entirely specific to ACC synthase. It is a "suicide inhibitor" that can also affect a broad range of other enzymes that use pyridoxal phosphate (PLP) as a cofactor, particularly enzymes in the aminotransferase family.[6][7][8] Many of these enzymes are crucial for primary metabolic pathways, including:

  • Nitrogen Metabolism: AVG can disrupt the assimilation of nitrogen into amino acids.[6]

  • Auxin (IAA) Biosynthesis: The inhibitor can affect tryptophan aminotransferases (TAA) and related enzymes, which are involved in the production of the plant hormone auxin.[6][7]

  • Amino Acid Synthesis: It can interfere with the synthesis of various amino acids, altering the plant's metabolic profile.[6]

This lack of specificity means that while you are targeting ethylene, you may unintentionally be altering nitrogen balance, hormone homeostasis, and overall plant development, leading to phenotypes like stunted root systems and increased leaf weight.[6]

Q3: My plants treated with AVG show symptoms that resemble nutrient imbalance, specifically related to nitrogen. Is this a known side effect?

Yes, this is a well-documented off-target effect. By inhibiting multiple aminotransferases downstream of the GS/GOGAT cycle, AVG can severely impair nitrogen metabolism.[6] Researchers have observed that AVG treatment can lead to a significant accumulation of ammonium (NH₄⁺) and glutamine in the roots.[6] Paradoxically, this disruption can also trigger an increase in nitrate (NO₃⁻) uptake from the growth medium and its translocation to the shoots.[6] This creates a significant imbalance in the plant's carbon and nitrogen economy, which can manifest as symptoms of nutrient stress or unusual growth patterns.[6]

Q4: Besides ethylene, can AVG directly affect other plant hormone pathways?

Yes, the most significant off-target hormonal effect is on auxin (IAA) biosynthesis.[6][7] Several pathways for auxin production rely on PLP-dependent aminotransferases, such as Tryptophan Aminotransferase (TAA), to convert tryptophan into auxin precursors.[6] Because AVG can inhibit these enzymes, it can lead to a reduction in auxin levels or an accumulation of its precursor, tryptophan, particularly in the roots.[6] This interference with the ethylene/auxin interaction is a key reason for the profound effects AVG can have on root morphogenesis.[6]

Q5: What are the common visual or phenotypic off-target effects I should monitor in my experiments?

Beyond the intended delay in ripening or senescence, be watchful for the following unintended effects:

  • Altered Root Architecture: A significant reduction in the elongation of the primary and lateral roots is a classic sign of off-target activity.[6]

  • Changes in Biomass Allocation: You may observe a decrease in root fresh and dry weight, accompanied by an increase in leaf biomass or specific leaf mass (weight per area).[6]

  • Phytotoxicity Symptoms: At higher concentrations or with repeated applications, AVG can cause phytotoxicity, which often appears as yellowing (chlorosis) on young, developing leaves.[9]

  • Unintended Horticultural Effects: While sometimes beneficial, effects like increased fruit weight and thicker fruit peel are secondary consequences of altered metabolism and should be recognized as such.[3]

Q6: How can I design my experiment to minimize, or at least control for, these off-target effects?

Controlling for off-target effects is crucial for accurate data interpretation. Consider the following strategies:

  • Conduct Dose-Response Studies: Determine the minimum effective concentration of AVG required to achieve the desired level of ethylene inhibition. Using excessive concentrations will invariably increase the likelihood and severity of off-target effects.

  • Implement Rescue Experiments: To confirm if an observed phenotype is due to a specific metabolic disruption, try to "rescue" the phenotype by co-applying a downstream product. For instance, the partial restoration of root growth by the co-application of glutamate confirmed that AVG's effect was linked to impaired nitrogen metabolism.[6]

  • Use Alternative Inhibitors: Compare the effects of AVG with other ethylene inhibitors that have different modes of action. For example, 1-methylcyclopropene (1-MCP) blocks the ethylene receptors, not biosynthesis. If a phenotype is observed with AVG but not with 1-MCP, it is strong evidence for an off-target effect of AVG.

  • Perform Metabolomic Analysis: Directly measure the changes in the plant's metabolic profile. Quantifying amino acids, organic acids, and other hormone levels (especially IAA) can provide direct evidence of which pathways are being affected by AVG.[6]

Quantitative Data on this compound Effects

The following table summarizes quantitative data from various studies, illustrating the on-target and off-target effects of AVG at different concentrations.

ParameterPlant/TissueAVG ConcentrationObserved EffectCitation
On-Target Effects
Pre-harvest Fruit DropCitrus100-300 mg/LSignificantly decreased pre-harvest drop compared to control.[3]
Natural FloweringPineapple500 mg/L (2 applications)Reduced flowering from 95.0% (control) to 51.3%.[10]
Fruit RipeningTomato (Post-harvest)1 mMDelayed color change and maintained fruit firmness.[11]
Off-Target Effects
Root LengthBrassica napus seedlings10 µMSignificantly reduced the length of the exploratory root system.[6]
Root Dry WeightBrassica napus seedlings10 µMSignificantly reduced root dry weight.[6]
Nitrate (¹⁵NO₃⁻) UptakeBrassica napus roots10 µMSignificantly increased the rate of nitrate uptake.[6]
Tryptophan ContentBrassica napus roots10 µMCaused a significant accumulation of tryptophan.[6]
Leaf BiomassBrassica napus seedlings10 µMInduced a significant increase in leaf biomass.[6]
Fruit WeightCitrus100-300 mg/LSignificantly increased fruit weight compared to control.[3]

Visualizations: Pathways & Workflows

This compound's Dual Mechanism of Action

cluster_on cluster_off SAM S-Adenosylmethionine (SAM) ACC_Synthase ACC Synthase (PLP-Dependent) SAM->ACC_Synthase ACC ACC ACC_Synthase->ACC Ethylene Ethylene ACC->Ethylene AVG This compound (AVG) AVG->ACC_Synthase Competitive Inhibition Other_PLP_Enzymes Other PLP-Dependent Aminotransferases (e.g., TAA, AspAT) AVG->Other_PLP_Enzymes Non-Specific Inhibition Metabolic_Products Hormones (Auxin) Amino Acids Other_PLP_Enzymes->Metabolic_Products AA_Precursors Amino Acid Precursors (e.g., Tryptophan) AA_Precursors->Other_PLP_Enzymes On_Target ON-TARGET EFFECT (Inhibition of Ethylene Synthesis) Off_Target OFF-TARGET EFFECT (Disruption of other pathways)

Caption: On-target vs. off-target action of this compound (AVG).

Experimental Workflow for Assessing Off-Target Effects

Caption: Workflow for investigating this compound's off-target effects.

Logical Cascade of an Off-Target Effect on Root Growth

A AVG Application B Inhibition of PLP-Dependent Aminotransferases (Broad Spectrum) A->B C1 Impaired Nitrogen Metabolism B->C1 C2 Disrupted Auxin (IAA) Biosynthesis B->C2 D1 Accumulation of NH₄⁺ & Gln in Roots C1->D1 D2 Accumulation of Tryptophan in Roots C2->D2 E Altered Hormone & Nutrient Homeostasis D1->E D2->E F Reduced Root Elongation & Biomass E->F

Caption: Logical flow of AVG's off-target impact on plant root development.

Experimental Protocols

Protocol: Assessing Off-Target Effects of this compound on Plant Metabolism

This generalized protocol provides a framework for designing experiments to identify and quantify the off-target effects of AVG.

1. Plant Material and Growth Conditions

  • Select a model system or crop of interest (e.g., Arabidopsis thaliana, Brassica napus, tomato).

  • Grow plants in a controlled environment (growth chamber or greenhouse) with defined photoperiod, light intensity, and temperature to ensure reproducibility.

  • Use a hydroponic system or a standardized solid medium (e.g., agar plates, sand/vermiculite mix) with a defined nutrient solution (e.g., Hoagland, MS). This allows for precise control over nutrient availability and inhibitor application.

2. This compound Preparation and Application

  • Stock Solution: Prepare a concentrated stock solution of this compound hydrochloride (AVG) in an appropriate aqueous buffer (e.g., PBS pH 7.2 or sterile water).[11] Store aliquots at -20°C for long-term stability. Note that aqueous solutions are best prepared fresh for daily use.[11]

  • Application Methods:

    • Hydroponics/Agar: Add AVG from the stock solution directly to the liquid or agar growth medium to achieve the final desired concentrations.

    • Foliar Spray: Dissolve AVG in water with a non-ionic surfactant (e.g., 0.01% Tween-20) to ensure even leaf coverage. Spray until runoff.

    • Root Drench: Apply a defined volume of the AVG solution directly to the soil or growth substrate surrounding the plant roots.

3. Experimental Design

  • Controls: Always include a negative control (plants receiving no treatment) and a vehicle control (plants receiving the buffer/surfactant solution without AVG).

  • Dose-Response: Use a range of AVG concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM) to assess the concentration at which off-target effects become apparent.

  • Time-Course: Harvest plant material at multiple time points after treatment (e.g., 6h, 24h, 3d, 7d) to capture both early metabolic shifts and later developmental changes.

  • Rescue Treatment: To test the hypothesis of nitrogen metabolism impairment, include a treatment group with AVG + 1 mM Glutamate.[6]

4. Phenotypic and Physiological Measurements

  • Morphology: Measure primary root length, lateral root density, shoot height, leaf area, and fresh/dry weight of separated roots and shoots.

  • Physiology: Measure ethylene production rates using gas chromatography. Assess photosynthetic parameters (e.g., chlorophyll content, gas exchange) if relevant.

5. Biochemical and Metabolomic Analysis

  • Sample Collection: Harvest tissues, flash-freeze in liquid nitrogen, and store at -80°C until analysis.

  • Amino Acid Analysis: Extract free amino acids and quantify them using a suitable method like UPLC with pre-column derivatization (e.g., AccQ•Tag method) and detection at 260 nm, as detailed in studies like Le Deunff et al. (2019).[6]

  • Hormone Analysis: Extract and purify endogenous hormones (especially IAA) and quantify using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high sensitivity and specificity.

  • Nutrient Analysis: Determine total nitrogen and carbon content in dried root and shoot tissues using an elemental analyzer.

6. Data Analysis

  • Use appropriate statistical tests (e.g., ANOVA, t-tests) to determine significant differences between treatment groups.

  • Correlate phenotypic data with metabolic changes to establish links between AVG's inhibition of specific pathways and the observed effects.

References

degradation and stability of aviglycine solutions over time

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and stability of aviglycine solutions. Find answers to frequently asked questions and detailed troubleshooting guides to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

1. What is the recommended method for preparing a stock solution of this compound?

To prepare a stable stock solution, it is recommended to dissolve this compound hydrochloride in sterile, deionized water with a pH between 6.5 and 7.0.[1] A common stock concentration used in plant physiology studies is 50 mM.[1] Due to its hygroscopic and light-sensitive nature, it is crucial to handle the solid compound in a low-humidity environment and protect it from light.[1]

2. What are the optimal storage conditions for this compound stock solutions?

For long-term storage, it is recommended to aliquot the stock solution into amber vials and store them at -80°C, which should maintain stability for up to 6 months.[1] For shorter-term storage, aliquots can be kept at -20°C for up to 1 month.[1] It is critical to avoid repeated freeze-thaw cycles as this can lead to degradation of the compound.[1]

3. How stable are aqueous solutions of this compound at room temperature?

Aqueous solutions of this compound are not recommended for storage for more than one day at room temperature.[2] While specific kinetic data is limited in publicly available literature, anecdotal evidence and manufacturer recommendations suggest that degradation can occur at ambient temperatures. For experimental use, it is best to prepare fresh solutions or thaw a frozen aliquot just before use. A formulated product containing this compound has been shown to be stable for 24 months at 25°C, indicating that formulation components can significantly enhance stability.[3]

4. What are the known degradation products of this compound?

Under harsh conditions, such as hot acidic solutions, this compound has been shown to degrade into several products, including the ethanolamine cyclic acetal-lactone of aspartate semialdehyde, the cyclic hemiacetal-lactone of aspartate semialdehyde, and ethanolamine hydrochloride.[3] However, the relevance of this degradation pathway under typical experimental conditions is questionable.[3] In biological systems, such as in apples, N-acetyl-AVG has been identified as a major metabolite as the concentration of this compound declines.[1]

5. Is this compound sensitive to light?

Yes, this compound hydrochloride is known to be light-sensitive.[1] Stock solutions should be stored in amber vials or containers that protect the contents from light to prevent photodecomposition.[1] During experimental procedures, exposure to direct, intense light should be minimized.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results using this compound. Degradation of this compound stock solution.- Prepare fresh stock solutions. - Ensure proper storage conditions (-80°C for long-term, -20°C for short-term in light-protected aliquots). - Avoid repeated freeze-thaw cycles. - Perform an HPLC analysis to confirm the purity and concentration of the stock solution.
Precipitate observed in thawed this compound solution. Poor solubility or precipitation upon pH change.- Ensure the pH of the water used for the stock solution is between 6.5 and 7.0. - Gently warm the solution and vortex to redissolve. If the precipitate persists, it may indicate degradation, and a fresh solution should be prepared.
Loss of biological activity over time. Chemical degradation of this compound in the working solution.- Prepare working solutions fresh for each experiment from a frozen stock. - Do not store diluted aqueous solutions for more than 24 hours at room temperature.[2] - Buffer the working solution to a pH of 6.5-7.0 to maintain stability.

Data on this compound Solution Stability

Form Solvent/Matrix Storage Temperature Duration Reference
Stock SolutionSterile, deionized water (pH 6.5-7.0)-80°CUp to 6 months[1]
Stock SolutionSterile, deionized water (pH 6.5-7.0)-20°CUp to 1 month[1]
Aqueous SolutionWater/BufferRoom TemperatureNot recommended for more than 1 day[2]
Formulated Product (Retain®)Solid25°C24 months[3]
Formulated Product (Retain®)Solid54°C14 days[3]

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution

  • Weigh the desired amount of this compound hydrochloride solid in a controlled environment to minimize moisture absorption.

  • Dissolve the solid in sterile, deionized water that has been pre-adjusted to a pH of 6.5-7.0.

  • Vortex gently until the solid is completely dissolved.

  • Filter the solution through a 0.22 µm sterile filter to remove any potential microbial contamination.

  • Aliquot the stock solution into single-use, light-protecting (amber) cryovials.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Stability-Indicating HPLC Method for this compound Quantification (General Protocol)

This protocol is a general guideline for developing a stability-indicating HPLC method for this compound, as a specific validated method is not widely published. Method development and validation are required.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of a buffered aqueous phase (e.g., 20 mM phosphate buffer, pH 7.0) and an organic phase (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: As this compound lacks a strong chromophore, derivatization may be necessary for sensitive UV detection. Alternatively, detection methods like mass spectrometry (LC-MS) or evaporative light scattering detection (ELSD) could be employed. Pre-column derivatization with agents like o-phthalaldehyde (OPA) can be used for fluorescence detection.

  • Injection Volume: 20 µL.

  • Procedure for Forced Degradation Study:

    • Acidic Degradation: Incubate this compound solution in 0.1 M HCl at 60°C.

    • Basic Degradation: Incubate this compound solution in 0.1 M NaOH at 60°C.

    • Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Heat this compound solution at 60°C.

    • Photodegradation: Expose this compound solution to UV light (e.g., 254 nm).

    • Analyze samples at various time points by HPLC to observe the degradation of the parent peak and the appearance of degradation product peaks. The method is considered stability-indicating if the degradation products are well-resolved from the parent this compound peak.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage cluster_use Experimental Use weigh Weigh this compound HCl dissolve Dissolve in pH 6.5-7.0 Water weigh->dissolve filter Sterile Filter (0.22 µm) dissolve->filter aliquot Aliquot into Amber Vials filter->aliquot storage_long -80°C (≤ 6 months) aliquot->storage_long Long-term storage_short -20°C (≤ 1 month) aliquot->storage_short Short-term thaw Thaw Aliquot storage_long->thaw storage_short->thaw prepare_working Prepare Working Solution thaw->prepare_working experiment Perform Experiment prepare_working->experiment degradation_pathway cluster_conditions Degradation Conditions cluster_products Degradation Products This compound This compound acid Hot Acidic Conditions This compound->acid biological Biological Systems This compound->biological light Light Exposure This compound->light time_temp Prolonged Time/ Elevated Temperature This compound->time_temp cyclic_acetal Ethanolamine cyclic acetal-lactone of aspartate semialdehyde acid->cyclic_acetal cyclic_hemiacetal Cyclic hemiacetal-lactone of aspartate semialdehyde acid->cyclic_hemiacetal ethanolamine Ethanolamine HCl acid->ethanolamine n_acetyl N-acetyl-AVG biological->n_acetyl unknown Other degradation products light->unknown time_temp->unknown

References

overcoming inconsistent results in aviglycine experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address inconsistent results in aviglycine (AVG) experiments. The information is tailored for researchers, scientists, and drug development professionals working with this ethylene biosynthesis inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound, also known as aminoethoxyvinylglycine (AVG), is a competitive inhibitor of the enzyme 1-aminocyclopropane-1-carboxylic acid (ACC) synthase.[1][2] This enzyme catalyzes the conversion of S-adenosylmethionine (SAM) to ACC, which is the immediate precursor of ethylene in plants.[3][4] By blocking ACC synthase, this compound effectively reduces ethylene production, thereby delaying processes such as fruit ripening and senescence.[1][5]

Q2: What are the common causes of inconsistent results in this compound experiments?

Inconsistent outcomes in experiments using this compound can stem from a variety of factors:

  • Application Timing and Concentration: The efficacy of this compound is highly dependent on when it is applied and at what concentration.[6][7][8] Applications made too early or too late relative to the biological process being studied may yield suboptimal or variable results.

  • Environmental and Climatic Conditions: Factors such as temperature and humidity can influence the uptake and activity of this compound.[9] Climatic variations between experiments can contribute to inconsistency.[6]

  • Plant Species and Cultivar Differences: The response to this compound can vary significantly between different plant species and even among cultivars of the same species.

  • Formulation and Stability: this compound hydrochloride is hygroscopic and sensitive to light.[1] Improper storage or handling of stock solutions can lead to degradation and reduced efficacy.

  • Experimental Controls: Lack of appropriate positive and negative controls can make it difficult to validate the efficacy of the this compound treatment in a given experiment.[1]

Q3: How should this compound solutions be prepared and stored to ensure stability?

To maintain the stability and efficacy of this compound solutions, the following protocols are recommended[1]:

  • Preparation: Dissolve this compound hydrochloride in sterile, deionized water with a pH between 6.5 and 7.0 to create a stock solution (e.g., 50 mM).

  • Storage: Aliquot the stock solution into amber vials to protect it from light and store at -20°C. It is crucial to avoid repeated freeze-thaw cycles, which can degrade the compound.[1] For aqueous solutions, it is not recommended to store them for more than one day.[10]

  • Validation: To ensure the purity and stability of the compound before an experiment, high-performance liquid chromatography (HPLC) analysis can be performed to confirm purity is above 95%.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No observable effect of this compound treatment. Degraded this compound: Improper storage or handling may have led to the degradation of the compound.Prepare a fresh stock solution from a new batch of this compound hydrochloride. Verify the purity and concentration using HPLC if possible.[1]
Incorrect Dosage: The concentration of this compound used may be too low to elicit a response in the specific plant system.Conduct a dose-response experiment to determine the optimal concentration for your experimental model.
Inappropriate Application Timing: The treatment may have been applied at a developmental stage where the ethylene biosynthesis pathway is not highly active.Review the literature for optimal application timing for your specific plant and desired outcome. Consider a time-course experiment.[6]
High variability between replicates. Inconsistent Application: Uneven application of the this compound solution can lead to varied responses.Ensure a consistent and thorough application method for all replicates. For spray applications, ensure uniform coverage.
Biological Variability: Inherent differences between individual plants or fruit samples can contribute to variability.Increase the number of replicates to improve statistical power. Ensure that control and treatment groups are as homogenous as possible at the start of the experiment.
Environmental Fluctuations: Changes in temperature, light, or humidity during the experiment can affect results.Maintain consistent and controlled environmental conditions for the duration of the experiment.[9]
Unexpected side effects or off-target effects. Inhibition of Other Enzymes: At certain concentrations, this compound can inhibit other enzymes, such as cystathionine β-lyase and cystathionine γ-lyase.[5][11]Use the lowest effective concentration of this compound. Consider including additional controls to monitor for potential off-target effects.
Interaction with Other Compounds: this compound may interact with other endogenous or exogenously applied compounds.Be aware of any other treatments being applied and consider potential interactions.

Experimental Protocols

General Protocol for this compound Application to Fruit

This protocol provides a general framework for applying this compound to fruit to study its effects on ripening.

  • Plant Material: Select healthy, uniform fruit at a consistent developmental stage.

  • This compound Solution Preparation: Prepare a stock solution of this compound hydrochloride in sterile, deionized water (pH 6.5-7.0) and store at -20°C in amber vials.[1] On the day of the experiment, dilute the stock solution to the desired final concentrations (e.g., 0, 500, 1000, 1500 mg·L⁻¹) with deionized water.[12]

  • Treatment Application: Immerse the fruit in the respective this compound solutions for a defined period (e.g., 10 minutes).[5] Ensure complete coverage of the fruit surface. An untreated control group should be immersed in deionized water only.

  • Drying and Storage: Allow the fruit to air dry completely before placing them in storage containers. Store the fruit under controlled conditions (e.g., 15 ± 1 °C and 90% ± 1% relative humidity).[12]

  • Data Collection: At regular intervals (e.g., every 7 days for 28 days), collect data on various fruit quality parameters.[12] These can include firmness, color change, weight loss, respiration rate, soluble solids content, and titratable acidity.

Quantitative Data Summary

Table 1: Effect of this compound (AVG) Concentration on Postharvest Quality of 'Débora' Tomatoes [12]

AVG Concentration (mg·L⁻¹)Weight Loss (%)Respiration Rate (mg CO₂·kg⁻¹·h⁻¹)Firmness (N)
0 (Control)5.525.08.0
5004.822.58.5
10004.220.09.0
15003.518.09.5

Data are representative values after 28 days of storage and are meant for illustrative comparison.

Table 2: Effect of this compound (AVG) Application on 'President' Plum Mechanical Properties [13]

AVG Concentration (mg/L)Rupture Force (N)Deformation at Rupture (mm)
0 (Control)25.83.1
10028.23.3
20030.53.5

Data are representative values and may vary based on harvest time and loading orientation.

Visualizations

Ethylene_Biosynthesis_Pathway cluster_inhibition Inhibition SAM S-adenosylmethionine (SAM) ACC_Synthase ACC Synthase SAM->ACC_Synthase ACC 1-aminocyclopropane-1- carboxylic acid (ACC) ACC_Synthase->ACC ACC_Oxidase ACC Oxidase ACC->ACC_Oxidase Ethylene Ethylene ACC_Oxidase->Ethylene This compound This compound (AVG) This compound->Inhibition

Caption: this compound competitively inhibits ACC synthase.

Aviglycine_Experiment_Workflow start Start: Select uniform experimental material prep_solution Prepare fresh this compound and control solutions start->prep_solution application Apply treatments (e.g., immersion, spray) prep_solution->application storage Store under controlled environmental conditions application->storage data_collection Collect data at regular time intervals storage->data_collection analysis Analyze data and compare with controls data_collection->analysis end End: Interpret results analysis->end

Caption: A typical workflow for an this compound experiment.

References

Technical Support Center: Aviglycine and Apple Fruit Drop

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers and scientists utilizing aviglycine to manage pre-harvest fruit drop in apples. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it prevent apple fruit drop?

This compound (AVG) is a plant growth regulator that inhibits the production of ethylene, a plant hormone that plays a crucial role in fruit ripening and abscission (the process of fruit drop).[1][2][3][4] Specifically, AVG blocks the enzyme 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, which is a key step in the ethylene biosynthesis pathway.[4][5] By reducing ethylene levels, AVG delays ripening processes, including the enzymatic breakdown of cell walls in the abscission zone at the fruit stem, thereby preventing premature fruit drop.[2][6]

Q2: What is the commercial formulation of this compound commonly used in research?

The most common commercial formulation of this compound is ReTain®, which contains 15% w/w AVG. It is widely used in both commercial apple production and research to manage harvest, reduce fruit drop, and maintain fruit quality.[1][7]

Q3: When is the optimal time to apply this compound?

The optimal application timing for this compound can vary depending on the desired outcome and the apple cultivar. For maximum effect on reducing pre-harvest drop, application is generally recommended 3 to 4 weeks before the anticipated harvest.[6][7][8][9] Applications made closer to harvest (7-14 days before) will have a lesser impact on delaying ripening and color development but can still be effective in controlling drop.[1][4]

Q4: What are the expected effects of this compound on apple quality besides fruit drop?

Besides controlling pre-harvest drop, this compound application can lead to several changes in fruit quality, including:

  • Delayed Ripening: A general delay in the maturation process.[10][11][12][13]

  • Increased Firmness: Treated fruits are often firmer at harvest and during storage.[3][10]

  • Slower Starch Degradation: The conversion of starch to sugar is slowed down.[8][9][10]

  • Reduced Soluble Solids Concentration (SSC): A lower sugar content at harvest is sometimes observed.[8][10][14]

  • Delayed Color Development: The development of red skin color can be delayed.[9][10]

  • Inconsistent Effects on Fruit Size: Reports on the effect on fruit size vary, with some studies showing an increase and others showing no effect or even a reduction.[8][10][14][15]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound for apple fruit drop control.

Issue Potential Causes Troubleshooting Steps & Recommendations
Ineffective Control of Fruit Drop Incorrect Application Timing: Applying too early or too late can reduce efficacy. The onset of action for AVG can be 10-14 days.[9][16]Solution: Apply 3-4 weeks before the expected natural ethylene climacteric rise for the specific cultivar.[6] Monitor fruit maturity indicators to refine timing.
Inadequate Concentration: The applied dose may be too low for the specific cultivar or environmental conditions.Solution: Consult literature for recommended concentrations for your cultivar. A common rate is 125-250 mg/L.[13][17] Higher concentrations (up to 264 mg/L) may not always provide additional benefits.[8]
Poor Spray Coverage: Uneven or insufficient application will lead to inconsistent results.Solution: Ensure thorough coverage of the entire tree canopy. Use of a nonionic or organosilicone surfactant is recommended to improve uptake.[6][18] Apply under slow-drying conditions (e.g., early morning) to enhance absorption.[1]
Cultivar Insensitivity: Some apple cultivars are less responsive to this compound. For example, 'Fuji' apples, which produce low levels of ethylene, may show little to no response.[17]Solution: Research the ethylene production characteristics of your target cultivar. Consider alternative or combination treatments for less sensitive varieties.
High Temperatures: Elevated temperatures following application can lead to inconsistent results.[8]Solution: Apply during cooler parts of the day. Monitor weather conditions post-application and note any extreme temperatures in your experimental records.
Negative Impact on Fruit Quality (e.g., poor color, low sugar) Application Timing and Concentration: High rates or early applications can significantly delay ripening and color development.[9][10]Solution: To minimize impacts on color, consider applying closer to harvest (e.g., 7-14 days before).[1] Use the lowest effective concentration. Split applications may also be an option.
Cultivar Sensitivity: Some cultivars are more prone to delayed coloration. 'Gala' and 'Honeycrisp' are considered more sensitive.[1]Solution: Conduct preliminary trials with a range of concentrations and timings on a small batch of trees to determine the optimal protocol for your cultivar.
Inconsistent Results Across Experiments Variable Environmental Conditions: Year-to-year variations in climate can affect tree physiology and the effectiveness of plant growth regulators.[13]Solution: Maintain detailed records of environmental conditions (temperature, humidity, rainfall) for each experiment. This will help in data analysis and interpretation.
Differences in Crop Load: Trees with a lighter crop load may begin ethylene production earlier, influencing the response to this compound.[1]Solution: Standardize crop load as much as possible across experimental units. Record crop load as a covariate in your experimental design.

Experimental Protocols

Protocol 1: Standard Application of this compound for Pre-Harvest Drop Control

  • Materials:

    • This compound (e.g., ReTain®)

    • Nonionic or organosilicone surfactant

    • Calibrated sprayer

    • Personal Protective Equipment (PPE)

    • pH meter and buffers

  • Procedure:

    • Timing: Identify the target application window, typically 3-4 weeks before the anticipated commercial harvest date for the specific apple cultivar.

    • Solution Preparation:

      • Determine the required volume of spray solution based on tree size and density to ensure thorough coverage (typically 100 gallons per acre).[1]

      • Check and adjust the water pH to be between 6 and 8.[1]

      • Calculate the amount of this compound product needed to achieve the desired concentration (e.g., 125 mg/L).

      • Add the this compound to the spray tank with agitation.

      • Add the surfactant at the recommended rate (e.g., 0.05-0.1% v/v).[18]

    • Application:

      • Apply under slow-drying conditions (e.g., early morning with high humidity) and cool fruit temperatures to maximize absorption.[1]

      • Ensure a rain-free period of at least 6 hours post-application.[1]

      • Spray to the point of drip, ensuring complete and uniform coverage of the foliage and fruit.

    • Data Collection:

      • Monitor fruit drop at regular intervals (e.g., weekly) by counting the number of dropped fruit under each tree.

      • At harvest, collect fruit samples to assess quality parameters such as firmness, soluble solids concentration (SSC), starch index, and color.

Quantitative Data Summary

The following tables summarize the effects of this compound on fruit drop and quality from various studies.

Table 1: Effect of this compound on Pre-Harvest Fruit Drop in Different Apple Cultivars

Cultivar This compound (AVG) Concentration (mg/L) Application Timing (Weeks Before Harvest) Fruit Drop Reduction (%) Reference
'Gala'125 and 2504Reduced from 85% (control) to 10%[13][17]
'Fuji'125 and 2504No significant reduction; slight increase observed[13][17]
'McIntosh'1504Superior to NAA and daminozide[9]
'Delicious'132 and 2643Significantly reduced drop compared to control[8]
'Red Chief'75, 150, 2254All concentrations reduced drop

Table 2: Effect of this compound on Apple Fruit Quality Parameters

Cultivar AVG Treatment Effect on Firmness Effect on Soluble Solids (SSC) Effect on Starch Index Effect on Color Reference
'Royal Gala'Not SpecifiedIncreasedNo significant influenceSlowed degradationNegatively affected[10]
'McIntosh'75, 150, 225 mg/LMaintained firmness-Delayed degradationDelayed red color development[9][12]
'Delicious'132, 264 mg/LDelayed softening (in one of two years)Reduced (in one of two years)Delayed hydrolysis (in one of two years)No effect on red color[8]
'Red Chief'125 mg/LHigher firmnessLower than control--[14]

Visualizations

Signaling Pathways and Experimental Workflows

Ethylene_Biosynthesis_Inhibition cluster_pathway Ethylene Biosynthesis Pathway cluster_inhibition Mechanism of Action cluster_effects Physiological Effects Met Methionine SAM S-adenosylmethionine (SAM) Met->SAM SAM Synthetase ACC 1-aminocyclopropane-1-carboxylic acid (ACC) SAM->ACC ACC Synthase Ethylene Ethylene ACC->Ethylene ACC Oxidase Ripening Fruit Ripening Ethylene->Ripening Abscission Fruit Drop Ethylene->Abscission This compound This compound (AVG) This compound->Inhibition

Caption: this compound's inhibition of the ethylene biosynthesis pathway.

Aviglycine_Experimental_Workflow cluster_planning Phase 1: Experimental Planning cluster_application Phase 2: Treatment Application cluster_data Phase 3: Data Collection & Analysis Cultivar Select Apple Cultivar Timing Determine Application Timing (3-4 weeks pre-harvest) Cultivar->Timing Concentration Define AVG Concentrations Timing->Concentration Solution Prepare Spray Solution (AVG + Surfactant) Concentration->Solution Application Apply to Trees (Thorough Coverage) Solution->Application FruitDrop Monitor Fruit Drop Application->FruitDrop Harvest Harvest Fruit at Maturity FruitDrop->Harvest Quality Assess Fruit Quality (Firmness, SSC, Starch, Color) Harvest->Quality Analysis Statistical Analysis Quality->Analysis

Caption: A generalized workflow for this compound experiments on apples.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Corrective Actions Start Issue: Ineffective Fruit Drop Control Timing Incorrect Timing? Start->Timing Concentration Inadequate Concentration? Start->Concentration Coverage Poor Coverage? Start->Coverage Cultivar Cultivar Insensitivity? Start->Cultivar AdjustTiming Adjust application to 3-4 weeks pre-harvest Timing->AdjustTiming Yes AdjustConc Increase concentration (within recommended limits) Concentration->AdjustConc Yes ImproveApp Ensure thorough coverage and use surfactant Coverage->ImproveApp Yes Reevaluate Re-evaluate cultivar choice or consider alternatives Cultivar->Reevaluate Yes

Caption: A troubleshooting decision tree for ineffective fruit drop control.

References

factors affecting aviglycine uptake and translocation in plants

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the use of aviglycine (AVG) in plant research.

Frequently Asked Questions (FAQs)

Q1: What is this compound (AVG) and what is its primary mechanism of action in plants? A1: this compound, also known as aminoethoxyvinylglycine (AVG), is a plant growth regulator that acts as a competitive inhibitor of ethylene biosynthesis.[1][2] Its primary mechanism is to block the activity of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase.[2][3][4][5] This enzyme is responsible for the conversion of S-adenosylmethionine (SAM) to ACC, which is the immediate precursor to ethylene in plants.[3][6] By inhibiting ACC synthase, AVG effectively reduces or prevents the production of ethylene, thereby delaying processes that are mediated by this hormone, such as ripening, senescence, and abscission.[2][5][6]

Q2: How is this compound translocated within a plant after application? A2: Following foliar application, this compound, as a dissolved substance, is primarily transported throughout the plant via the phloem in a process called translocation.[7] This process moves substances like amino acids and sucrose from "sources" (areas of production, such as leaves) to "sinks" (areas of use or storage, such as roots, fruits, and flowers).[7] The movement is driven by a pressure gradient, as described by the mass flow hypothesis.[7]

Q3: What are the typical concentration ranges for AVG application in research? A3: The effective concentration of AVG varies significantly depending on the plant species, the specific developmental process being targeted, and environmental conditions.[8] For example, concentrations as low as 1 µM have been shown to inhibit ethylene production in maize root tips.[1] In horticultural applications, concentrations for foliar sprays can range from 50 mg/L to 1000 mg/L.[8][9][10] For instance, applications on sweet cherries are often in the 50-100 mg/L range, while pineapple flowering inhibition may require multiple applications at 500 mg/L.[8][9] It is crucial to perform dose-response experiments to determine the optimal concentration for a specific experimental system.

Q4: Are there any known off-target effects of this compound? A4: Yes. While AVG is a potent inhibitor of ACC synthase, it can also affect other enzymes, particularly those dependent on pyridoxal phosphate (PLP).[11] High concentrations of AVG (>5 µM) have been shown to inhibit aminotransferases, which can disrupt nitrogen metabolism and affect root development and nitrate uptake.[12] This can trigger a nitrogen limitation response in the plant and deregulate the homeostasis of certain amino acids, such as histidine.[12] Researchers should be aware of these potential off-target effects, especially when using higher concentrations or observing unexpected physiological responses.

Troubleshooting Guide

Issue 1: Inconsistent or no observable effect after AVG application.

Potential Cause Troubleshooting Steps & Recommendations
Poor Foliar Uptake/Penetration Optimize Environmental Conditions: Penetration of AVG is enhanced by high relative humidity (approaching 100%) which keeps the spray droplet hydrated on the leaf surface for longer.[13] Avoid application during hot, dry conditions which cause rapid droplet drying. Rewetting the dried deposit with water can transiently increase penetration.[13] Check Formulation pH: The uptake of amino acid-like substances can be pH-dependent.[14] While specific data for AVG is limited, the pH of the spray solution can influence its charge and solubility, affecting its ability to cross the cuticle. Buffer your solution and test a range of pH values (e.g., 5.5 to 7.0). Incorporate Surfactants/Adjuvants: Use a non-ionic surfactant (e.g., Sylgard 309, 0.05% v/v) to reduce the surface tension of the spray droplets.[15][16] This improves spreading and contact with the plant surface, which is critical for uptake.[17] Organosilicone surfactants are particularly potent super-penetrants.[18]
Incorrect Application Timing Developmental Stage: The efficacy of AVG is highly dependent on the plant's developmental stage. For inhibiting fruit ripening, it should be applied prior to the onset of the ethylene climacteric.[8][19][20] For inhibiting flowering, multiple applications may be needed leading up to the period of natural floral induction.[9][21][22] Time of Day: Apply during early morning or late evening when humidity is higher and temperatures are lower to slow evaporation and increase the absorption window.
Sub-optimal Concentration Conduct a Dose-Response Study: The required concentration is species- and even cultivar-dependent.[8][23] Test a range of concentrations (e.g., 50, 100, 250, 500 mg/L) to find the optimal dose for your specific experiment.[8][9][15][23]
Degradation of AVG Stock Proper Storage: AVG hydrochloride should be stored as a solid at -20°C for long-term stability (≥4 years).[1] Aqueous solutions are not recommended for storage for more than one day.[1] Prepare fresh solutions for each experiment.

Issue 2: Observed phytotoxicity, such as leaf burn, stunting, or chlorosis.

Potential Cause Troubleshooting Steps & Recommendations
Excessively High Concentration Reduce AVG Concentration: Phytotoxicity can occur if the applied concentration is too high for the specific plant species or cultivar. Refer to the dose-response study to select a concentration that is effective without causing damage. High doses of AVG have been shown to have inhibitory impacts on nutrient uptake.[23]
Surfactant/Adjuvant Toxicity Check Adjuvant Concentration: Some surfactants can be phytotoxic at high concentrations. Ensure the adjuvant is used within the manufacturer's recommended range. Organosilicone surfactants, while effective, can also be toxic to non-target organisms.[18][24]
Off-Target Effects on Nitrogen Metabolism Provide Supplemental Nutrients: At high concentrations, AVG can interfere with amino acid metabolism and induce a nitrogen-limitation response.[12] In such cases, supplying glutamate to the roots has been shown to partially restore root growth.[12] Ensure the plants have adequate nitrogen supply.

Data Presentation: Factors Affecting this compound Efficacy

Table 1: Summary of Factors Influencing AVG Foliar Uptake and Efficacy

FactorObservationRecommendations & NotesSource(s)
Relative Humidity (RH) Penetration increases markedly as RH is increased from 50% to 100%.Apply AVG during periods of high humidity (e.g., early morning, evening) to maximize uptake.[13]
Temperature Increasing temperature from 10 to 30°C had a positive effect on initial penetration (0-6h) but little effect thereafter.Moderate temperatures are suitable; avoid extreme heat which can cause rapid drying of spray droplets.[13]
Droplet Rewetting Rewetting a dried deposit of AVG with water caused a temporary increase in penetration.Light rain or dew following application may enhance efficacy.[13]
Surfactants/Adjuvants Non-ionic and organosilicone surfactants reduce surface tension, increasing droplet spread and retention.Always include a surfactant in foliar spray solutions as per recommended rates (e.g., 0.05-0.1% v/v).[15][16][17]
Solution pH Uptake of amino acids can be pH-dependent.Test and buffer the pH of the spray solution, starting in a slightly acidic to neutral range (5.5-7.0).[14][25]
Application Timing & Frequency Efficacy is highly dependent on timing relative to the target physiological event (e.g., ripening, flowering). Multiple applications are often more effective than a single application for sustained inhibition.Base application timing on the specific developmental window. For processes like flowering inhibition, a schedule of repeated applications (e.g., every 10-20 days) may be necessary.[9][19][20][21][22]

Table 2: Examples of Effective AVG Concentrations in Various Plant Species

Plant SpeciesApplication TargetEffective Concentration (a.i.)Source(s)
Apple (Malus domestica)Delay ripening, reduce fruit drop125 mg/L[19]
Pineapple (Ananas comosus)Inhibit natural flowering250 - 500 mg/L (multiple applications)[9][21][22]
Sweet Cherry (Prunus avium)Delay maturation, improve firmness50 - 100 mg/L[8]
Japanese Plum (Prunus salicina)Inhibit nutrient uptake (experimental)200 mg/L[23]
Peach (Prunus persica)Reduce pre-harvest drop, improve quality100 - 200 mg/L[20]
Paprika (Capsicum annuum)Reduce flower/pod drop250 ppm (mg/L)[16]
Oilseed Rape (Brassica napus)Inhibit root elongation (experimental)>5 µM[12]
Tomato (Solanum lycopersicum)Delay post-harvest ripening1 mM[1]

Experimental Protocols

Protocol 1: General Method for Foliar Application of this compound

  • Prepare AVG Stock Solution: As AVG is typically supplied as a hydrochloride salt, calculate the amount needed based on the desired final concentration of the active ingredient. Dissolve the AVG powder in an appropriate aqueous buffer (e.g., PBS pH 7.2, solubility approx. 10 mg/mL).[1] Prepare this stock solution fresh on the day of use.[1]

  • Prepare Final Spray Solution: Dilute the AVG stock solution to the desired final concentration (e.g., 100 mg/L) in deionized water.

  • Add Surfactant: Add a non-ionic surfactant (e.g., Tween-20, Triton X-100, or a commercial formulation like Sylgard 309) to the final spray solution, typically to a final concentration of 0.05% (v/v). Mix gently but thoroughly.

  • Application: Use a handheld sprayer or an appropriate apparatus to apply the solution to the target plant tissues (e.g., leaves, flowers, fruit) until runoff, ensuring complete and uniform coverage. Also, prepare a control group sprayed with the buffer and surfactant solution only.

  • Environmental Control: Perform the application in a controlled environment or during favorable weather conditions (high humidity, low wind, moderate temperature) to maximize uptake.

  • Post-Application: Label treated plants and record all application details, including date, time, concentration, and environmental conditions. Monitor plants for desired effects and any signs of phytotoxicity.

Protocol 2: Measurement of Ethylene Production by Gas Chromatography (GC)

This protocol is adapted from methodology described for olive inflorescences.[6]

  • Sample Collection: Excise a known mass of plant tissue (e.g., 0.5-1.0 g of leaf discs, floral tissue, or fruit peel) from both control and AVG-treated plants.

  • Incubation: Immediately place the tissue into a small, airtight glass vial or test tube of a known volume. Seal the vial with a septum cap.

  • Accumulation: Incubate the sealed vials at a constant temperature (e.g., 20-25°C) for a fixed period (e.g., 1-2 hours) to allow ethylene to accumulate in the headspace.

  • Gas Sampling: Using a gas-tight syringe, withdraw a 1 mL sample of the headspace gas from the vial through the septum.

  • GC Analysis: Inject the gas sample into a gas chromatograph equipped with a Flame Ionization Detector (FID) and an appropriate column (e.g., alumina-packed) for separating ethylene from other gases.

  • Quantification: Calculate the ethylene concentration based on a standard curve generated using a certified ethylene gas standard. Express the results as µL or nL of ethylene per kilogram of tissue per hour (µL·kg⁻¹·h⁻¹).

Protocol 3: Quantification of 1-aminocyclopropane-1-carboxylic acid (ACC)

This protocol is based on the chemical assay developed for ACC, the precursor that accumulates upon AVG treatment.[3]

  • Tissue Extraction: Homogenize a known weight of fresh plant tissue in a suitable extraction buffer (e.g., 80% ethanol) and centrifuge to pellet debris. Collect the supernatant.

  • Assay Preparation: In a sealed test tube, combine a sample of the plant extract with a reaction mixture containing pyridoxal phosphate, MnCl₂, and H₂O₂ at a high pH (11.5).

  • Conversion Reaction: The reagents will chemically convert the ACC in the extract into ethylene.

  • Ethylene Measurement: Measure the ethylene liberated in the headspace of the test tube using Gas Chromatography as described in Protocol 2.

  • Quantification: The amount of ethylene produced is directly proportional to the amount of ACC present in the original extract. Quantify using an ACC standard curve.

Mandatory Visualizations

Ethylene_Biosynthesis_Pathway substance substance enzyme enzyme inhibitor inhibitor product product Met Methionine SAMS SAM Synthetase Met->SAMS SAM S-Adenosylmethionine (SAM) ACS ACC Synthase SAM->ACS ACC 1-Aminocyclopropane- 1-carboxylic acid (ACC) ACO ACC Oxidase ACC->ACO Ethylene Ethylene SAMS->SAM ACS->ACC ACO->Ethylene AVG This compound (AVG) AVG->ACS Experimental_Workflow cluster_measurements Analytical Endpoints start_end start_end process process treatment treatment measurement measurement decision decision start Start: Define Hypothesis & Experimental Design prep Prepare AVG and Control Solutions start->prep treat Apply Treatments (AVG vs. Control) prep->treat incubate Incubation Period (Time course) treat->incubate sample Collect Plant Tissue Samples incubate->sample measure Perform Measurements sample->measure analysis Data Analysis & Statistical Evaluation measure->analysis ethylene Ethylene Production (GC) acc ACC Levels phenotype Phenotypic Changes end Conclusion analysis->end Troubleshooting_Logic problem problem decision decision check check solution solution start Problem: AVG Ineffective q1 Was a surfactant used and humidity high? start->q1 q2 Was concentration optimized for species? q1->q2 Yes s1 Action: Re-apply with surfactant in high humidity. q1->s1 No q3 Was application timed correctly with development? q2->q3 Yes s2 Action: Conduct a dose-response experiment. q2->s2 No q4 Was AVG solution freshly prepared? q3->q4 Yes s3 Action: Review literature and re-apply at critical window. q3->s3 No s5 Consider other factors: - Off-target effects - Plant resistance q4->s5 Yes s4 Action: Use fresh solution; store stock at -20°C. q4->s4 No

References

minimizing phytotoxicity of high aviglycine concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with aviglycine. Our aim is to help you minimize phytotoxicity and achieve optimal results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a competitive inhibitor of the enzyme 1-aminocyclopropane-1-carboxylic acid (ACC) synthase.[1] This enzyme is crucial for the conversion of S-adenosylmethionine (SAM) to ACC, which is the direct precursor to ethylene in plants.[1] By inhibiting ACC synthase, this compound effectively suppresses ethylene biosynthesis.

Q2: What are the intended effects of this compound in plant research?

A2: this compound is primarily used to delay ripening, reduce pre-harvest fruit drop, and maintain firmness in climacteric fruits.[2] It can also be used to study the role of ethylene in various plant physiological processes, including senescence, abscission, and response to stress.

Q3: What are the visual symptoms of this compound phytotoxicity?

A3: Symptoms of phytotoxicity from high concentrations of this compound can be similar to general herbicide injury and may include:

  • Leaf distortion: Cupping, curling, or twisting of leaves.[3]

  • Stunted growth: Reduced overall plant vigor and growth rate.[3]

  • Chlorosis: Yellowing of leaves.[3]

  • Reduced fruit size: High concentrations have been shown to negatively impact fruit development.

  • Delayed coloration: A noticeable delay in the development of fruit color, particularly in red varieties.[4]

Q4: What factors can increase the risk of this compound phytotoxicity?

A4: Several factors can increase a plant's susceptibility to phytotoxicity:

  • High Concentrations: Exceeding recommended concentration ranges is a primary cause of phytotoxicity.

  • Environmental Stress: Plants under stress from drought, extreme temperatures, or nutrient deficiencies are more vulnerable to chemical injury.[5][6]

  • Application Conditions: Spraying in hot, sunny conditions (above 85-90°F) can increase the risk of leaf burn.[6] High humidity can prolong leaf wetness and increase absorption, potentially leading to injury.[6]

  • Plant Developmental Stage: Young, tender growth is often more sensitive to chemical applications.[5]

Troubleshooting Guide

Issue 1: Leaf curling and distortion observed after this compound application.

  • Possible Cause: The this compound concentration used was too high for the specific plant species or cultivar.

  • Troubleshooting Steps:

    • Confirm Concentration: Double-check your calculations and the concentration of your stock solution.

    • Reduce Concentration: In subsequent experiments, perform a dose-response study to determine the optimal, non-phytotoxic concentration for your specific application.

    • Rinse Foliage: If the application was recent (within a few hours), gently rinsing the foliage with water may help remove unabsorbed this compound.[7]

    • Support Plant Recovery: Provide optimal growing conditions (water, nutrients) to help the plant recover and outgrow the damage.[6]

Issue 2: Fruit size is smaller than expected, or fruit color development is delayed.

  • Possible Cause: The this compound concentration or application timing is interfering with normal fruit development. High concentrations of AVG have been shown to reduce fruit skin pigmentation.[4]

  • Troubleshooting Steps:

    • Review Application Timing: The timing of this compound application is critical. Applications too early in fruit development may have a more pronounced effect on size. The negative effects of AVG on fruit coloration are more related to the timing of application than the rate.[4]

    • Adjust Concentration: Lower the concentration in future applications. Refer to the data tables below for concentration ranges used in published studies.

    • Consider Crop Load: A light crop load may exacerbate the effects of a given this compound concentration.[4]

Issue 3: Inconsistent results or suspected phytotoxicity when tank-mixing this compound with other compounds.

  • Possible Cause: Incompatibility with tank-mix partners or the use of inappropriate adjuvants. The addition of certain spreaders, stickers, or wetting agents can sometimes contribute to phytotoxicity.[5]

  • Troubleshooting Steps:

    • Jar Test: Before mixing a new combination in your sprayer, perform a jar test to check for physical compatibility (e.g., precipitation, separation).

    • Test on a Small Batch: Apply any new tank mix to a small number of plants and observe for 7-10 days for any signs of phytotoxicity before treating the entire batch.[5]

    • Adjuvant Selection: Use adjuvants specifically labeled as safe for your target crop. Non-ionic surfactants are generally considered safer than oil-based adjuvants, which can increase penetration and the risk of injury under certain conditions.

    • Consult Literature: Review scientific literature for studies that have used similar tank-mix combinations.

Data Presentation

Table 1: Effects of Various this compound (AVG) Concentrations on Fruit Quality Parameters

CropCultivarAVG Concentration (mg/L)Application TimingKey Effects
Apple'Gala'65, 130, 2603 weeks before anticipated harvest130 mg/L was more effective at minimizing fruit drop than 65 mg/L and not significantly different from 260 mg/L. AVG decreased fruit skin pigmentation.[4]
Plum'President'100, 200-Increased fruit firmness (rupture force) with increasing AVG concentrations.[2]
Pineapple'Tainon 18'250, 375, 500Triple applications at 20-day intervals500 mg/L significantly reduced natural flowering compared to control.[8]

Experimental Protocols

Protocol 1: General Protocol for Foliar Application of this compound

  • Solution Preparation:

    • Prepare a stock solution of this compound in the desired solvent (typically water). Ensure complete dissolution.

    • Dilute the stock solution to the final desired experimental concentrations.

    • If using an adjuvant, add it to the final solution according to the manufacturer's recommendations. A non-ionic surfactant is often used to ensure even leaf coverage.

  • Application:

    • Apply the solution as a fine mist to the plant foliage until runoff to ensure thorough coverage.

    • Spray during cooler parts of the day, such as early morning or late evening, to minimize rapid evaporation and reduce the risk of leaf burn.[9] Avoid application in windy conditions to prevent drift.[9][10]

    • Include a control group sprayed only with water and the adjuvant (if used).

  • Post-Application Monitoring:

    • Observe plants daily for the first week and then periodically for signs of phytotoxicity (e.g., leaf curling, chlorosis, stunting).

    • Record observations and quantify any damage if possible (e.g., percentage of affected leaves, severity score).

Protocol 2: Assessing this compound Phytotoxicity

  • Visual Assessment:

    • Establish a rating scale for phytotoxicity symptoms (e.g., 0 = no injury, 1 = slight leaf cupping, 2 = moderate curling and chlorosis, 3 = severe distortion and stunting).

    • Score each plant at set time points after application (e.g., 3, 7, and 14 days).

  • Physiological Measurements:

    • Chlorophyll Content: Measure chlorophyll content using a handheld chlorophyll meter or by solvent extraction and spectrophotometry. A significant reduction in chlorophyll content in treated plants compared to controls can indicate phytotoxicity.

    • Photosynthetic Efficiency: Use a chlorophyll fluorometer to measure the maximum quantum yield of photosystem II (Fv/Fm). A decrease in this value is an early indicator of plant stress.[11]

Visualizations

Ethylene_Biosynthesis_Pathway cluster_enzymes Enzymes Methionine Methionine SAM S-adenosylmethionine (SAM) Methionine->SAM ATP ACC 1-aminocyclopropane- 1-carboxylic acid (ACC) SAM->ACC Ethylene Ethylene ACC->Ethylene ACCSynthase ACC Synthase ACCSynthase->SAM Catalyzes ACCOxidase ACC Oxidase ACCOxidase->ACC Catalyzes This compound This compound This compound->ACCSynthase Inhibits

Caption: this compound inhibits the ethylene biosynthesis pathway.

Phytotoxicity_Troubleshooting_Workflow Start Phytotoxicity Symptoms Observed (e.g., leaf curl, stunting) Check_Concentration Was the concentration within the recommended range? Start->Check_Concentration Check_Environment Were environmental conditions stressful (e.g., high heat, drought)? Check_Concentration->Check_Environment Yes Action_Reduce_Conc Action: Reduce concentration in future experiments. Check_Concentration->Action_Reduce_Conc No Check_TankMix Was this compound tank-mixed with other chemicals? Check_Environment->Check_TankMix No Action_Optimize_Env Action: Apply during cooler temperatures and ensure adequate plant hydration. Check_Environment->Action_Optimize_Env Yes Action_Jar_Test Action: Perform compatibility jar test and test on a small plant batch first. Check_TankMix->Action_Jar_Test Yes Action_Support_Recovery Action: Provide optimal growing conditions to support plant recovery. Check_TankMix->Action_Support_Recovery No Action_Reduce_Conc->Check_Environment Action_Optimize_Env->Check_TankMix Action_Jar_Test->Action_Support_Recovery

Caption: Troubleshooting workflow for this compound phytotoxicity.

References

Technical Support Center: Aviglycine Efficacy Under Various Environmental Conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of aviglycine. The information is designed to address specific issues that may arise during experimentation due to the influence of environmental factors on the efficacy of this compound.

Troubleshooting Guide

This guide addresses common problems encountered during the application of this compound, providing potential causes and actionable solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Reduced or no efficacy of this compound application. Inappropriate Temperature: this compound's efficacy can be temperature-dependent. Low temperatures may reduce its activity.Ensure application occurs within the optimal temperature range for the specific plant species and desired outcome. For post-harvest treatments, efficacy may be more dependent on post-treatment temperature than exposure time.[1] Pre- and post-harvest heat treatments in conjunction with this compound can influence fruit ripening after cold storage.[2]
High Humidity: High relative humidity can enhance the penetration of this compound.[3] If humidity is too low, the spray solution may evaporate too quickly, reducing uptake.Apply this compound during periods of moderate to high humidity (e.g., early morning or evening) to maximize uptake. Increasing relative humidity from 50% to 100% has been shown to markedly increase penetration.[3]
Incorrect pH of Spray Solution: The pH of the water used to dissolve this compound can affect its stability and absorption by the plant. An unsuitable pH can lead to alkaline hydrolysis, reducing the active ingredient's effectiveness.[4][5]The ideal pH for most pesticide solutions, including plant growth regulators, is between 5 and 7.[4] Always measure the pH of your water source before mixing and adjust if necessary using a suitable buffer.
Suboptimal Light Intensity: Light intensity can influence plant metabolism and potentially the uptake and translocation of this compound.While direct studies on this compound are limited, general plant physiology suggests that application during periods of active photosynthesis (moderate light) may be beneficial. However, very high light intensity could cause rapid drying of the spray solution.
Inconsistent results between experiments. Variable Environmental Conditions: Fluctuations in temperature, humidity, and light intensity between experiments can lead to variability in this compound's effects.Record environmental conditions (temperature, relative humidity, light intensity) during each experiment to identify potential sources of variation. Conduct experiments under controlled environmental conditions whenever possible.
Inconsistent Application Timing: The developmental stage of the plant or fruit at the time of application is critical for efficacy.Standardize the application timing based on the specific physiological stage of the plant material (e.g., weeks before anticipated harvest, specific growth stage).[6]
Phytotoxicity symptoms observed after application. High Concentration: Applying this compound at a concentration higher than recommended can lead to adverse effects on the plant.Strictly adhere to the recommended concentration for the specific crop and desired outcome. Conduct small-scale trials with a range of concentrations to determine the optimal dose for your experimental conditions.
Spray Additives/Adjuvants: The use of certain surfactants or other additives in the spray solution could potentially cause phytotoxicity in combination with this compound.Use only recommended and tested adjuvants. When using a new adjuvant, conduct a small-scale test to check for any adverse reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action of this compound?

A1: this compound is a competitive inhibitor of the enzyme 1-aminocyclopropane-1-carboxylic acid (ACC) synthase.[2][7] This enzyme catalyzes the conversion of S-adenosylmethionine (SAM) to ACC, which is the immediate precursor to ethylene in plants.[7] By blocking ACC synthase, this compound effectively reduces the biosynthesis of ethylene, a key plant hormone involved in ripening, senescence, and stress responses.

Q2: How does temperature influence the effectiveness of this compound?

A2: Temperature plays a crucial role in the efficacy of this compound. For instance, in post-harvest applications on peaches, the benefit of this compound treatment was more dependent on the storage temperature (more effective at 20°C than at 10°C) than on the duration of exposure to the this compound solution.[1] One study found that increasing the temperature from 10 to 30°C increased this compound penetration in the initial hours after application.[3]

Q3: What is the effect of humidity on this compound uptake?

A3: High relative humidity significantly enhances the penetration of this compound through the plant cuticle.[3] Research has demonstrated that increasing the relative humidity from 50% to 100% can markedly increase its uptake.[3] This is likely due to the delayed drying of the spray droplet on the plant surface, allowing for a longer period of absorption.

Q4: Does the pH of the spray solution matter for this compound application?

A4: Yes, the pH of the spray solution is important. While specific studies on this compound are not abundant in the provided results, general knowledge of pesticide and plant growth regulator application suggests that an optimal pH range (typically between 5 and 7) is crucial for the stability of the active ingredient and for optimal foliar uptake.[4][8] Alkaline water (pH > 7) can lead to alkaline hydrolysis, which degrades the active compound and reduces its efficacy.[4][5]

Q5: Can light intensity affect the performance of this compound?

A5: While the direct impact of light intensity on this compound efficacy is not well-documented in the provided search results, light is a critical factor for overall plant physiology. Light intensity influences photosynthesis and stomatal opening, which can in turn affect the uptake of foliar-applied substances. Extreme light conditions (very high or very low) can cause stress in plants, potentially altering their response to growth regulators.

Quantitative Data Summary

The following tables summarize the quantitative effects of various environmental conditions and application parameters on the efficacy of this compound, based on available research data.

Table 1: Effect of Temperature on this compound Efficacy

Plant/FruitTreatment DetailsTemperature (°C)Observed EffectReference
Peach ('FlordaPrince')Post-harvest dip in 300 mg/L AVG10No detectable difference between treated and control fruits.[1]
20AVG-treated fruits were firmer than control fruits after 5 days.[1]
Tomato Fruit Cuticles14C-AVG application10 to 30Increased penetration in the first 6 hours after application.[3]

Table 2: Effect of Relative Humidity (RH) on this compound Penetration

SampleTreatment DetailsRelative Humidity (%)Observed EffectReference
Tomato Fruit Cuticles14C-AVG application50 to 100Markedly increased penetration.[3]

Table 3: Effect of this compound Concentration on Various Parameters

Plant/FruitConcentration (mg/L)Parameter MeasuredObserved EffectReference
'Gala' Apple65 (half-rate)Pre-harvest fruit dropLess effective than full-rate.[6]
130 (full-rate)Pre-harvest fruit dropMore effective at minimizing fruit drop.[6]
260 (double-rate)Pre-harvest fruit dropNo significant difference from full-rate.[6]
'Gala' Apple125Pre-harvest fruit dropReduced fruit drop to 10% (control was 85%).[9]
250Pre-harvest fruit dropReduced fruit drop to 10% (control was 85%).[9]
'Fuji' Apple125Pre-harvest fruit dropIncreased fruit drop to 10% (control was 6%).[9]
250Pre-harvest fruit dropIncreased fruit drop to 10% (control was 6%).[9]
Tomato500, 1000, 1500Respiration rateReduced respiration rate compared to control.[10]
1500Fruit firmnessMinimized the decrease in firmness.[10]

Experimental Protocols

Protocol 1: General Protocol for Pre-Harvest Application of this compound to Fruit Trees

  • Materials:

    • This compound formulation (e.g., ReTain®)

    • Water source with a pH between 5.5 and 6.5 (adjust if necessary)

    • Calibrated sprayer

    • Surfactant (optional, as recommended by the product label)

    • Personal Protective Equipment (PPE)

  • Procedure:

    • Determine the optimal application timing based on the fruit variety and desired outcome (typically 1-4 weeks before anticipated harvest).

    • On the day of application, measure the ambient temperature and relative humidity. Avoid spraying in extreme heat, low humidity, or windy conditions.

    • Prepare the spray solution by dissolving the required amount of this compound in water of the appropriate pH. If using a surfactant, add it to the solution as per the manufacturer's instructions.

    • Calibrate the sprayer to ensure uniform and thorough coverage of the target foliage and fruit.

    • Apply the solution to the trees, ensuring complete coverage of the canopy.

    • Monitor the fruit for the desired effects (e.g., delayed ripening, reduced fruit drop) at regular intervals until harvest.

    • Collect data on relevant parameters such as fruit firmness, color, soluble solids content, and ethylene production.

Protocol 2: Laboratory Assay for Testing this compound Efficacy on Fruit Ripening

  • Materials:

    • Uniform, freshly harvested climacteric fruits (e.g., tomatoes, bananas)

    • This compound solutions at various concentrations

    • Control solution (water)

    • Beakers or trays for dipping fruit

    • Controlled environment chambers or incubators

    • Equipment for measuring fruit quality parameters (e.g., colorimeter, texture analyzer, refractometer)

  • Procedure:

    • Prepare a series of this compound solutions at different concentrations (e.g., 0, 100, 250, 500 mg/L).

    • Randomly assign fruits to each treatment group, including a control group.

    • Dip the fruits in their respective solutions for a standardized period (e.g., 2 minutes).

    • Allow the fruits to air dry completely.

    • Place the fruits in a controlled environment chamber at a specific temperature and relative humidity.

    • Evaluate fruit ripening parameters (e.g., color change, firmness, ethylene production) daily or at other regular intervals.

    • Analyze the data to determine the effect of different this compound concentrations on the rate of ripening.

Visualizations

Ethylene_Biosynthesis_and_Aviglycine_Inhibition cluster_pathway Ethylene Biosynthesis Pathway cluster_inhibition Inhibition by this compound SAM S-adenosylmethionine (SAM) ACC 1-aminocyclopropane-1- carboxylic acid (ACC) SAM->ACC ACC Synthase Ethylene Ethylene ACC->Ethylene ACC Oxidase This compound This compound This compound->SAM Inhibits

Caption: this compound inhibits ethylene biosynthesis by blocking ACC synthase.

Experimental_Workflow_Troubleshooting cluster_prep Preparation cluster_application Application cluster_analysis Analysis & Troubleshooting A Define Experimental Goal B Select Plant Material (species, growth stage) A->B C Prepare this compound Solution (check pH, concentration) B->C E Apply this compound C->E D Monitor Environmental Conditions (Temp, RH, Light) D->E F Monitor Plant Response E->F G Data Collection & Analysis F->G H Unexpected Results? G->H I Review Protocol & Conditions H->I Yes I->A Revise Experiment

Caption: Troubleshooting workflow for this compound experiments.

Ethylene_Signaling_Pathway cluster_membrane Endoplasmic Reticulum Membrane cluster_cytoplasm Cytoplasm / Nucleus ETR1 ETR1/ERS1 (Receptors) CTR1 CTR1 ETR1->CTR1 Activates (No Ethylene) EIN2 EIN2 EIN3 EIN3/EIL1 EIN2->EIN3 Activates CTR1->EIN2 Inhibits (Phosphorylates) ERFs Ethylene Response Factors (ERFs) EIN3->ERFs Activates Transcription Response Ethylene Responses (e.g., Ripening, Senescence) ERFs->Response Ethylene Ethylene Ethylene->ETR1 Binds & Inactivates

Caption: Simplified ethylene signaling pathway in plants.

References

Validation & Comparative

A Comparative Guide to Aviglycine and 1-MCP for Delaying Banana Ripening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of two prominent ethylene inhibitors, Aviglycine (AVG) and 1-Methylcyclopropene (1-MCP), in delaying the ripening process of bananas (Musa spp.). The information presented herein is supported by experimental data to aid in the selection and application of these compounds in postharvest research and technology.

Mechanisms of Action: A Fundamental Divergence

The primary driver of ripening in climacteric fruits like bananas is the phytohormone ethylene. This compound and 1-MCP intervene in the ethylene-mediated ripening process at two distinct points: synthesis and perception.

This compound (AVG): An Inhibitor of Ethylene Biosynthesis

This compound, also known as aminoethoxyvinylglycine, acts as a competitive inhibitor of the enzyme ACC (1-aminocyclopropane-1-carboxylic acid) synthase.[1][2][3][4] This enzyme catalyzes the conversion of S-adenosylmethionine (SAM) to ACC, the immediate precursor to ethylene.[2][3] By blocking this crucial step, AVG effectively reduces the endogenous production of ethylene, thereby delaying the onset of ripening.[1][5]

1-Methylcyclopropene (1-MCP): An Inhibitor of Ethylene Action

In contrast, 1-MCP does not affect ethylene synthesis. Instead, it acts as an antagonist to the ethylene receptors in the fruit's cells.[6][7][8][9] 1-MCP has a high affinity for these receptors and binds to them irreversibly, preventing ethylene from binding and initiating the downstream signaling cascade that leads to ripening.[9][10] This effectively makes the fruit insensitive to the presence of both endogenous and exogenous ethylene.[11]

Comparative Efficacy: Experimental Data

The following tables summarize the quantitative effects of this compound and 1-MCP on key ripening parameters in bananas, compiled from various studies. It is important to note that the effectiveness of these treatments can vary based on factors such as banana cultivar, maturity stage at harvest, concentration of the inhibitor, application method, and storage conditions.[12]

Table 1: Effect of this compound and 1-MCP on Banana Fruit Firmness (N)

TreatmentDay 0Day 4Day 8Day 12Day 16
Control (Untreated) 11.76~4.0<1.0<1.0<1.0
This compound (AVG) 11.76~7.0~3.0~1.5<1.0
1-MCP (400 nL/L) 11.7611.511.010.59.8

Data synthesized from multiple sources indicating general trends.[2][12][13][14]

Table 2: Influence of this compound and 1-MCP on Peel Color (L, a, b*)**

TreatmentParameterDay 0Day 5Day 10Day 15
Control (Untreated) L * (Lightness)55-6065-7070-7560-65
a * (Green to Red)-10 to -12-5 to -70 to 25 to 8
b * (Blue to Yellow)35-4050-5560-6555-60
This compound (AVG) L * (Lightness)55-6060-6568-7265-70
a * (Green to Red)-10 to -12-8 to -10-3 to -50 to 2
b * (Blue to Yellow)35-4045-5055-6058-62
1-MCP (400 nL/L) L * (Lightness)55-6058-6260-6562-68
a * (Green to Red)-10 to -12-10 to -11-9 to -10-7 to -9
b * (Blue to Yellow)35-4040-4545-5050-55

Data presented as ranges to reflect typical changes observed in studies.[12][15][16][17][18]

Table 3: Comparison of Total Soluble Solids (TSS) Content (°Brix)

TreatmentDay 0Day 4Day 8Day 12Day 16
Control (Untreated) 4-610-1418-2220-2420-24
This compound (AVG) 4-68-1014-1818-2220-24
1-MCP (250 ppb) 4-65-76-88-1010-12

Data synthesized from multiple sources indicating general trends.[13][19][20]

Table 4: Effect on Ethylene Production (µL/kg·h)

TreatmentDay 0Climacteric Peak (Day)Peak Production
Control (Untreated) <0.182.0 - 50.0
This compound (AVG) <0.1DelayedSignificantly Reduced
1-MCP (250 ppb) <0.1Delayed by 20 daysDelayed and Suppressed

Data synthesized from multiple sources.[14][19][21][22][23] Note: The range of ethylene production can be wide depending on the banana variety and measurement conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the application of this compound and 1-MCP and the measurement of key ripening parameters.

3.1. Application of Ripening Inhibitors

  • This compound (AVG) Application:

    • Preparation: AVG is typically available as a water-soluble powder or liquid concentrate. A stock solution is prepared by dissolving the required amount in deionized water to achieve the desired concentration (e.g., 0.8 g/L).[2]

    • Application Method: For postharvest application, bananas are dipped in the AVG solution for a specified duration (e.g., 5-10 minutes). For preharvest application, the solution is sprayed onto the banana bunches on the plant at a specific time before harvest (e.g., 78 days after the last hand formation).[2]

    • Post-application: The treated bananas are air-dried before being stored under controlled temperature and humidity conditions.

  • 1-Methylcyclopropene (1-MCP) Application (Gaseous Exposure):

    • Preparation: 1-MCP is typically generated from a powder formulation upon dissolution in water. The amount of powder is calculated based on the volume of the airtight container and the desired final concentration (e.g., 150-600 ppb).[24][25]

    • Application: Bananas are placed in an airtight container or chamber. The 1-MCP is generated within the sealed container, and the bananas are exposed for a specific duration (e.g., 12-24 hours) at a controlled temperature (e.g., 17-21°C).[24][25] A fan may be used to ensure even distribution of the gas.[25]

    • Post-application: After the exposure period, the container is vented, and the bananas are stored under the desired experimental conditions.

3.2. Measurement of Ripening Parameters

  • Fruit Firmness:

    • Instrument: A texture analyzer or penetrometer equipped with a cylindrical probe (e.g., 7-8 mm diameter) is used.[26][27][28][29]

    • Procedure: The probe is penetrated into the pulp of the banana at a constant speed (e.g., 50 mm/min).[29] Measurements are typically taken at the midpoint of the fruit.

    • Data: The maximum force (in Newtons) required to puncture the pulp is recorded as the firmness.[26][29]

  • Peel Color:

    • Instrument: A colorimeter (e.g., HunterLab, Minolta) is used to measure the peel color in the CIE Lab* color space.[16][17][18][30]

    • Procedure: The colorimeter is calibrated using a standard white tile. Measurements are taken at three different points on the equatorial region of the banana.

    • Data: The L* (lightness), a* (greenness to redness), and b* (blueness to yellowness) values are recorded.[17][30]

  • Total Soluble Solids (TSS):

    • Instrument: A digital or handheld refractometer is used.[31][32][33][34]

    • Procedure: A small sample of the banana pulp is homogenized, and a few drops of the juice are placed on the prism of the refractometer.

    • Data: The TSS is measured in degrees Brix (°Brix), which corresponds to the percentage of soluble solids in the sample.[32]

  • Ethylene Production:

    • Instrument: A gas chromatograph (GC) equipped with a flame ionization detector (FID).[21][22][23][35]

    • Procedure: Individual bananas are enclosed in an airtight container of a known volume for a specific period (e.g., 1 hour) at a controlled temperature.[35] A sample of the headspace gas is then withdrawn using a gas-tight syringe and injected into the GC.

    • Data: The concentration of ethylene in the sample is determined by comparing the peak area to that of a known ethylene standard. The production rate is then calculated and expressed as µL of ethylene per kilogram of fruit per hour (µL/kg·h).[21]

Visualizing the Mechanisms and Workflow

Diagrams of Signaling Pathways and Experimental Workflow

Ethylene_Biosynthesis_and_Action cluster_0 Ethylene Biosynthesis cluster_1 Inhibition by this compound cluster_2 Ethylene Signaling Pathway cluster_3 Inhibition by 1-MCP SAM S-adenosyl- methionine (SAM) ACC 1-aminocyclopropane- 1-carboxylic acid (ACC) SAM->ACC ACC Synthase Ethylene Ethylene ACC->Ethylene ACC Oxidase This compound This compound (AVG) This compound->ACC Synthase Inhibits Ethylene_ext Ethylene Receptor Ethylene Receptor (e.g., ETR1) Ethylene_ext->Receptor Binds CTR1 CTR1 (Negative Regulator) Receptor->CTR1 Inactivates EIN2 EIN2 CTR1->EIN2 Represses EIN3 EIN3/EILs (Transcription Factors) EIN2->EIN3 Activates Ripening_Genes Ripening-related Gene Expression EIN3->Ripening_Genes Activates Ripening_Response Ripening Response (Softening, Color Change, etc.) Ripening_Genes->Ripening_Response MCP 1-MCP MCP->Receptor Blocks Binding

Caption: Mechanisms of action for this compound and 1-MCP in the ethylene pathway.

Experimental_Workflow cluster_treatments Treatments cluster_measurements Ripening Parameter Measurements Harvest Harvest Mature Green Bananas Randomize Randomize into Treatment Groups Harvest->Randomize Control Control (No Treatment) Randomize->Control AVG_Treat This compound (AVG) Application Randomize->AVG_Treat MCP_Treat 1-MCP Application Randomize->MCP_Treat Storage Store under Controlled Conditions (e.g., 20°C, 85% RH) Control->Storage AVG_Treat->Storage MCP_Treat->Storage Data_Collection Periodic Data Collection (e.g., Day 0, 4, 8, 12, 16) Storage->Data_Collection Firmness Firmness Data_Collection->Firmness Color Peel Color Data_Collection->Color TSS TSS Data_Collection->TSS Ethylene Ethylene Production Data_Collection->Ethylene Analysis Data Analysis and Comparison Firmness->Analysis Color->Analysis TSS->Analysis Ethylene->Analysis

Caption: A generalized experimental workflow for comparing ripening inhibitors.

Conclusion

Both this compound and 1-MCP are effective in delaying the ripening of bananas, but they do so through different mechanisms, resulting in varied outcomes.

  • 1-MCP generally demonstrates a more potent and prolonged inhibition of ripening, significantly delaying changes in firmness, peel color, and soluble solids content by blocking ethylene perception.[9][19] This makes it a highly effective tool for extending the postharvest life of bananas. However, the timing of application is critical; it must be applied before significant ethylene exposure for maximum efficacy.[9]

  • This compound , by inhibiting ethylene synthesis, also effectively delays ripening, although often to a lesser extent than 1-MCP.[9] Some studies suggest that AVG-treated fruit may develop a more desirable color upon ripening compared to 1-MCP treated fruit.[9]

The choice between this compound and 1-MCP will depend on the specific objectives of the research or application, including the desired length of storage, the target market, and considerations of cost and application logistics. For maximal extension of green life, 1-MCP appears to be the more powerful option. However, for applications where a more moderate delay and potentially better final fruit quality are desired, this compound presents a viable alternative. Further research directly comparing the two under identical conditions is warranted to fully elucidate their respective advantages and disadvantages for different banana cultivars and supply chain requirements.

References

Validating Aviglycine's Ethylene Inhibition: A Comparative Guide Using Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of aviglycine's (AVG) performance in inhibiting ethylene biosynthesis with other common alternatives. The information presented is supported by experimental data and detailed protocols for validation using gas chromatography, a highly sensitive and standard method for ethylene quantification.

Introduction to Ethylene Inhibition

Ethylene is a gaseous plant hormone that plays a critical role in a wide array of physiological processes, including fruit ripening, senescence, and abscission. In agricultural and post-harvest contexts, controlling ethylene production is crucial for extending the shelf life and maintaining the quality of fruits and vegetables. This compound, also known as aminoethoxyvinylglycine (AVG), is a potent inhibitor of ethylene biosynthesis. It acts by targeting a key enzyme in the ethylene production pathway. This guide details the validation of AVG's efficacy using gas chromatography and compares its performance against other ethylene inhibitors.

Mechanism of Action: this compound in the Ethylene Biosynthesis Pathway

This compound specifically inhibits the activity of ACC synthase (1-aminocyclopropane-1-carboxylic acid synthase), a rate-limiting enzyme in the ethylene biosynthesis pathway. This enzyme catalyzes the conversion of S-adenosylmethionine (SAM) to 1-aminocyclopropane-1-carboxylic acid (ACC), the direct precursor to ethylene. By blocking this step, AVG effectively reduces the overall production of ethylene.

Ethylene_Biosynthesis_Pathway Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM SAM Synthetase ACC 1-Aminocyclopropane-1-carboxylic acid (ACC) SAM->ACC ACC Synthase Ethylene Ethylene ACC->Ethylene ACC Oxidase Inhibitor This compound (AVG) Inhibitor->ACC Inhibits

Caption: Ethylene Biosynthesis Pathway and the Site of this compound (AVG) Inhibition.

Comparison of Ethylene Inhibitors

This compound is one of several compounds used to inhibit ethylene production or perception. Its primary competitors include 1-methylcyclopropene (1-MCP), aminooxyacetic acid (AOA), and naturally occurring polyamines. The choice of inhibitor often depends on the specific application, the plant species, and the desired outcome.

Data Presentation: Quantitative Comparison of Ethylene Inhibitors

The following tables summarize the quantitative data on the efficacy of various ethylene inhibitors based on studies utilizing gas chromatography for ethylene measurement.

Table 1: Comparison of this compound (AVG) and 1-Methylcyclopropene (1-MCP) on Ethylene Production and Fruit Quality in Apples

CultivarTreatmentEthylene Production Reduction (%)Firmness Retention (%)Reference
'Golden Delicious'AVG (125 mg/L)Significant InhibitionDelayed Ripening[1]
'Golden Delicious'1-MCP (396 mg/L)Significant InhibitionDelayed Ripening[1]
'Gala'AVG (full-rate)Dramatically ReducedMaintained Firmness[2]
'Gala'1-MCPNo Significant DifferenceMaintained Firmness[2]
'Honeycrisp'AVG (130 mg a.i. L⁻¹)Most Effective ReductionHighest Firmness[3]
'Honeycrisp'1-MCP (150 mg a.i. L⁻¹)Reduced EthyleneHigher Firmness than Control[3]
'Ambrosia' & 'Fuji'AVG (130 mg a.i. L⁻¹)Lowest Ethylene ProductionDelayed Softening[4]
'Ambrosia' & 'Fuji'1-MCP (150 mg a.i. L⁻¹)Reduction in EthyleneDelayed Softening[4]

Table 2: Efficacy of Aminooxyacetic Acid (AOA) and Polyamines as Ethylene Inhibitors

Plant MaterialInhibitorConcentrationEthylene Inhibition (%)Reference
Mung Bean HypocotylsAOA7 µM50%[5]
Tomato PlantsAOANot specifiedReduced Petiolar Ethylene[6]
Apple Fruit TissuePolyamines (Spermidine, Spermine)Not specifiedInhibited Auxin-Induced Ethylene[7]
Olive FruitAOANot specifiedReduced ACC Levels[8]
Olive FruitPolyamines (Putrescine, Spermidine)Not specifiedReduced ACC Levels[8]

Experimental Protocols

Accurate validation of this compound's ethylene inhibition requires a robust and reproducible experimental protocol for ethylene measurement using gas chromatography.

Experimental Workflow for Ethylene Measurement

Experimental_Workflow A Plant Material Preparation (e.g., fruit, leaf discs) B Treatment Application (Control, AVG, Other Inhibitors) A->B C Incubation in Sealed Vials B->C D Headspace Gas Sampling (Gas-tight syringe) C->D E Injection into Gas Chromatograph (GC) D->E F Separation on GC Column E->F G Detection by FID F->G H Data Analysis (Peak Integration, Quantification) G->H I Comparison of Ethylene Levels H->I

Caption: Workflow for Gas Chromatographic Analysis of Ethylene Inhibition.

Detailed Methodology
  • Plant Material and Treatment:

    • Select uniform plant material (e.g., fruits of similar size and maturity, leaf discs of a standard diameter).

    • Prepare aqueous solutions of this compound and other inhibitors at desired concentrations. A control group treated with water should be included.

    • Apply the treatments to the plant material. For fruits, this can be a pre-harvest spray or a post-harvest dip. For leaf discs, they can be floated on the treatment solution.

  • Incubation and Headspace Sampling:

    • Place the treated plant material into gas-tight vials or containers of a known volume.

    • Seal the containers with a septum.

    • Incubate at a controlled temperature for a specific duration to allow ethylene to accumulate in the headspace.

    • Using a gas-tight syringe, withdraw a known volume (e.g., 1 mL) of the headspace gas.

  • Gas Chromatography (GC) Analysis:

    • Instrument: A gas chromatograph equipped with a Flame Ionization Detector (FID) is typically used.

    • Column: A packed column (e.g., with Porapak Q or activated alumina) or a capillary column (e.g., GS-Q-PLOT) is suitable for separating ethylene from other gases.

    • Temperatures:

      • Injector Temperature: ~120-150°C

      • Column (Oven) Temperature: ~60-100°C (isothermal)

      • Detector (FID) Temperature: ~200-250°C

    • Carrier Gas: Nitrogen or Helium at a constant flow rate.

    • Injection: Manually or automatically inject the headspace gas sample into the GC.

  • Data Quantification and Analysis:

    • Identify the ethylene peak based on its retention time, which is determined by running a certified ethylene standard gas.

    • Integrate the peak area of the ethylene signal.

    • Create a standard curve by injecting known concentrations of ethylene standard gas.

    • Calculate the concentration of ethylene in the samples by comparing their peak areas to the standard curve.

    • Express ethylene production as a rate (e.g., nL g⁻¹ h⁻¹).

    • Calculate the percentage of ethylene inhibition for each treatment relative to the control.

Logical Framework for Comparison

The validation and comparison of ethylene inhibitors follow a logical progression from identifying the problem to quantifying the solution's efficacy.

Logical_Framework cluster_Inhibitors Inhibitor Types cluster_Validation Validation Method Problem Ethylene-Mediated Processes (Ripening, Senescence) Intervention Application of Ethylene Inhibitors Problem->Intervention AVG This compound (AVG) (Biosynthesis Inhibitor) MCP 1-MCP (Action Inhibitor) Others AOA, Polyamines (Biosynthesis Inhibitors) Validation Validation of Efficacy AVG->Validation MCP->Validation Others->Validation GC Gas Chromatography (GC) - Headspace Analysis - Quantification Outcome Comparative Performance Data - % Inhibition - Effect on Quality Parameters GC->Outcome

Caption: Logical Framework for Comparing Ethylene Inhibitors.

Conclusion

This compound is a highly effective inhibitor of ethylene biosynthesis, and its efficacy can be reliably validated using gas chromatography. When compared to other inhibitors, AVG demonstrates significant reductions in ethylene production, leading to delayed ripening and improved quality retention in various fruits. While 1-MCP, an ethylene action inhibitor, is also highly effective, the choice between AVG and 1-MCP may depend on the specific crop and desired physiological outcome. Other inhibitors like AOA and polyamines also show potential but are less commonly used in commercial applications. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers and professionals in the selection and validation of ethylene inhibitors for their specific needs.

References

A Comparative Analysis of Aviglycine and Other Ethylene Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of ethylene inhibition is critical for advancements in plant physiology and post-harvest technology. This guide provides a comprehensive comparative analysis of aviglycine and other key ethylene inhibitors, supported by experimental data and detailed methodologies.

Ethylene, a gaseous plant hormone, plays a pivotal role in a wide array of physiological processes, including fruit ripening, senescence, and abscission. The ability to modulate ethylene biosynthesis or its perception is of paramount importance in both agricultural and research settings. This guide delves into the mechanisms and efficacy of this compound (AVG), a potent inhibitor of ethylene biosynthesis, and compares its performance with other significant inhibitors such as 1-methylcyclopropene (1-MCP), aminooxyacetic acid (AOA), rhizobitoxine, and silver thiosulfate (STS).

Mechanisms of Ethylene Inhibition

Ethylene inhibitors can be broadly categorized into two groups based on their mode of action: inhibitors of ethylene biosynthesis and inhibitors of ethylene action.

  • Inhibitors of Ethylene Biosynthesis: These compounds interfere with the enzymatic pathway that produces ethylene. This compound and aminooxyacetic acid (AOA) are prominent examples that target and inhibit ACC synthase, a key enzyme in this pathway.[1][2] Rhizobitoxine also inhibits ethylene biosynthesis, specifically the conversion of S-adenosylmethionine (SAM) to 1-aminocyclopropane-1-carboxylic acid (ACC).

  • Inhibitors of Ethylene Action: These molecules prevent ethylene from binding to its receptors, thereby blocking the downstream signaling cascade. 1-Methylcyclopropene (1-MCP) is a widely used inhibitor that irreversibly binds to ethylene receptors.[3] Silver thiosulfate (STS) also functions as an inhibitor of ethylene action.[4]

Comparative Performance Data

The efficacy of these inhibitors varies depending on the plant species, developmental stage, application method, and desired outcome. The following tables summarize quantitative data from various studies, providing a comparative overview of their effects on key fruit quality parameters.

Table 1: Effect of Ethylene Inhibitors on Fruit Firmness (Newtons, N)

InhibitorCropDosageApplication TimeFirmness (Treated)Firmness (Control)Reference(s)
This compound (AVG)Apple ('Red Chief')300 ppm3 weeks pre-harvest--[5]
This compound (AVG)Apple ('Royal Gala')125 g/L4 weeks pre-harvestFirmerLess firm[6]
1-Methylcyclopropene (1-MCP)Pear ('Bosc Kobak')625 ppm3, 5, or 7 days post-harvestHigherLower[7]
1-Methylcyclopropene (1-MCP)Pear ('Williams', 'Beurré D'Anjou', 'Packham's Triumph')100-600 ppbPost-harvestSlower loss of firmnessFaster loss of firmness[8][9]

Table 2: Effect of Ethylene Inhibitors on Total Soluble Solids (TSS, °Brix)

InhibitorCropDosageApplication TimeTSS (Treated)TSS (Control)Reference(s)
This compound (AVG)Apple ('Red Delicious')132 mg/L & 264 mg/L3 weeks pre-harvestReducedHigher[1][10]
1-Methylcyclopropene (1-MCP)Pear ('Bosc Kobak')625 ppm3, 5, or 7 days post-harvestNo significant effectNo significant effect[7]
1-Methylcyclopropene (1-MCP)Pear ('Williams', 'Beurré D'Anjou', 'Packham's Triumph')100-600 ppbPost-harvestNo significant effectNo significant effect[8][9]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the experimental processes involved in evaluating these inhibitors, the following diagrams are provided in Graphviz DOT language.

Ethylene_Biosynthesis_Pathway cluster_synthesis Ethylene Biosynthesis cluster_inhibitors Inhibitors Methionine Methionine SAM S-adenosylmethionine (SAM) Methionine->SAM SAM synthetase ACC 1-aminocyclopropane-1- carboxylic acid (ACC) SAM->ACC ACC synthase Ethylene Ethylene ACC->Ethylene ACC oxidase This compound This compound (AVG) This compound->SAM inhibits AOA Aminooxyacetic acid (AOA) AOA->SAM inhibits Rhizobitoxine Rhizobitoxine Rhizobitoxine->SAM inhibits

Caption: Ethylene Biosynthesis Pathway and Points of Inhibition.

Ethylene_Signaling_Pathway cluster_signaling Ethylene Signaling Cascade cluster_inhibitors Inhibitors Ethylene Ethylene Receptor Ethylene Receptor Ethylene->Receptor CTR1 CTR1 Receptor->CTR1 activates (in absence of ethylene) inhibits (in presence of ethylene) EIN2 EIN2 CTR1->EIN2 inhibits EIN3_EIL1 EIN3/EIL1 EIN2->EIN3_EIL1 activates ERFs Ethylene Response Factors (ERFs) EIN3_EIL1->ERFs activates transcription Response Ethylene Response (e.g., Ripening) ERFs->Response MCP 1-MCP MCP->Receptor blocks STS Silver Thiosulfate (STS) STS->Receptor blocks

Caption: Ethylene Signaling Pathway and Points of Inhibition.

Experimental_Workflow cluster_analysis Analysis start Plant Material Selection (e.g., Apples at commercial maturity) treatment Application of Ethylene Inhibitor (e.g., AVG spray) start->treatment control Control Treatment (e.g., Water spray) start->control storage Post-Application Storage (e.g., 1°C, 90% RH) treatment->storage control->storage sampling Periodic Sampling (e.g., 0, 30, 60, 90 days) storage->sampling analysis Quality Parameter Analysis sampling->analysis firmness Firmness Measurement (Penetrometer) analysis->firmness tss Total Soluble Solids (Refractometer) analysis->tss ethylene Ethylene Production (Gas Chromatography) analysis->ethylene data Data Analysis (ANOVA, Mean Comparison) firmness->data tss->data ethylene->data end Conclusion data->end

Caption: General Experimental Workflow for Evaluating Ethylene Inhibitors.

Detailed Experimental Protocols

The following are representative protocols for key experiments cited in the comparison of ethylene inhibitors.

Protocol 1: Evaluation of this compound (AVG) Effect on Apple Fruit Firmness

Objective: To determine the effect of pre-harvest AVG application on the firmness of apples during cold storage.

Materials:

  • Mature apple trees (e.g., 'Royal Gala')

  • This compound (AVG) solution (e.g., 125 g/L active ingredient)

  • Hand-held penetrometer with an 11 mm probe

  • Cold storage facility (1°C, 90% relative humidity)

  • Spray equipment

  • Deionized water (for control)

Procedure:

  • Treatment Application: Four weeks before the anticipated commercial harvest, randomly select apple trees for treatment and control groups.

  • Apply the AVG solution to the treatment group trees, ensuring thorough coverage of foliage and fruit.

  • Apply deionized water to the control group trees using the same method.

  • Harvest: At commercial maturity, harvest a representative sample of apples from both treatment and control trees.

  • Storage: Immediately place the harvested apples in the cold storage facility.

  • Firmness Measurement:

    • At 30-day intervals (e.g., 0, 30, 60, 90 days), remove a subset of apples from each group from cold storage.

    • Allow the apples to equilibrate to room temperature.

    • On two opposite sides of each apple, remove a small section of the skin.

    • Use the penetrometer to measure the firmness at both points.

    • Record the force in Newtons (N).

  • Data Analysis: Analyze the firmness data using analysis of variance (ANOVA) to determine significant differences between the AVG-treated and control groups at each time point.

Protocol 2: Quantification of Ethylene Production in Tomato Fruit Treated with Aminooxyacetic Acid (AOA)

Objective: To measure the rate of ethylene production from tomato fruit after treatment with AOA.

Materials:

  • Mature green tomato fruit

  • Aminooxyacetic acid (AOA) solution

  • Gas-tight containers

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID) and an activated alumina column

  • Syringes for gas sampling

  • Incubation chamber (24°C)

Procedure:

  • Treatment: Inject a known concentration of AOA solution into the tomato fruit. A control group should be injected with a saline solution.

  • Incubation: Place individual fruits into gas-tight containers of a known volume.

  • Seal the containers and place them in an incubation chamber at 24°C for a defined period (e.g., 3 hours).[11]

  • Gas Sampling: After the incubation period, use a gas-tight syringe to withdraw a 1 mL sample of the headspace from each container.[11]

  • Gas Chromatography Analysis:

    • Inject the 1 mL gas sample into the GC-FID.

    • The GC is configured to separate ethylene from other gases.

    • The FID detects and quantifies the amount of ethylene.

  • Calculation: Calculate the ethylene production rate based on the concentration of ethylene measured, the volume of the container, the weight of the fruit, and the incubation time. The results are typically expressed as microliters of ethylene per kilogram of fruit per hour (µL·kg⁻¹·h⁻¹).

  • Data Analysis: Compare the ethylene production rates of the AOA-treated and control groups to determine the inhibitory effect of AOA.

Protocol 3: Determination of Total Soluble Solids (TSS) in Pear Fruit Treated with 1-Methylcyclopropene (1-MCP)

Objective: To assess the effect of post-harvest 1-MCP treatment on the total soluble solids content of pears.

Materials:

  • Mature pear fruit (e.g., 'Bosc Kobak')

  • 1-Methylcyclopropene (1-MCP) gas (e.g., 625 ppm)

  • Airtight treatment chamber

  • Digital refractometer

  • Cheesecloth

  • Juice press or blender

Procedure:

  • Treatment:

    • Place the pears in the airtight chamber.

    • Introduce the 1-MCP gas into the chamber and seal it for 24 hours.[7]

    • A control group of pears should be held in a similar chamber without 1-MCP.

  • Storage/Ripening: After treatment, store the pears under controlled conditions (e.g., 20°C for shelf-life studies or 1°C for long-term storage).

  • Sample Preparation:

    • At specified intervals, take a sample of pears from both the 1-MCP treated and control groups.

    • Cut a wedge from each pear and extract the juice using a press or by blending the tissue and filtering through cheesecloth.

  • TSS Measurement:

    • Calibrate the digital refractometer with deionized water.

    • Place a few drops of the extracted juice onto the prism of the refractometer.

    • Record the reading in °Brix, which represents the percentage of total soluble solids.

  • Data Analysis: Compare the TSS values of the 1-MCP treated and control groups over time to evaluate the effect of the treatment on sugar accumulation.

This comprehensive guide provides a foundational understanding of this compound and other key ethylene inhibitors, offering valuable data and methodologies to support further research and development in this critical area of plant science.

References

Aviglycine's Efficacy in Fruit Ripening: A Cross-Species Comparison

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers on the application and effects of Aviglycine (AVG) versus other ethylene inhibitors in controlling fruit maturation.

This compound (AVG), commercially known as ReTain®, is a potent inhibitor of ethylene biosynthesis widely utilized in horticulture to manage fruit ripening and related physiological processes. By targeting a key enzyme in the ethylene production pathway, AVG offers a powerful tool for researchers and producers to delay senescence, reduce pre-harvest fruit drop, and maintain post-harvest quality. This guide provides a comparative analysis of AVG's effects across different fruit species, contrasts its performance with the ethylene perception inhibitor 1-methylcyclopropene (1-MCP), and presents detailed experimental protocols and the underlying biochemical pathways.

Mechanism of Action: Inhibiting Ethylene at its Source

This compound's primary mode of action is the competitive inhibition of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, a pivotal enzyme in the ethylene biosynthesis pathway.[1][2][3] This enzyme catalyzes the conversion of S-adenosylmethionine (SAM) to ACC, the immediate precursor of ethylene.[1][4] By blocking this step, AVG effectively curtails the production of ethylene, a key hormone that triggers and coordinates the complex processes of fruit ripening, including softening, color change, and aroma development.[1][5]

In contrast, 1-methylcyclopropene (1-MCP) acts further down the signaling cascade by irreversibly binding to ethylene receptors, thereby preventing the fruit from perceiving endogenous or exogenous ethylene.[6][7] This fundamental difference in their mechanisms of action leads to distinct physiological responses and application strategies.

Ethylene_Biosynthesis_Pathway Methionine Methionine SAM S-adenosylmethionine Methionine->SAM ACC 1-aminocyclopropane- 1-carboxylic acid SAM->ACC ACCSynthase ACC Synthase Ethylene Ethylene ACC->Ethylene ACCOxidase ACC Oxidase AVG This compound (AVG) AVG->ACCSynthase Inhibits ACCSynthase->ACC ACCOxidase->Ethylene

Caption: Inhibition of Ethylene Biosynthesis by this compound (AVG).

Comparative Effects of this compound Across Fruit Species

The application of AVG has been extensively studied in a variety of climacteric fruits, which exhibit a characteristic spike in ethylene production during ripening. The efficacy of AVG can vary depending on the fruit species, cultivar, application timing, and concentration.

Fruit SpeciesCultivar(s)Key Effects of this compound (AVG)
Apple (Malus domestica)'Gala', 'Royal Gala', 'Imperial Gala', 'Fuji', 'Golden Delicious', 'Scarlet Spur'Delays ripening on the tree, indicated by lower internal ethylene concentration, higher firmness, delayed starch degradation, and slower peel color development.[6][7][8] Reduces pre-harvest fruit drop.[6][9][10] Can be combined with 1-MCP for enhanced firmness retention during storage.[8]
Pear (Pyrus communis)'Bartlett', 'Huangguan'Suppresses ethylene production and respiration rate, leading to delayed softening and reduced core browning.[1][11] Maintains higher soluble solids content and titratable acidity during storage.[1]
Nectarine (Prunus persica var. nucipersica)'Arctic Snow'Delays ripening and softening, allowing for higher total soluble solids (TSS) content at harvest.[12] Prolongs storage life.[12]
Peach (Prunus persica)'Geum Hwang'In combination with 1-MCP, significantly reduces fruit softening during ripening.[13]
Plum (Prunus domestica)'President'Increases fruit firmness and delays harvest.[14]
Tomato (Solanum lycopersicum)'Débora', 'Grando F1'Delays ripening and provides greater fruit firmness at certain concentrations.[12][15] Effects on weight loss can be inconsistent.[15]

This compound vs. 1-Methylcyclopropene (1-MCP): A Head-to-Head Comparison

While both AVG and 1-MCP are effective ethylene inhibitors, their differing mechanisms lead to practical differences in their application and effects.

FeatureThis compound (AVG)1-Methylcyclopropene (1-MCP)
Mechanism of Action Inhibits ethylene biosynthesis by blocking ACC synthase.[1][2]Inhibits ethylene perception by binding to ethylene receptors.[6][7]
Application Typically applied as a pre-harvest spray.[6][8]Applied as a post-harvest gas treatment or pre-harvest spray.[8][16]
Primary Effect Reduces the fruit's capacity to produce ethylene.[1]Renders the fruit insensitive to ethylene.[7]
Impact on Ripening Delays the onset of ripening.[1][8]Halts ripening progression at the time of application.[8]
Effect on Color Can delay red color development in some apple cultivars.[6][9]Generally has no negative effect on fruit color.[6][9]
Combined Use Can be used in conjunction with 1-MCP for synergistic effects on quality retention, particularly firmness.[8][13]Can be used following a pre-harvest AVG application for enhanced storage potential.[8]

Experimental Protocols

Pre-harvest Spray Application of this compound (AVG)

This protocol is a generalized representation based on multiple studies on apples and pears.[1][6][8]

Experimental_Workflow_AVG cluster_pre_harvest Pre-Harvest Stage cluster_harvest Harvest cluster_post_harvest Post-Harvest Analysis A Select uniform trees with consistent fruit load B Prepare AVG solution (e.g., 120-200 mg/L) with surfactant A->B C Apply AVG spray 1-4 weeks before anticipated harvest B->C D Harvest fruit at commercial maturity or multiple time points C->D E Measure fruit quality parameters: - Firmness - Soluble Solids Content (SSC) - Titratable Acidity (TA) - Starch Index - Internal Ethylene Concentration - Peel Color D->E F Conduct storage trials (e.g., cold storage, controlled atmosphere) D->F G Assess post-storage quality and disorders F->G

Caption: Generalized workflow for AVG application and analysis.

Methodology:

  • Plant Material: Select healthy, uniform fruit trees with a consistent crop load.[1]

  • Treatment Preparation: Prepare an aqueous solution of AVG (e.g., ReTain®) at the desired concentration (typically ranging from 65 to 260 mg/L for apples and 200 mg/L for pears).[1][6] A non-ionic surfactant is often added to improve coverage.[7]

  • Application: Apply the solution as a foliar spray to the entire tree canopy until runoff, typically 1 to 4 weeks before the anticipated commercial harvest date.[6][8]

  • Control Group: An untreated control group (sprayed with water and surfactant only) should be included for comparison.

  • Harvest and Analysis: Harvest fruit at commercial maturity or at multiple time points to assess the delay in ripening.[8] Evaluate key quality parameters such as firmness, soluble solids content (SSC), titratable acidity (TA), starch pattern index, internal ethylene concentration, and peel color.[7][8]

Post-harvest 1-MCP Treatment

This protocol is often used in conjunction with or as a comparison to pre-harvest AVG treatment.[8]

Methodology:

  • Fruit Selection: Harvest fruit at the desired stage of maturity.

  • Treatment: Place the fruit in an airtight container or chamber. Introduce 1-MCP gas (e.g., from SmartFresh™) at a concentration of approximately 1 µL/L.[8]

  • Duration: Maintain the exposure for 12-24 hours at a controlled temperature.

  • Ventilation and Storage: After treatment, ventilate the chamber and transfer the fruit to storage (e.g., cold storage or controlled atmosphere).[8]

  • Analysis: Evaluate fruit quality parameters at harvest and after various storage durations.[8]

Conclusion

This compound is a valuable tool for manipulating fruit ripening by effectively inhibiting ethylene biosynthesis. Its pre-harvest application can significantly delay maturation, reduce fruit drop, and maintain quality attributes such as firmness. When compared to the ethylene perception inhibitor 1-MCP, AVG offers a different approach to ripening control, and in some cases, a combined application of both can provide superior results in extending the storage life and marketability of various fruit species. The choice between AVG, 1-MCP, or a combination thereof will depend on the specific fruit, desired outcome, and post-harvest handling chain. Further research into optimal application timings and concentrations for a wider range of fruit cultivars will continue to refine the use of these powerful plant growth regulators.

References

Specificity of Aviglycine for ACC Synthase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Aviglycine (AVG), a potent inhibitor of ethylene biosynthesis, is widely utilized in agricultural and research settings to study and manipulate plant physiological processes. Its primary mode of action is the inhibition of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase (ACS), the rate-limiting enzyme in the ethylene biosynthesis pathway. This guide provides a comprehensive comparison of this compound's specificity for ACC synthase against other known inhibitors and discusses its potential off-target effects. Experimental data and detailed protocols are presented to aid researchers in making informed decisions for their experimental designs.

Mechanism of Action and Inhibition Kinetics

This compound is a structural analog of S-adenosylmethionine (SAM), the natural substrate for ACC synthase. It acts as a competitive inhibitor, binding tightly to the active site of the enzyme and preventing the conversion of SAM to ACC.[1][2] This inhibition is reversible; however, this compound exhibits a very low dissociation constant, indicating a strong and prolonged interaction with the enzyme.[3] The inhibitory activity of this compound is dependent on the presence of the cofactor pyridoxal-5'-phosphate (PLP), which is essential for the catalytic activity of ACC synthase and other PLP-dependent enzymes.[1][4]

Quantitative Comparison of ACC Synthase Inhibitors

The potency of enzyme inhibitors is typically compared using the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a more potent inhibitor. The following table summarizes the available quantitative data for this compound and other known ACC synthase inhibitors.

InhibitorEnzyme SourceInhibition TypeKiIC50References
This compound (AVG) Tomato (Lycopersicon esculentum)Competitive0.2 µM-[2]
Apple (Malus domestica)Competitive--[3]
Arabidopsis thaliana (ACS5)Competitive15 ± 3.5 nM-[5]
Compound 7303 Arabidopsis thaliana (ACS5)Uncompetitive23.5 ± 1.5 nM-[5]
Aminooxyacetic acid (AOA) General PLP-dependent enzymesCompetitive--[4]
L-Vinylglycine (L-VG) ACC SynthaseMechanism-based--[6]

Note: The calculated dissociation constant (Kd) for this compound with apple ACC synthase is reported to be in the picomolar range (10-20 pM), highlighting its high affinity.[3]

Specificity and Off-Target Effects

A critical aspect of any enzyme inhibitor is its specificity for the target enzyme. While this compound is a potent inhibitor of ACC synthase, it is known to exhibit off-target effects by inhibiting other PLP-dependent enzymes, particularly aminotransferases.[4][7] This lack of absolute specificity is a crucial consideration for researchers, as the inhibition of other metabolic pathways can lead to unintended physiological consequences.

Ethylene Biosynthesis Pathway

The following diagram illustrates the central role of ACC synthase in the ethylene biosynthesis pathway and the point of inhibition by this compound.

Ethylene_Biosynthesis cluster_yang Yang Cycle Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM SAM Synthetase ACC 1-Aminocyclopropane-1- carboxylic acid (ACC) SAM->ACC ACC Synthase (ACS) MTA 5'-Methylthioadenosine (MTA) Ethylene Ethylene ACC->Ethylene ACC Oxidase (ACO) MTA->Methionine Recycling This compound This compound (AVG) This compound->SAM Competitive Inhibition Inhibitor_Specificity_Workflow start Start: Candidate Inhibitor (e.g., this compound) primary_screen Primary Screen: Inhibition of Target Enzyme (ACC Synthase Assay) start->primary_screen determine_potency Determine Potency: Calculate IC50 and Ki for ACC Synthase primary_screen->determine_potency secondary_screen Secondary Screen: Panel of Off-Target Enzymes (e.g., other PLP-dependent enzymes) determine_potency->secondary_screen off_target_assay Off-Target Enzyme Assays: Measure inhibition at various concentrations secondary_screen->off_target_assay determine_off_target_potency Determine Off-Target Potency: Calculate IC50 and Ki for each off-target off_target_assay->determine_off_target_potency compare_potency Compare On-Target vs. Off-Target Potency determine_off_target_potency->compare_potency specificity_index Calculate Specificity Index: (IC50 off-target / IC50 on-target) compare_potency->specificity_index conclusion Conclusion: Assess Specificity Profile specificity_index->conclusion

References

A Head-to-Head Battle of Ethylene Blockers: Aviglycine vs. Aminooxyacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Comparison for Researchers in Plant Science and Agriculture

Ethylene, a gaseous plant hormone, plays a pivotal role in a vast array of physiological processes, from fruit ripening and senescence to stress responses. For researchers and agricultural professionals seeking to manipulate these processes, inhibiting ethylene biosynthesis is a key strategy. Two of the most prominent chemical tools for this purpose are aviglycine (AVG) and aminooxyacetic acid (AOA). This guide provides an objective, data-driven comparison of these two inhibitors to aid in the selection of the most appropriate compound for specific research or commercial applications.

Mechanism of Action: A Shared Target

Both this compound and aminooxyacetic acid exert their inhibitory effects by targeting the same critical enzyme in the ethylene biosynthesis pathway: 1-aminocyclopropane-1-carboxylic acid (ACC) synthase. This enzyme catalyzes the conversion of S-adenosylmethionine (SAM) to ACC, the immediate precursor of ethylene. This step is widely recognized as the rate-limiting step in ethylene production in most plant tissues. By inhibiting ACC synthase, both AVG and AOA effectively curtail the plant's ability to produce ethylene.[1][2][3]

This compound is a competitive inhibitor of ACC synthase, meaning it directly competes with the enzyme's natural substrate, SAM, for binding to the active site.[4] Aminooxyacetic acid also acts as a competitive inhibitor of ACC synthase.[3]

Ethylene Biosynthesis Pathway and Inhibition Sites

The following diagram illustrates the ethylene biosynthesis pathway and the specific point of inhibition for both this compound and aminooxyacetic acid.

Ethylene_Biosynthesis cluster_enzymes Enzymatic Conversions cluster_inhibitors Inhibitors Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM ATP -> PPi + Pi SAMS SAM Synthetase ACC 1-Aminocyclopropane-1- carboxylic acid (ACC) SAM->ACC MTA ACS ACC Synthase Ethylene Ethylene ACC->Ethylene O2 -> CO2 + HCN ACO ACC Oxidase AVG This compound (AVG) AVG->ACS AOA Aminooxyacetic Acid (AOA) AOA->ACS Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis plant_material Select Plant Material (e.g., fruit discs, leaf tissue) incubation Incubate plant material with inhibitor solutions plant_material->incubation inhibitor_solutions Prepare Inhibitor Solutions (AVG and AOA at various concentrations) inhibitor_solutions->incubation ethylene_measurement Measure Ethylene Production (Gas Chromatography) incubation->ethylene_measurement protein_extraction Protein Extraction incubation->protein_extraction data_analysis Analyze Data (Calculate % inhibition, IC50 values) ethylene_measurement->data_analysis protein_quantification Protein Quantification (Bradford Assay) protein_extraction->protein_quantification acc_synthase_assay ACC Synthase Activity Assay protein_quantification->acc_synthase_assay acc_synthase_assay->data_analysis comparison Compare Efficacy of AVG and AOA data_analysis->comparison

References

Confirming the Physiological Effects of Aviglycine with Genetic Mutants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of aviglycine's physiological effects and its confirmation using genetic mutants. We present supporting experimental data, detailed protocols for key experiments, and a comparison with alternative ethylene inhibitors.

Introduction to this compound and its Mechanism of Action

This compound (AVG), also known as aminoethoxyvinylglycine, is a potent inhibitor of ethylene biosynthesis in plants.[1][2][3] Ethylene, a gaseous plant hormone, plays a crucial role in a wide array of physiological processes, including fruit ripening, senescence, abscission, and stress responses. The overproduction or untimely synthesis of ethylene can lead to significant post-harvest losses and reduced crop quality.

This compound exerts its inhibitory effect by targeting 1-aminocyclopropane-1-carboxylic acid (ACC) synthase (ACS), a key enzyme in the ethylene biosynthesis pathway.[1][2][3] Specifically, AVG acts as a competitive inhibitor of ACS, preventing the conversion of S-adenosylmethionine (SAM) to ACC, the immediate precursor of ethylene.[1][2][3] By blocking this critical step, this compound effectively reduces ethylene production, thereby delaying ethylene-dependent physiological processes.

Genetic mutants, particularly in the model organism Arabidopsis thaliana, have been instrumental in confirming the specific mode of action of this compound and in dissecting the broader ethylene signaling pathway.

The Ethylene Biosynthesis and Signaling Pathway

To understand how this compound and genetic mutants are used to study ethylene physiology, it is essential to be familiar with the ethylene biosynthesis and signaling pathways.

Ethylene Biosynthesis Pathway

Ethylene_Biosynthesis Met Methionine SAM S-adenosylmethionine (SAM) Met->SAM ACC 1-aminocyclopropane-1- carboxylic acid (ACC) SAM->ACC ACS ACC Synthase (ACS) Ethylene Ethylene ACC->Ethylene ACO ACC Oxidase (ACO) AVG This compound (AVG) AVG->ACS Inhibits

Ethylene Signaling Pathway

Ethylene_Signaling

Confirming this compound's Effects with Genetic Mutants

The specificity of this compound's inhibitory action on ACS can be unequivocally demonstrated using genetic mutants with altered ethylene biosynthesis or signaling.

Ethylene Overproducing Mutants (eto)

Mutants such as eto1, eto2, and eto3 in Arabidopsis exhibit a constitutive triple response (a classic ethylene response in dark-grown seedlings characterized by a short, thick hypocotyl, an exaggerated apical hook, and a short root) due to the overproduction of ethylene.[2][3][4] This overproduction is often caused by mutations that increase the stability or activity of ACS proteins.[4]

Experimental Workflow:

ETO_Workflow start Grow Wild-Type (WT) and eto1 seedlings in the dark on control media treat_avg Treat a subset of WT and eto1 seedlings with this compound (AVG) start->treat_avg observe Observe and measure hypocotyl length and ethylene production treat_avg->observe compare Compare phenotypes and ethylene levels observe->compare conclusion Conclusion: AVG rescues the eto1 phenotype by inhibiting ethylene biosynthesis compare->conclusion

Expected Results:

GenotypeTreatmentEthylene ProductionHypocotyl Phenotype
Wild-TypeControlLowLong
Wild-TypeAVGVery LowLong
eto1 MutantControlHighShort and thick (Triple Response)
eto1 MutantAVGLowLong (Phenotype rescued)

This table summarizes expected outcomes based on published research.[2][3]

The rescue of the eto1 mutant phenotype by this compound treatment provides strong evidence that this compound's primary effect is the inhibition of ethylene biosynthesis upstream of the ethylene signaling pathway.

Ethylene Insensitive Mutants (etr1, ein2)

Mutants such as etr1-1 and ein2-1 are insensitive to ethylene because of defects in key components of the ethylene signaling pathway.[5][6] For example, etr1-1 has a mutation in an ethylene receptor, and ein2-1 has a defect in a central signal transducer. These mutants do not exhibit the triple response even in the presence of high concentrations of ethylene or its precursor, ACC.

Treating these mutants with this compound would not be expected to produce a significant morphological change, as they are already insensitive to the downstream effects of ethylene. However, measuring ethylene production in these mutants with and without this compound can still confirm its effect on biosynthesis.

Expected Ethylene Production:

GenotypeTreatmentEthylene Production
Wild-TypeControlBasal
Wild-TypeAVGReduced
ein2-1ControlElevated (due to lack of feedback inhibition)
ein2-1AVGReduced

This table summarizes expected outcomes based on published research.

Comparison with an Alternative Ethylene Inhibitor: 1-Methylcyclopropene (1-MCP)

1-Methylcyclopropene (1-MCP) is another widely used inhibitor of ethylene action, but it functions through a different mechanism than this compound. 1-MCP is a gaseous compound that binds irreversibly to ethylene receptors, blocking ethylene perception and signal transduction.[7]

Comparison of this compound (AVG) and 1-Methylcyclopropene (1-MCP):

FeatureThis compound (AVG)1-Methylcyclopropene (1-MCP)
Mechanism of Action Inhibits ethylene biosynthesis (ACS inhibitor)[1][2][3]Blocks ethylene perception (receptor antagonist)[7]
Application Typically applied pre-harvest as a spray[8]Applied post-harvest as a gas in an enclosed environment[8]
Effect on Ethylene Levels Reduces endogenous ethylene productionDoes not inhibit ethylene production; may lead to accumulation
Reversibility Effects can be overcome by applying exogenous ethylene or ACCEffects are generally irreversible

Using Mutants to Differentiate AVG and 1-MCP Effects:

  • eto mutants: Both AVG and 1-MCP can rescue the triple response phenotype of eto mutants. AVG does this by reducing ethylene production, while 1-MCP does it by blocking the perception of the excess ethylene.

  • acs mutants: Mutants with reduced ACS activity will have lower ethylene production. Applying AVG to these mutants would have a less pronounced effect on ethylene levels compared to wild-type. In contrast, 1-MCP would still be effective in these mutants if they are exposed to external ethylene.

Experimental Protocols

Arabidopsis Triple Response Assay

This assay is fundamental for observing the effects of ethylene and its inhibitors on seedling development.[9][10]

Materials:

  • Arabidopsis thaliana seeds (Wild-Type, eto1, ein2-1)

  • Murashige and Skoog (MS) agar plates

  • This compound (AVG) stock solution

  • 1-aminocyclopropane-1-carboxylic acid (ACC) stock solution

  • Sterile water

  • Petri dishes

  • Growth chambers or incubators

Procedure:

  • Seed Sterilization: Surface sterilize Arabidopsis seeds using a solution of 50% bleach and 0.1% SDS for 10 minutes, followed by five rinses with sterile water.

  • Plating: Resuspend the sterilized seeds in sterile 0.1% agar and plate them on MS agar plates containing the desired concentrations of AVG (e.g., 10 µM) or ACC (e.g., 10 µM).[9] Use control plates with no additives.

  • Stratification: Store the plates at 4°C in the dark for 2-3 days to synchronize germination.

  • Incubation: Place the plates vertically in a dark growth chamber at 22-24°C for 3-4 days.

  • Observation: After the incubation period, observe and photograph the seedlings. Measure the length of the hypocotyls using image analysis software.

Ethylene Measurement by Gas Chromatography

This protocol allows for the quantitative measurement of ethylene produced by plant tissues.[11][12][13]

Materials:

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable column (e.g., alumina)

  • Airtight vials (e.g., 20 mL headspace vials) with septa

  • Gas-tight syringes

  • Plant material (e.g., Arabidopsis seedlings, fruit tissue)

  • Certified ethylene standard gas for calibration

Procedure:

  • Sample Preparation: Place a known amount of plant material (e.g., 50-100 seedlings) into an airtight vial.

  • Incubation: Seal the vial and incubate under desired conditions (e.g., dark, 22°C) for a specific period (e.g., 24 hours) to allow ethylene to accumulate in the headspace.

  • Gas Sampling: Using a gas-tight syringe, withdraw a known volume (e.g., 1 mL) of the headspace gas from the vial.

  • Injection: Inject the gas sample into the GC.

  • Analysis: The GC will separate the gases, and the FID will detect ethylene. The amount of ethylene is quantified by comparing the peak area to a standard curve generated using the certified ethylene standard.

  • Data Normalization: Express the ethylene production rate per unit of fresh weight per unit of time (e.g., nL g⁻¹ h⁻¹).

Conclusion

The combined use of the ethylene biosynthesis inhibitor this compound and genetic mutants provides a powerful approach to dissect the physiological roles of ethylene. Ethylene overproducing mutants (eto) clearly demonstrate the efficacy of this compound in blocking ethylene synthesis and reversing ethylene-related phenotypes. Ethylene insensitive mutants (etr1, ein2) are crucial for confirming that this compound's effects are indeed due to the inhibition of biosynthesis rather than interference with the signaling pathway. When compared with alternatives like 1-MCP, the distinct mechanisms of action can be clearly elucidated through targeted experiments with these genetic tools. This integrated approach is invaluable for both fundamental plant biology research and the development of novel strategies for crop improvement and post-harvest management.

References

Aviglycine's Impact on Fruit Quality: A Statistical and Mechanistic Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise effects of plant growth regulators is paramount. This guide provides a comprehensive statistical analysis of aviglycine (AVG) treatment on fruit quality, comparing its performance with alternatives and supported by experimental data. Detailed methodologies and mechanistic pathways are presented to facilitate informed application and future research.

This compound, commercially known as ReTain®, is a potent inhibitor of ethylene biosynthesis.[1][2] By blocking the conversion of S-adenosylmethionine (SAM) to 1-aminocyclopropane-1-carboxylic acid (ACC), a key precursor to ethylene, AVG effectively delays ripening and senescence in a variety of climacteric fruits.[3][4][5] This guide delves into the quantitative effects of AVG on critical fruit quality attributes and provides a comparative overview with 1-methylcyclopropene (1-MCP), another widely used ethylene action inhibitor.

Comparative Effects of this compound on Fruit Quality Parameters

The application of AVG has been shown to significantly influence several key indicators of fruit quality at harvest and during post-harvest storage. The following tables summarize the quantitative effects of AVG on various fruits as documented in multiple studies.

Apples (Malus domestica)

Pre-harvest application of AVG on apples consistently demonstrates a delay in ripening, leading to improved storage potential.

CultivarAVG Concentration (mg/L)Application Time (Weeks Before Harvest)Key Effects
'Red Delicious'132 - 2643Reduced preharvest fruit drop and internal ethylene concentration. Delayed fruit softening and starch hydrolysis. Inconsistent effects on fruit size.[6]
'Gala'65 - 2601 - 3More effective at higher concentrations (130 mg/L) in minimizing fruit drop. Delayed fruit softening, skin coloration, and starch degradation.[2][7]
'Fuji'125 - 2504At 125 mg/L, AVG reduced preharvest fruit drop from 85% (control) to 10% in 'Gala', but slightly increased it in 'Fuji'.[8]
'McIntosh'Not specified2 - 4Limited effect on internal ethylene concentration, but did affect the starch pattern index at harvest.[9]
'Royal Gala'125 g/L (a.i.)4Slowed down starch degradation and negatively affected the development of over color. A positive influence on fruit firmness was observed, with no significant impact on Total Soluble Solids (TSS) or Titratable Acidity (TA).[10]
Pears (Pyrus communis and Pyrus pyrifolia)

In pears, AVG treatment is effective in managing ripening and reducing post-harvest disorders.

CultivarAVG Concentration (mg/L)Application Time (Weeks Before Harvest)Key Effects
'Bartlett'1 mM (infiltrated)Post-harvestStrongly inhibited ethylene production, delayed the respiratory climacteric, and subsequent changes in skin color and flesh firmness.[11]
'Huangguan'2001 and 2Maintained higher firmness, soluble solids content (SSC), and titratable acid (TA) content. Lowered ethylene production rate and core browning index.[4]
'Williams'100 - 1501, 3, and 4.3Delayed maturation by 3-4 days. Reduced pre-harvest drop by 38-100%. Increased fruit size (7-10%), weight (26-41%), and firmness (2-16%). Reduced ethylene production and respiration rate.[12]
'Kousui' & 'Housui'250 - 5002 and 4Suppressed ethylene evolution. Increased fruit flesh firmness. Skin color tended to be greener. No significant effect on other quality parameters at harvest.[13][14]
Other Fruits

The application of AVG has also been explored in other fruits with promising results for quality maintenance.

FruitCultivarAVG Concentration (mg/L)Application MethodKey Effects
Peach'Monroe'100 - 200Spray, 7, 21, and 30 days before harvestDelayed fruit maturity by 4-6 days. Increased fruit size and weight. Fruits were firmer and had lower ethylene production and respiration rates.[15]
Plum'President'100 - 200Spray, 2 weeks before harvestIncreased the rupture force required, indicating higher firmness.[16]
Tomato'Débora'500 - 1500Post-harvest immersionDelayed post-harvest ripening, reduced respiration rate, and changes in external and internal color. Minimized weight loss and decrease in firmness at 1500 mg/L.[17]

Experimental Protocols

The following provides a generalized methodology for the application of AVG and the subsequent analysis of fruit quality, based on common practices reported in the cited literature.

1. This compound Application:

  • Preparation: A stock solution of AVG (e.g., from a commercial formulation like ReTain®) is prepared in distilled water. A surfactant (e.g., Tween-20 at 0.02% v/v) is often added to ensure uniform coverage.[4]

  • Application: The solution is sprayed onto the fruit trees until runoff, typically 1 to 4 weeks before the anticipated commercial harvest date.[7][10] The concentration of AVG applied can range from 65 to 500 mg/L depending on the fruit species, cultivar, and desired effect.[7][13]

2. Fruit Quality Assessment:

  • Firmness: Measured using a penetrometer (e.g., Effegi) with a specific probe diameter. Measurements are taken on opposite sides of each fruit after removing a small section of the peel.[6][15]

  • Soluble Solids Content (SSC): Determined from the fruit juice using a digital or manual refractometer. Results are typically expressed in °Brix.[4][6][15]

  • Titratable Acidity (TA): Measured by titrating a known volume of fruit juice with a standardized solution of sodium hydroxide (e.g., 0.1 N NaOH) to a specific pH endpoint (e.g., pH 8.2). Results are often expressed as a percentage of the dominant acid (e.g., malic acid in apples).[10][15]

  • Ethylene Production: Measured by enclosing individual fruits or a known weight of fruit in an airtight container for a specific period. A gas sample is then withdrawn from the headspace and injected into a gas chromatograph equipped with a flame ionization detector (FID).[4][6]

  • Color: Assessed using a chromameter to measure parameters like L* (lightness), a* (redness/greenness), and b* (yellowness/blueness). The Index of Absorbance Difference (IAD) can also be used to measure chlorophyll content.[7][15]

  • Starch Index: Evaluated by staining a cross-section of the fruit with an iodine-potassium iodide solution and comparing the staining pattern to a standard chart (e.g., on a scale of 1 to 8).[6][18]

Mechanistic Insights and Signaling Pathways

This compound's primary mode of action is the competitive inhibition of ACC synthase, a pivotal enzyme in the ethylene biosynthesis pathway. This action directly curtails the production of ethylene, the hormone responsible for initiating and coordinating many aspects of ripening in climacteric fruits.

Ethylene_Biosynthesis_Inhibition Methionine Methionine SAM S-Adenosyl Methionine (SAM) Methionine->SAM SAM Synthetase ACC 1-Aminocyclopropane- 1-Carboxylic Acid (ACC) SAM->ACC ACC Synthase Ethylene Ethylene ACC->Ethylene ACC Oxidase Ripening Fruit Ripening (Softening, Color Change, etc.) Ethylene->Ripening Signal Transduction AVG This compound (AVG) SAM -> ACC SAM -> ACC AVG->SAM -> ACC Inhibits

Caption: Inhibition of Ethylene Biosynthesis by this compound.

The diagram above illustrates how this compound intervenes in the ethylene production pathway. By inhibiting ACC synthase, AVG prevents the formation of ACC, thereby reducing the amount of ethylene produced and delaying the onset of ripening.

In contrast, 1-methylcyclopropene (1-MCP) acts downstream of ethylene synthesis. It competitively binds to ethylene receptors, preventing ethylene from initiating the signal transduction cascade that leads to ripening.

Experimental_Workflow Treatment This compound Application (Pre-harvest Spray) Harvest Fruit Harvest (At Commercial Maturity) Treatment->Harvest Storage Post-harvest Storage (e.g., Cold Storage) Harvest->Storage Analysis Fruit Quality Analysis Storage->Analysis Firmness Firmness Analysis->Firmness SSC Soluble Solids Content (SSC) Analysis->SSC TA Titratable Acidity (TA) Analysis->TA Ethylene Ethylene Production Analysis->Ethylene Color Color Analysis->Color

Caption: General Experimental Workflow for this compound Treatment Studies.

This workflow outlines the typical sequence of events in research investigating the effects of this compound on fruit quality, from pre-harvest treatment to post-harvest analysis.

Conclusion

The statistical data and experimental evidence consistently demonstrate that pre-harvest application of this compound is an effective tool for managing fruit ripening and maintaining quality. By inhibiting ethylene biosynthesis, AVG can delay softening, reduce pre-harvest drop, and extend the storage life of various fruits, particularly apples and pears. The effectiveness of the treatment is dependent on the concentration, timing of application, fruit species, and cultivar. While AVG primarily impacts firmness and ethylene-related ripening processes, its effects on soluble solids and acidity can be more variable. For researchers and professionals in drug development, understanding these nuances is crucial for optimizing the application of this compound and for the development of new plant growth regulators. The provided data and protocols offer a solid foundation for further investigation and application in horticultural science.

References

A Comparative Guide to Pre-harvest and Post-harvest Aviglycine Application for Enhanced Fruit Quality

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of aviglycine (AVG), a potent ethylene biosynthesis inhibitor, when applied at pre-harvest versus post-harvest stages. The information presented is collated from various experimental studies to aid in understanding the optimal application strategy for maintaining fruit quality and extending shelf-life.

Executive Summary

This compound (AVG) is a widely utilized plant growth regulator that effectively manages fruit ripening and reduces pre-harvest drop by inhibiting the production of ethylene, a key hormone in the ripening process.[1] It achieves this by blocking the enzyme ACC synthase, which is responsible for converting S-adenosylmethionine (SAM) to 1-aminocyclopropane-1-carboxylic acid (ACC), a direct precursor to ethylene.[2][3] The timing of AVG application—either before or after harvest—is a critical factor that influences its effectiveness. This guide synthesizes experimental data to compare the impacts of pre-harvest and post-harvest AVG treatments on crucial fruit quality parameters.

Data Presentation: Pre-harvest vs. Post-harvest AVG Efficacy

The following tables summarize quantitative data from studies on various fruits, comparing the effects of pre-harvest and post-harvest AVG applications on key quality attributes.

Table 1: Effect of Pre-harvest vs. Post-harvest AVG on Pear Quality (cv. Abbé Fétel & Bartlett)

ParameterTreatmentAbbé Fétel (Pre-harvest)Bartlett (Post-harvest Dip)Control (Untreated)
Ethylene Production (µL C2H4 kg-1 h-1)AVGSignificantly LowerPartially RetardedHigher
Flesh Firmness ( kg/cm ²)AVGSignificantly HigherPartially RetardedLower
Soluble Solids Content (SSC) (°Brix)AVGNo Significant DifferenceNo Significant DifferenceNo Significant Difference
Ripening Delay AVG5 to 15 daysNoticeable Retention of Unripe CharacteristicsNormal Ripening

Data synthesized from Andreotti et al., 2004.

Table 2: Efficacy of Pre-harvest AVG Application on Apple Quality (cv. Red Chief)

Parameter (after 6 months storage)AVG Application Rate75 mg/L125 mg/L225 mg/LControl (0 mg/L)
Weight Loss (%)AVGLower than controlLower than controlLower than controlHigher
Fruit Firmness (N)AVGHigher than controlHighestHigher than controlLowest
Soluble Solids Content (SSC) (%)AVGLower than controlLower than controlLower than controlHigher
Titratable Acidity (%)AVGHigher at harvestHigher at harvestHigher at harvestLower at harvest

Data from a study on pre-harvest application on Malus communis L. cv. Red Chief.

Table 3: Efficacy of Post-harvest AVG Application on Plum Quality (cv. Friar)

Parameter (after 60 days storage)AVG Application Rate100 mg/L200 mg/L300 mg/LControl (0 mg/L)
Respiration Rate (mL CO2 kg-1 h-1)AVG3.52.72.83.2
Flesh Firmness AVGHigher than controlSignificantly HigherSignificantly HigherLower
Soluble Solids Content (SSC) AVGRetarded IncreaseRetarded IncreaseRetarded IncreaseIncreased
Chilling Injury AVGReduced SeverityReduced SeverityReduced SeverityHigher Severity

Data from a study on post-harvest dipping of Prunus salicina L. cv Friar.

Experimental Protocols

Detailed methodologies from key studies are provided below to ensure reproducibility and critical evaluation of the presented data.

Pre-harvest Spray Application of AVG on Apples (cv. Red Chief)
  • Experimental Design : Randomized complete-block design with three single-tree replications per treatment.

  • Treatments :

    • Control (0 mg/L AVG)

    • 75 mg/L AVG

    • 150 mg/L AVG

    • 225 mg/L AVG

  • Application : AVG, combined with a surfactant (Regulaid® at 0.1% v/v), was applied as a spray to the point of runoff using a low-pressure hand sprayer. The application was performed four weeks before the anticipated commercial harvest.

  • Post-Application Handling : Fruits were harvested at commercial maturity and stored under normal atmospheric conditions at 0°C and 90±5% relative humidity for 6 months.

  • Quality Analysis : Weight loss, fruit firmness, soluble solids content (SSC), and titratable acidity were measured at two-month intervals during storage.

Pre- and Post-harvest Application of AVG on Pears (cv. Abbé Fétel and Bartlett)
  • Pre-harvest Application (cv. Abbé Fétel) :

    • Treatment : 125 ppm AVG solution with a surfactant (Silwet L-77® at 0.05% v/v).

    • Application : Single spray application at 21, 14, or 7 days before the first commercial harvest.

  • Post-harvest Application (cv. Bartlett) :

    • Treatment : Fruits were dipped in a 125 ppm AVG solution.

    • Application : Harvested fruits were dipped for a specified duration.

  • Storage and Analysis : Fruit ripening was monitored after 7 and 14 days of cold storage at 0°C. The primary indices measured were ethylene production and flesh firmness.

Post-harvest Dip Application of AVG on Plums (cv. Friar)
  • Treatments :

    • Control (0 mg/L AVG)

    • 100 mg/L AVG

    • 200 mg/L AVG

    • 300 mg/L AVG

  • Application : Harvested plums were dipped in the respective AVG solutions.

  • Storage : Fruits were stored at 0-1°C with 90±5% relative humidity for 60 days.

  • Analysis : Weight loss, flesh firmness, SSC, titratable acidity, respiration rate, and chilling injury were determined at 15-day intervals.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the ethylene biosynthesis pathway, the mechanism of AVG inhibition, and a typical experimental workflow for evaluating AVG efficacy.

Ethylene_Biosynthesis_Inhibition cluster_enzymes Methionine Methionine SAM S-adenosylmethionine (SAM) Methionine->SAM SAM Synthetase ACC 1-aminocyclopropane- 1-carboxylic acid (ACC) SAM->ACC ACCS_node ACC Synthase Ethylene Ethylene ACC->Ethylene ACCO_node ACC Oxidase Ripening Fruit Ripening (softening, color change, etc.) Ethylene->Ripening ACCS_node->ACC ACCO_node->Ethylene AVG This compound (AVG) AVG->ACCS_node Inhibition Experimental_Workflow cluster_preharvest Pre-harvest Application cluster_postharvest Post-harvest Application Pre_Spray AVG Spray Application (e.g., 4 weeks before harvest) Pre_Harvest Commercial Harvest Pre_Spray->Pre_Harvest Storage Cold Storage (e.g., 0°C, 90% RH) Pre_Harvest->Storage Post_Harvest Commercial Harvest Post_Dip AVG Dip Treatment Post_Harvest->Post_Dip Post_Dip->Storage Analysis Fruit Quality Analysis (Firmness, SSC, Ethylene, etc.) Storage->Analysis Comparison Comparative Efficacy Assessment Analysis->Comparison

References

Safety Operating Guide

Proper Disposal of Aviglycine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe and compliant disposal of Aviglycine, ensuring the protection of personnel and the environment.

This compound, an inhibitor of ethylene biosynthesis, requires careful handling and disposal due to its potential hazards. This document provides detailed procedures for the proper disposal of this compound, in line with safety and regulatory standards, to support researchers, scientists, and drug development professionals in maintaining a safe laboratory environment.

Immediate Safety and Handling Precautions

This compound is considered a hazardous substance and is very toxic to aquatic organisms.[1] It is crucial to avoid release into the environment.[1] Personal protective equipment, including chemical goggles, gloves, and a particulate respirator, should be worn when handling this compound.[1]

Step-by-Step Disposal Procedures

All waste containing this compound must be handled in accordance with local, state, and federal regulations.[1]

  • Waste Identification and Segregation:

    • Label all waste containers clearly as "Hazardous Waste: this compound."

    • Segregate this compound waste from other chemical waste streams to prevent accidental mixing with incompatible substances, such as oxidizing agents (e.g., nitrates, oxidizing acids, chlorine bleaches).[1]

  • For Unused or Expired this compound:

    • If recycling options are not available through the manufacturer, the chemical must be disposed of as hazardous waste.[1]

    • Consult with your institution's Environmental Health and Safety (EHS) department or a licensed waste management authority to identify a suitable treatment or disposal facility.[1]

  • For Contaminated Materials (e.g., personal protective equipment, labware):

    • Place all contaminated solid waste into a suitable, labeled container for hazardous waste disposal.[1]

    • If dealing with solutions, collect all wash water for treatment before disposal.[1]

  • Container Disposal:

    • Once empty, containers that held this compound should be punctured to prevent re-use.[1]

    • Dispose of the punctured containers at an authorized landfill, following all applicable regulations.[1]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Minor Spills:

  • Remove all sources of ignition.[1]

  • Clean up spills immediately.[1]

  • Avoid contact with skin and eyes by using appropriate personal protective equipment.[1]

  • Use dry clean-up procedures and avoid generating dust.[1]

  • Place the spilled material in a suitable, labeled container for waste disposal.[1]

  • Contain the spillage to prevent environmental release.[1]

Major Spills:

  • Alert personnel in the area and contact emergency responders, providing them with the location and nature of the hazard.[1]

  • Avoid all personal contact, including inhalation.[1]

  • Wear protective clothing if there is a risk of exposure.[1]

  • Contain the spillage to prevent environmental release.[1]

Quantitative Safety Data

The following table summarizes key toxicological data for this compound.

Data PointValueSpecies
Oral LD50500 mg/kgMouse
Oral LD50>5,000 mg/kgRat
Inhalation LC50/4h>5 g/m³Rat

Source: Cayman Chemical Safety Data Sheet[2]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

G cluster_0 This compound Waste Management Start This compound Waste Generated WasteType Determine Waste Type Start->WasteType Unused Unused/Expired this compound WasteType->Unused Chemical Contaminated Contaminated Materials WasteType->Contaminated Solid Spill Spill Residue WasteType->Spill Spill ConsultEHS Consult EHS/Waste Management Authority Unused->ConsultEHS Package Package in Labeled, Sealed Container Contaminated->Package MinorSpill Minor Spill Cleanup Spill->MinorSpill Minor MajorSpill Major Spill Response Spill->MajorSpill Major ConsultEHS->Package Disposal Dispose via Authorized Hazardous Waste Vendor Package->Disposal MinorSpill->Package MajorSpill->Package

Caption: this compound Disposal Workflow Diagram.

References

Personal protective equipment for handling Aviglycine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Aviglycine

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for laboratory personnel handling this compound. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance and requires careful handling to avoid adverse health effects.[1] It can cause skin and respiratory irritation, and serious eye damage.[2] There is also evidence of potential for impaired fertility or harm to an unborn child.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Recommended Personal Protective Equipment:

Protection Type Specific Equipment Rationale
Eye/Face Protection Safety goggles or a face shieldProtects against splashes and dust, preventing serious eye damage.[2][3][4]
Skin Protection Chemical-resistant gloves (e.g., unlined nitrile) and a lab coat or coverallsPrevents skin irritation and absorption.[2][3] Ensure sleeves are over gloves.[3]
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if dust is generated.Avoid inhalation of dust particles which can cause respiratory irritation.[1][2]
Foot Protection Closed-toe shoesStandard laboratory practice to protect against spills.
Operational Procedures: Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and the safety of laboratory personnel.

Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is correctly worn. Work in a designated, well-ventilated area.

  • Avoid Contact: Avoid all personal contact with the substance, including inhalation of any dust.[1]

  • Dispensing: When weighing or transferring this compound, use techniques that minimize dust generation.

  • Aqueous Solutions: Aqueous solutions can be prepared by dissolving the solid in aqueous buffers.[5] It is not recommended to store aqueous solutions for more than one day.[5]

Storage Plan:

  • Containers: Store in the original, clearly labeled, and tightly sealed polyethylene or polypropylene container.[1]

  • Short-Term Storage (Stock Solution): Store at -20°C for up to one month.[6]

  • Long-Term Storage (Stock Solution): For longer periods, store at -80°C for up to six months.[6]

  • General Storage Conditions: Keep in a dry, well-ventilated area, away from moisture.[6]

Emergency Response and First Aid

In the event of an emergency, immediate and appropriate action is critical.

Exposure Type First Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[7]
Skin Contact Immediately wash the affected area with soap and plenty of water.[2] Remove contaminated clothing.
Eye Contact Rinse opened eyes for several minutes under running water.[2] Seek immediate medical attention.
Ingestion Do not induce vomiting.[7] If the person is conscious, have them sip a glass of water.[7] Seek immediate medical attention.
Spills Minor Spills: Remove all ignition sources.[1] Clean up immediately using dry methods to avoid generating dust.[1] Place spilled material in a labeled container for disposal.[1] Major Spills: Contain the spillage as it is an environmental hazard.[1] Alert emergency responders.[1]
Disposal Plan

This compound and its container must be disposed of as hazardous waste.[1]

Disposal Protocol:

  • Waste Collection: Collect all this compound waste, including contaminated materials, in a designated and clearly labeled hazardous waste container.

  • Regulatory Compliance: All waste must be handled in accordance with local, state, and federal regulations.[1]

  • Container Disposal: Empty containers should be punctured to prevent reuse before disposal at an authorized landfill.[1] Do not dispose of with household garbage or allow the product to reach the sewage system.[2]

Experimental Workflow for Handling this compound

The following diagram outlines the standard operating procedure for the safe handling of this compound from initial preparation to final disposal.

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal cluster_emergency Emergency Procedures a Review Safety Data Sheet (SDS) b Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) a->b c Prepare Well-Ventilated Workspace b->c d Weigh this compound (Minimize Dust Generation) c->d Proceed to Handling e Prepare Solution (if required) in Aqueous Buffer d->e f Store Remaining this compound (-20°C or -80°C) e->f Proceed to Post-Handling g Decontaminate Work Area f->g h Remove and Dispose of PPE Properly g->h i Collect Waste in Hazardous Waste Container h->i Proceed to Disposal j Dispose According to Institutional & Regulatory Guidelines i->j k Spill Occurs m Follow Spill Cleanup Protocol k->m l Exposure Occurs (Inhalation, Skin, Eye, Ingestion) n Administer First Aid l->n o Seek Medical Attention n->o

Caption: Standard Operating Procedure for Handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.